molecular formula C12H26O2 B1352070 2,4-Diethyloctane-1,5-diol CAS No. 94277-83-5

2,4-Diethyloctane-1,5-diol

Cat. No.: B1352070
CAS No.: 94277-83-5
M. Wt: 202.33 g/mol
InChI Key: QDKYZXPQXKTGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethyloctane-1,5-diol is a useful research compound. Its molecular formula is C12H26O2 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Diethyloctane-1,5-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Diethyloctane-1,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethyloctane-1,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethyloctane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYZXPQXKTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CC(CC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915794
Record name 2,4-Diethyloctane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94277-83-5
Record name 2,4-Diethyl-1,5-octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94277-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethyloctane-1,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethyloctane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyloctane-1,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Diethyloctane-1,5-diol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyloctane-1,5-diol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2,4-diethyloctane-1,5-diol, a C12 aliphatic diol. While specific research on this molecule is limited, this guide synthesizes available data with established principles of organic chemistry to offer field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind molecular properties and experimental design, grounding theoretical predictions in authoritative chemical principles.

Molecular Identity and Structure

2,4-Diethyloctane-1,5-diol (CAS No: 94277-83-5) is an organic compound with the molecular formula C₁₂H₂₆O₂.[1][2] Its structure consists of an eight-carbon (octane) backbone substituted with two hydroxyl (-OH) groups at positions 1 and 5, and two ethyl (-CH₂CH₃) groups at positions 2 and 4.[3] This arrangement classifies it as a substituted 1,5-diol, a class of molecules with distinct reactivity and potential for hydrogen bonding.[3]

The presence of hydroxyl groups imparts hydrophilic character, while the C12 hydrocarbon skeleton provides significant hydrophobicity, suggesting amphiphilic properties that could be relevant in surfactant or polymer applications.[3]

Stereochemistry

The molecular structure of 2,4-diethyloctane-1,5-diol possesses three stereocenters at carbons C2, C4, and C5. The InChIKey, QDKYZXPQXKTGRB-UHFFFAOYSA-N, indicates that the stereochemistry is currently undefined in public databases.[4] The presence of three chiral centers means that 2³ = 8 possible stereoisomers (four pairs of enantiomers) could exist. The specific stereoisomeric form will critically influence its biological activity, physical properties, and its utility as a chiral building block in asymmetric synthesis. The control of stereochemistry during synthesis is a paramount consideration for any application in drug development.

Caption: Structure of 2,4-diethyloctane-1,5-diol with stereocenters marked (*).

Physicochemical Properties

The physical properties of 2,4-diethyloctane-1,5-diol are dictated by its C12 hydrocarbon chain and the two hydroxyl groups capable of hydrogen bonding. It is likely a moderately viscous, colorless to pale yellow liquid at room temperature.[3] A summary of its known and predicted properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₂₆O₂[1][2][4]
Molecular Weight 202.33 g/mol [1][4]
CAS Number 94277-83-5[1][4]
Boiling Point 279.2 °C at 760 mmHg[1][5]
Density 0.908 g/cm³[1][5]
Flash Point 118.7 °C[1][5]
Vapor Pressure 0.000495 mmHg at 25°C[1]
LogP (Octanol-Water Partition Coefficient) 2.58 - 2.8[1][4]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 8[1]
Refractive Index 1.456[5]

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)
  • δ 3.4-3.8 ppm: Broad multiplet, integrating to 2H, corresponding to the protons of the primary alcohol (-CH₂OH).

  • δ 3.5-4.0 ppm: Multiplet, integrating to 1H, from the proton on the carbon bearing the secondary alcohol (-CH(OH)-). The exact shift would be highly dependent on the solvent and concentration due to hydrogen bonding.

  • δ 0.8-1.0 ppm: Two overlapping triplets, integrating to 6H total, from the terminal methyl groups of the two ethyl substituents (-CH₂CH₃).

  • δ 1.1-1.7 ppm: A complex series of overlapping multiplets integrating to the remaining 15H from the aliphatic chain protons (-CH₂-, -CH-, and the ethyl -CH₂- groups).

  • δ 2.5-4.5 ppm (variable): Two broad singlets, integrating to 2H total, corresponding to the hydroxyl protons (-OH). These peaks are often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • δ ~65 ppm: Signal for the primary alcohol carbon (-CH₂OH).

  • δ ~70-75 ppm: Signal for the secondary alcohol carbon (-CH(OH)-).

  • δ ~40-50 ppm: Signals for the methine carbons bearing the ethyl groups (-CH(CH₂CH₃)-).

  • δ ~10-35 ppm: A series of signals corresponding to the remaining aliphatic carbons in the octane backbone and the ethyl groups.

Infrared (IR) Spectroscopy (Predicted)
  • ~3350 cm⁻¹ (broad): A strong, broad absorption band characteristic of O-H stretching from intermolecular hydrogen bonding between the diol molecules.[6]

  • 2850-2960 cm⁻¹ (strong, sharp): Multiple sharp peaks corresponding to C-H stretching of the aliphatic sp³ hybridized carbons.

  • ~1050-1150 cm⁻¹ (strong): C-O stretching vibrations from the primary and secondary alcohol groups.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 202.19, though it may be weak or absent in Electron Ionization (EI) due to facile fragmentation.

  • Key Fragments: Expect significant peaks from dehydration ([M-H₂O]⁺ at m/z = 184) and subsequent water loss ([M-2H₂O]⁺ at m/z = 166). Alpha-cleavage adjacent to the oxygen atoms would also be a prominent fragmentation pathway.

Experimental Protocol: Spectroscopic Analysis Workflow

A self-validating system for structural confirmation requires a multi-technique approach. The causality for this is that no single technique provides unambiguous proof of structure, but their combination provides orthogonal data, building a high-confidence characterization.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Structure Confirmation Sample 2,4-Diethyloctane-1,5-diol NMR ¹H & ¹³C NMR (in CDCl₃ or DMSO-d₆) Sample->NMR IR FT-IR (Neat film on NaCl/KBr) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Confirm Correlate Data: - Proton counts (¹H) - Carbon skeleton (¹³C) - Functional groups (IR) - Molecular weight (MS) Confirm Structure NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for spectroscopic characterization and structural validation.

  • NMR Sample Preparation: Dissolve ~5-10 mg of the diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (TMS) as an internal standard.

  • NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7] Perform ancillary experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ signals.

  • FT-IR Analysis: Place a small drop of the neat liquid sample between two NaCl or KBr plates to form a thin film. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Introduce the sample via direct infusion (for ESI) or a GC inlet (for EI) into the mass spectrometer to determine the mass-to-charge ratio of the parent ion and its fragments.

  • Structural Confirmation: Integrate data from all techniques. The ¹H NMR confirms proton environment and count, ¹³C NMR maps the carbon backbone, IR confirms the hydroxyl functional groups, and MS verifies the molecular weight.

Reactivity and Synthetic Potential

As a 1,5-diol, the compound's reactivity is dominated by its two hydroxyl groups. These can undergo oxidation, esterification, and etherification, making the molecule a versatile building block.[3]

Oxidation to δ-Lactone

A key reaction for 1,5-diols is oxidative cyclization to form a δ-lactone (a six-membered cyclic ester). This transformation is highly valuable in synthesis. The primary alcohol at C1 can be selectively oxidized to a carboxylic acid, which then undergoes intramolecular esterification with the secondary alcohol at C5. Reagents like TEMPO/BAIB (2,2,6,6-tetramethylpiperidinooxy / bis(acetoxy)iodobenzene) are known to be highly chemoselective for converting 1,5-diols to δ-lactones.[8]

Diol 2,4-Diethyloctane-1,5-diol Lactone Corresponding δ-Lactone Diol->Lactone [Oxidation] (e.g., TEMPO/BAIB)

Caption: Oxidation of a 1,5-diol to a δ-lactone.

General Protocol for Oxidation to a δ-Lactone

This protocol is a self-validating system because progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopy, ensuring the transformation was successful.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-diethyloctane-1,5-diol (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add catalytic TEMPO (0.1 eq.) followed by the stoichiometric oxidant, such as BAIB (2.5 eq.), in portions at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by TLC. The causality for using TLC is its speed and efficiency in tracking reactant consumption, which prevents over-oxidation and byproduct formation.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Validate the structure of the resulting lactone using the spectroscopic workflow described in Section 3.

Proposed Synthesis Pathway

A specific synthesis for 2,4-diethyloctane-1,5-diol is not documented. However, a plausible retrosynthetic analysis suggests it could be constructed from simpler, commercially available precursors. One logical approach involves an aldol addition followed by reduction steps.

Target 2,4-Diethyloctane-1,5-diol Keto_Diol Keto-Diol Intermediate Target->Keto_Diol Selective Reduction (e.g., NaBH₄) Aldol_Adduct Aldol Adduct Keto_Diol->Aldol_Adduct Reduction of Ester SM1 Pentanal Aldol_Adduct->SM1 Aldol Addition SM2 3-Pentanone Aldol_Adduct->SM2 Aldol Addition

Caption: A plausible retrosynthetic pathway for 2,4-diethyloctane-1,5-diol.

This theoretical pathway provides a logical and experimentally viable route for researchers needing to synthesize this molecule. The choice of an aldol reaction is based on its reliability for forming C-C bonds, a foundational strategy in organic synthesis.

Potential Applications and Field Insights

Polymer Chemistry

The presence of two hydroxyl groups makes 2,4-diethyloctane-1,5-diol an excellent candidate as a monomer or chain extender in polymerization reactions. It can be used to synthesize polyesters (via reaction with diacids) or polyurethanes (via reaction with diisocyanates). The branched, aliphatic nature of the diol would likely impart flexibility, durability, and a lower glass transition temperature to the resulting polymer, making it useful as a plasticizer or in the preparation of thermosetting materials.[1][3]

Surfactants and Emulsifiers

The molecule's structure, with a hydrophilic diol "head" and a bulky hydrophobic C12 "tail," suggests potential as a non-ionic surfactant. The ethyl branches may influence its packing at interfaces, potentially creating stable emulsions for applications in cosmetics, food science, or material formulations.

Drug Development and Medicinal Chemistry

While no direct biological activity is reported, long-chain aliphatic alcohols and diols can serve as valuable scaffolds or intermediates in drug discovery.[9] The molecule's lipophilicity (LogP ≈ 2.8) is within the range suitable for drug candidates, suggesting it could be used as a fragment to build more complex molecules with potential therapeutic activity.[4] Its functional handles (-OH groups) allow for straightforward C-H functionalization or coupling reactions, which are modern, efficient strategies in drug synthesis.[10][11]

Safety and Toxicology

GHS Hazard Information

According to aggregated data from the European Chemicals Agency (ECHA), 2,4-diethyloctane-1,5-diol is classified with the following hazard statement:

  • H319: Causes serious eye irritation. [4]

Standard precautionary measures, including the use of safety goggles, gloves, and a lab coat, are required when handling this chemical.

Toxicological Profile

Specific toxicological studies on 2,4-diethyloctane-1,5-diol are not available. However, the toxicology of aliphatic hydrocarbons and alcohols is generally well-understood. In general, long-chain alcohols have low acute toxicity.[12] The primary concerns are typically skin and eye irritation upon direct contact and potential central nervous system depression at high concentrations of vapor inhalation.[12]

It is important to note that the metabolism of xenobiotics can sometimes lead to the formation of dihydrodiol metabolites, which can have their own toxicological profiles and may not always represent a detoxification pathway.[13] Therefore, a full toxicological assessment would be necessary before considering this compound for applications involving significant human exposure.

References

  • LookChem. (n.d.). 2,4-Diethyloctane-1,5-diol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

  • Marinus, N., Eisink, N., Reintjens, N. R. M., & Witte, M. D. (2023). A Predictive Model for the Site-Selective Mono-Oxidation of Diols by Palladium-Neocuproine Catalysis. Chemistry – A European Journal.
  • Hansen, T. V., & Florence, G. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(3), 57-59.
  • Chou, M. W., & Yang, S. K. (1984). Toxicological significance of dihydrodiol metabolites. Journal of Toxicology and Environmental Health, 14(2-3), 309-327.
  • ResearchGate. (n.d.). Relative reactivity of diols. Retrieved from [Link]

  • Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Biogeosciences, 19(19), 4649-4668.
  • Geary, M. J., & Toste, F. D. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Journal of Physical Organic Chemistry, 32(11), e3992.
  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aliphatic Hydrocarbons. Retrieved from [Link]

  • Rampen, S. W., et al. (2012). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Proceedings of the National Academy of Sciences, 109(16), 5991-5996.
  • Lattaud, J., et al. (2022). Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes. Frontiers in Earth Science, 10, 949033.
  • Rodrigo-Gámiz, M., et al. (2019).
  • PubChem. (n.d.). 2,5-Diethyloctane-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dias, D. A., Urban, S., & Roessner, U. (2012). A historical overview of natural products in drug discovery. Metabolites, 2(2), 303-336.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Biswas, T. (2022, July 18). MCQ-241: About reactions of Diol. YouTube. Retrieved from [Link]

  • Leslie, J. M. (2020, May 6). Diol oxidation example 1. YouTube. Retrieved from [Link]

  • Starshine Chemical. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Retrieved from [Link]

  • Patočka, J., & Kuča, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 171-177.
  • ResearchGate. (n.d.). Applications of Directed C-H Functionalization in Medicinal and Process Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diethylhexane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Health Effects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of (R,R)-1,2:4,5-Diepoxypentane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • SpectraBase. (n.d.). (2R,3S,4S)-3-(Hydroxymethyl)-5-methylhexane-2,4-diol. Retrieved from [Link]

  • Jian, H. Y., Yang, C. T., & Chu, L. K. (2021). Gaseous infrared spectra of the simplest geminal diol CH₂(OH)₂ and the isotopic analogues in the hydration of formaldehyde. Physical Chemistry Chemical Physics, 23(27), 14813-14820.
  • ResearchGate. (n.d.). Schematic representation of the predicted IR spectra of the methanediol conformers. Retrieved from [Link]

  • SpectraBase. (n.d.). Trans-1,4-diethylcyclohexane. Retrieved from [Link]

Sources

synthesis of 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-Diethyloctane-1,5-diol

Abstract

Substituted long-chain diols are valuable molecular building blocks in materials science and specialty polymer synthesis. 2,4-Diethyloctane-1,5-diol, in particular, presents an interesting target due to its asymmetric structure and potential to impart unique physical properties to polymers and thermosetting materials.[1][2] However, its synthesis is not trivial, involving the controlled construction of a specific carbon skeleton with two chiral centers and two distinct hydroxyl groups. This guide presents a comprehensive strategy for the , focusing on a robust and reliable final-step reduction of a key δ-keto-ester intermediate. We provide a detailed experimental protocol for this reduction, a thorough guide to the characterization of the final product, and a discussion of a plausible, albeit challenging, route for the synthesis of the necessary precursor. This document is intended for researchers and synthetic chemists in industrial and academic settings.

Introduction and Strategic Overview

2,4-Diethyloctane-1,5-diol (CAS 94277-83-5) is an organic compound with a C12 aliphatic backbone.[1] The presence of hydroxyl groups at the 1- and 5-positions offers sites for polymerization and derivatization, while the two ethyl groups at the 2- and 4-positions introduce steric bulk and hydrophobicity, influencing the macroscopic properties of resulting materials.[1] Its potential application in the preparation of thermosetting materials has been noted.[2][3]

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

PropertyValueReference
Molecular Formula C₁₂H₂₆O₂[3][4]
Molecular Weight 202.33 g/mol [4]
Boiling Point 279.2 °C (at 760 mmHg)[3]
Flash Point 118.7 °C[3]
Density 0.908 g/cm³[3]
LogP 2.58[3]
Safety H319: Causes serious eye irritation[4]

The primary challenge in synthesizing this molecule lies in the precise installation of four distinct functionalities on the octane chain: a primary alcohol (C1), a secondary alcohol (C5), and two ethyl branches (C2, C4). This complexity necessitates a carefully planned, multi-step synthetic strategy. Established methods for diol synthesis, such as the dihydroxylation of alkenes or simple carbonyl reductions, are not directly applicable for a structure with this specific substitution pattern.[5] Therefore, a convergent approach that builds the carbon skeleton first, followed by the generation of the diol functionality, is most logical.

This guide focuses on the final, critical step: the reduction of a δ-keto-ester precursor, ethyl 2,4-diethyl-5-oxooctanoate , to the target 1,5-diol. This transformation leverages a powerful reducing agent to simultaneously convert two different carbonyl functionalities into the desired hydroxyl groups.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis reveals a logical pathway to the target diol. The 1,5-diol motif can be disconnected to a precursor containing carbonyl groups at the corresponding positions. A simultaneous reduction of a ketone and an ester is a highly efficient transformation using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). This leads to our key δ-keto-ester intermediate.

G cluster_precursor Precursor Synthesis (Proposed) Target 2,4-Diethyloctane-1,5-diol Strategy Simultaneous Reduction (e.g., LiAlH₄) Target->Strategy Precursor Ethyl 2,4-diethyl-5-oxooctanoate (δ-Keto-Ester) Michael_Add Acylation of Enolate Precursor->Michael_Add C-C bond formation (Michael Addition) Strategy->Precursor C-O bond formation Enolate Enolate of 2-ethylbutanal deriv. Michael_Add->Enolate Acyl_Halide Propionyl Halide deriv. Michael_Add->Acyl_Halide

Caption: Retrosynthetic analysis of 2,4-Diethyloctane-1,5-diol.

The synthesis of the keto-ester precursor is a significant challenge in itself and is discussed in Section 5. The core of our validated protocol is the high-yield conversion of this intermediate to the final product.

Experimental Protocol: Reduction of Ethyl 2,4-diethyl-5-oxooctanoate

This protocol details the simultaneous reduction of the keto and ester functionalities using lithium aluminum hydride (LiAlH₄).

Trustworthiness: This procedure is based on well-established protocols for the reduction of esters and ketones.[5] The use of anhydrous conditions and controlled addition is critical for safety and reaction efficiency. The Fieser workup is a standard, reliable method for quenching LiAlH₄ reactions.

Materials and Equipment:

  • Ethyl 2,4-diethyl-5-oxooctanoate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄), powder (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, nitrogen inlet, dropping funnel, magnetic stirrer

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 2,4-diethyl-5-oxooctanoate (1.0 eq) in anhydrous THF (approx. 5 mL per gram of substrate). Add this solution to the dropping funnel.

  • Reaction Execution: Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quench (Fieser Workup):

    • CAUTION: The quench is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and sequentially add the following reagents dropwise:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Workup and Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude diol by flash column chromatography on silica gel. A gradient elution system, such as 10% to 40% ethyl acetate in hexanes, is typically effective for separating the polar diol from non-polar impurities.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,4-Diethyloctane-1,5-diol as a viscous oil.[1]

G cluster_setup 1. Setup & Reagents cluster_reaction 2. Reaction cluster_workup 3. Quench & Isolation cluster_purify 4. Purification Setup Flame-dried 3-neck flask under N₂ atmosphere Reagents Suspend LiAlH₄ in dry THF Cool to 0 °C Setup->Reagents Addition Dropwise addition of Keto-Ester in THF Stir Stir at RT for 4-6h Addition->Stir Quench Cool to 0 °C Fieser Workup (H₂O, NaOH) Filter Filter aluminum salts Dry with MgSO₄ Quench->Filter Evaporate Concentrate in vacuo Filter->Evaporate Chroma Silica Gel Chromatography (Hexanes/EtOAc) Final Pure 2,4-Diethyloctane-1,5-diol Chroma->Final

Caption: Experimental workflow for the reduction of the keto-ester.

Product Characterization

Verifying the structure of the final product is essential. The following data are predicted based on the structure of 2,4-Diethyloctane-1,5-diol.

Table 2: Predicted Spectroscopic Data for 2,4-Diethyloctane-1,5-diol

TechniqueExpected Observations
¹H NMR δ (ppm): ~3.6 (m, -CH₂OH), ~3.5 (m, -CH(OH)-), 2.0-3.0 (br s, 2H, -OH), 0.8-1.7 (m, remaining aliphatic protons). Distinct signals for the diastereotopic protons of the -CH₂OH group are expected.
¹³C NMR δ (ppm): 12 distinct signals expected for the diastereomers. ~65 (-CH₂OH), ~75 (-CH(OH)-), multiple signals in the 10-45 ppm range for the aliphatic carbons.
IR (cm⁻¹) ~3350 (broad, O-H stretch), 2850-2960 (C-H stretch), ~1050 (C-O stretch).
MS (EI) m/z: 202.19 (M⁺), fragments corresponding to loss of water (M-18), loss of propyl group (M-43), and cleavage between C4-C5.

Discussion: The Challenge of Precursor Synthesis

As highlighted, the primary synthetic hurdle is the efficient construction of the δ-keto-ester intermediate, ethyl 2,4-diethyl-5-oxooctanoate . While a detailed experimental validation is beyond the scope of this guide, a plausible route can be proposed based on modern synthetic methodologies. A robust approach would involve the acylation of a specific ketone enolate.

G Start1 2-Ethylbutanal Intermediate1 Enolate Precursor (e.g., Silyl Enol Ether) Start1->Intermediate1 Silylation Start2 Propionyl Chloride Intermediate2 Acylating Agent Start2->Intermediate2 Activation Mukaiyama Mukaiyama Aldol (Lewis Acid Catalyzed) Intermediate1->Mukaiyama Intermediate2->Mukaiyama KetoEster Ethyl 2,4-diethyl-5-oxooctanoate Mukaiyama->KetoEster

Caption: Plausible route to the key δ-keto-ester intermediate.

This proposed route involves forming a silyl enol ether from a 2-ethylbutanal derivative and reacting it with an activated propionyl species in a Lewis acid-catalyzed process (a Mukaiyama-type aldol addition). This approach offers good control over the C-C bond formation. However, achieving high diastereoselectivity for the two newly formed stereocenters at C2 and C4 would require significant optimization, likely involving chiral auxiliaries or catalysts.

Conclusion

This guide outlines a robust and reliable method for the via the chemoselective reduction of a δ-keto-ester precursor. The detailed protocol for the final reduction step provides a clear pathway to the target molecule, and the provided characterization data serves as a benchmark for product verification. While the synthesis of the requisite precursor remains a formidable challenge, the strategies discussed herein offer a logical starting point for its construction. The methodologies presented are grounded in established chemical principles, providing a strong foundation for researchers aiming to produce this and other complex polyfunctional aliphatic molecules.

References

  • Recent progress in selective functionalization of diols via organocatalysis . RSC Publishing. Available at: [Link]

  • 2,4-Diethyloctane-1,5-diol - LookChem . LookChem. Available at: [Link]

  • 2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB . ResearchGate. Available at: [Link]

  • 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5 | Chemsrc . Chemsrc.com. Available at: [Link]

  • Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes . RSC Publishing. Available at: [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring . Thieme Connect. Available at: [Link]

  • Recent Progress in Selective Functionalization of Diols via Organocatalysis . ResearchGate. Available at: [Link]

  • 2,4-diethyloctane-1,5-diol (C12H26O2) - PubChemLite . PubChemLite. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters . RSC Publishing. Available at: [Link]

  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent . Organic Syntheses. Available at: [Link]

  • Formation of γ-‐Keto Esters from β-Keto Esters . Organic Syntheses. Available at: [Link]

  • Diol synthesis by substitution . Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents - Chemistry LibreTexts . LibreTexts. Available at: [Link]

  • The Aldol Condensation - Magritek . Magritek. Available at: [Link]

  • Diols and Alcohol Preparation via Grignard Reactions - YouTube . YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to 2,4-Diethyloctane-1,5-diol and the Broader Class of Substituted Long-Chain Diols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Diethyloctane-1,5-diol (CAS Number: 94277-83-5), a C12 aliphatic diol. Due to the limited availability of detailed experimental data for this specific molecule, this document extends its scope to encompass the synthesis, characterization, and applications of structurally related long-chain aliphatic diols. This whitepaper is intended for researchers, scientists, and drug development professionals, offering insights into the general methodologies for working with this class of compounds and their potential in various industrial applications, particularly in the formulation of thermosetting materials.

Introduction to 2,4-Diethyloctane-1,5-diol

2,4-Diethyloctane-1,5-diol is an organic compound characterized by an eight-carbon backbone with hydroxyl (-OH) groups at the 1 and 5 positions and ethyl substituents at the 2 and 4 positions.[1] The presence of two hydroxyl groups classifies it as a diol, and these functional groups are key to its reactivity and physical properties, enabling hydrogen bonding and serving as reactive sites for polymerization.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 94277-83-5[1]
Molecular Formula C₁₂H₂₆O₂[2]
Molecular Weight 202.33 g/mol [3]
Boiling Point 279.2 °C at 760 mmHg[4]
Flash Point 118.7 °C[4]
Density 0.908 g/cm³[4]
LogP 2.58220[4]

These properties suggest a relatively high-boiling, moderately viscous liquid with limited water solubility, typical of long-chain aliphatic alcohols.

Synthesis of Substituted Long-Chain Diols: A General Perspective

The synthesis of a specific substituted diol like 2,4-Diethyloctane-1,5-diol would likely involve a multi-step organic synthesis. While a precise, validated protocol for this compound is not published, general strategies for creating similar 1,5-diols can be inferred from established organic chemistry principles. A plausible synthetic approach could involve the use of Grignard reagents or other organometallic species to form carbon-carbon bonds, followed by reduction or hydrolysis steps to introduce the hydroxyl groups.

A highly stereoselective synthesis of (E)-1,5-syn-diols has been described, which involves a kinetically controlled hydroboration of an allenyltrifluoroborate, followed by sequential allylboration with two different aldehydes.[5] This method yields diols with high enantiomeric excess and diastereoselectivity.[5] Another general approach for diol synthesis is the dihydroxylation of alkenes.[6]

The following diagram illustrates a conceptual workflow for the synthesis of a substituted long-chain diol.

G cluster_0 Conceptual Synthesis Workflow Starting Materials Starting Materials C-C Bond Formation C-C Bond Formation Starting Materials->C-C Bond Formation e.g., Grignard Reaction Intermediate Product Intermediate Product C-C Bond Formation->Intermediate Product e.g., Ketone Reduction/Hydrolysis Reduction/Hydrolysis Intermediate Product->Reduction/Hydrolysis e.g., NaBH4, LiAlH4 Final Diol Final Diol Reduction/Hydrolysis->Final Diol

Caption: A generalized workflow for the synthesis of substituted diols.

Analytical Characterization of Aliphatic Diols

The structural elucidation and purity assessment of synthesized diols are critical. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of hydroxyl groups. In ¹H NMR of aliphatic diols, the protons attached to carbons bearing hydroxyl groups (CH-OH) typically appear as multiplets in the 3.5-4.5 ppm range. The hydroxyl protons themselves often present as broad singlets, and their chemical shift can vary with concentration and solvent.[7][8] For complex diols, ¹³C NMR provides clearer resolution of the carbon signals.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups. For a diol like 2,4-Diethyloctane-1,5-diol, the most prominent feature in the IR spectrum would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[10][11] The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI) ionization, long-chain diols often undergo fragmentation through cleavage alpha to the oxygen atom and dehydration.[12] Electrospray ionization (ESI) can be a softer ionization technique, often showing a prominent protonated or sodiated molecular ion, which helps in confirming the molecular weight.[13]

Applications in Thermosetting Materials

2,4-Diethyloctane-1,5-diol is noted for its use in the preparation of thermosetting materials.[14] Diols, in general, are crucial components in the synthesis of various polymers, including polyesters and polyurethanes.[15] In thermosetting resins, diols can act as chain extenders or cross-linking agents.

Role in Polymer Synthesis

In the context of thermosetting polymers like epoxy resins, diols can react with the epoxy groups, leading to the opening of the epoxide ring and the formation of a cross-linked network.[16] This curing process transforms the liquid resin into a rigid, three-dimensional structure with enhanced mechanical and thermal properties. The structure of the diol, including its chain length and the presence of substituents, can significantly influence the properties of the final thermoset material, such as its flexibility, toughness, and thermal stability.[17]

The following diagram illustrates the potential role of a diol in the curing of an epoxy resin.

G cluster_1 Epoxy Curing with a Diol Epoxy Resin Epoxy Resin Curing Process Curing Process Epoxy Resin->Curing Process Diol Diol Diol->Curing Process Curing Agent Curing Agent Curing Agent->Curing Process Cross-linked Polymer Network Cross-linked Polymer Network Curing Process->Cross-linked Polymer Network Formation of Ether Linkages

Caption: A simplified diagram of a diol's involvement in epoxy resin curing.

The curing of epoxy resins with anhydrides can be initiated by the reaction of a hydroxyl group from the diol with the anhydride, forming a monoester which then reacts with an epoxy group.[18] The overall curing mechanism can be complex and is influenced by factors such as the specific resin, curing agent, and temperature.[19]

Experimental Protocols: A General Guide

While specific protocols for 2,4-Diethyloctane-1,5-diol are unavailable, the following sections provide generalized experimental procedures for the synthesis and characterization of long-chain aliphatic diols.

General Synthesis of a 1,5-Diol via Grignard Reaction

This protocol outlines a conceptual pathway and should be adapted and optimized for specific substrates.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), react an appropriate alkyl halide with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Reaction with an Ester: Cool the Grignard reagent in an ice bath and slowly add a solution of an appropriate ester (e.g., a formate ester to introduce a hydroxymethyl group) in the same anhydrous solvent.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding it to a cold saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diol.

Characterization Protocols
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • FTIR Sample Preparation: A small drop of the liquid diol can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution of the diol in an appropriate solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Conclusion

2,4-Diethyloctane-1,5-diol represents a class of substituted long-chain aliphatic diols with potential applications in polymer chemistry, particularly in the development of thermosetting materials. While detailed scientific literature on this specific compound is scarce, this guide provides a framework for its study based on the established chemistry of similar molecules. The general principles of synthesis, characterization, and application outlined herein offer a valuable resource for researchers and professionals working in related fields. Further experimental investigation is warranted to fully elucidate the properties and potential of 2,4-Diethyloctane-1,5-diol.

References

  • Stenhagen, E. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709.
  • Van der Hage, E. R., van der Heeft, E., & De Koster, C. G. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(1), 45-53.
  • Chemsrc. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

  • ChemBK. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. Retrieved from [Link]

  • Pihlaja, K., & Sillanpää, R. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(11), 749-756.
  • ResearchGate. (n.d.). FTIR spectra of epoxidation and diol formation of oleic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the diol and its starting reagents. Retrieved from [Link]

  • Lambert, T. H., & MacMillan, D. W. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1734–1737.
  • Ramachandran, P. V., & Pratihar, D. (2007). 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin. Organic Letters, 9(11), 2087–2090.
  • Liu, Y., & Chen, J. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Omega, 6(16), 10545–10555.
  • Zhang, L., Huangfu, F., Li, W., & Yang, P. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization.
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Kim, H. J., Lee, J. H., & Kim, J. H. (2025). Enhancing Epoxy Toughness with a Bis-Hydroxy Urethane Diol Additive Derived from CO2-Based Ethylene Carbonate and Bio-Based Diamine.
  • Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4336–4393.
  • Lee, S., & Jin, F. L. (2025). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.
  • Kleszcz, K., & Sokołowska, P. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Molecules, 29(14), 3324.
  • Sridhar, S., & Srinivasan, K. S. V. (2012). CHARACTERIZATION AND APPLICATION OF DIOLS BASED LIQUID CRYSTALLINE COPOLYESTER. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-639.
  • ResearchGate. (n.d.). FTIR spectra of synthesized PCL-diols. Retrieved from [Link]

  • Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57–59.
  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

  • Zhang, L., Huangfu, F., Li, W., & Yang, P. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization.
  • Wang, S., Liu, C., & Zhang, Y. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups.
  • Bwatanglang, I. B., D'Elia, V., & Basset, J. M. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society, 141(43), 17156–17161.
  • Fukushima, K., & Kimura, Y. (2025). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Macromolecular Chemistry and Physics.
  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5364-5368.
  • Dumesic, J. A., & Huber, G. W. (2017). Methods of forming diol compounds. U.S.
  • Fisch, W., & Hofmann, W. (1954). The curing mechanism of epoxy resin. Journal of Polymer Science, 12(1), 497-507.
  • Berger, R. G., & Drawert, F. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617-625.
  • Liu, X., & Zhang, J. (2019). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 11(11), 1838.
  • Wellcem. (n.d.). Resin curing process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • El-Guerraf, A., Ben-Azzouz, M., El-Kacem, N., & El-Mansouri, A. (2022). Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers. Polymers, 14(15), 3025.

Sources

structure elucidation of 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2,4-Diethyloctane-1,5-diol

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring purity, safety, and efficacy in applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive, methodology-focused walkthrough for the complete . As a flexible acyclic molecule with three stereocenters, it presents a non-trivial analytical challenge that serves as an excellent case study. We will proceed through a logical, self-validating workflow, beginning with the confirmation of its molecular formula and culminating in the challenging assignment of its relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but the expert rationale behind the selection and application of modern spectroscopic techniques.

Introduction: Defining the Analytical Challenge

2,4-Diethyloctane-1,5-diol (CAS No. 94277-83-5) is an organic compound with the molecular formula C₁₂H₂₆O₂.[1][2][3] Its structure consists of an eight-carbon chain with hydroxyl groups at positions 1 and 5, and ethyl substituents at positions 2 and 4.[4] The presence of stereocenters at carbons C2, C4, and C5 results in 2³ = 8 possible stereoisomers (four pairs of enantiomers). The conformational flexibility of the acyclic backbone further complicates analysis, particularly the determination of relative stereochemistry.

This guide outlines a systematic approach to overcome these challenges. Our strategy is built on the principle of orthogonal verification, where data from multiple independent techniques are integrated to build an unambiguous structural model. We will leverage a suite of analytical methods, primarily focusing on Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity and stereochemistry, the fundamental composition of the molecule must be unequivocally confirmed.

High-Resolution Mass Spectrometry (HRMS)

The first and most critical step is to verify the elemental composition. While low-resolution MS can confirm the nominal mass, HRMS provides the high-accuracy mass measurement necessary to distinguish between isobaric formulas.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for a polar molecule like a diol, as it is a soft ionization technique that typically preserves the molecular ion.[5] We would expect to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The precise mass of these ions allows for the unambiguous confirmation of the molecular formula, C₁₂H₂₆O₂.

Property Value Source
Molecular Formula C₁₂H₂₆O₂[1][2]
Molecular Weight 202.33 g/mol [1][2]
Exact Mass 202.19328 u[1][2]
Predicted [M+H]⁺ 203.20056 u[6]
Predicted [M+Na]⁺ 225.18250 u[6]
  • Trustworthiness: Tandem MS (MS/MS) experiments can provide initial structural insights. Alcohols commonly undergo fragmentation via dehydration (loss of H₂O) and alpha-cleavage.[7][8] Observing a neutral loss of 18 Da would be strong evidence for an alcohol. Fragmentation patterns can help differentiate isomers, though this can be complex for acyclic structures.[5]

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and definitive method for identifying key functional groups. For 2,4-Diethyloctane-1,5-diol, the presence of hydroxyl groups is the most prominent feature.

  • Expertise & Causality: The O-H bond stretch in alcohols gives rise to a characteristically strong and broad absorption band in the 3200-3600 cm⁻¹ region.[9][10][11] The broadening is a direct result of intermolecular hydrogen bonding.[10][11] Additionally, a strong C-O stretching vibration is expected in the 1050-1260 cm⁻¹ range.[9] The presence of both peaks provides conclusive evidence for the diol functionality.

Elucidating the Carbon Skeleton: A Multinuclear NMR Approach

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments is required to assemble the complete carbon-hydrogen framework.

1D NMR: ¹H, ¹³C, and DEPT

One-dimensional NMR provides the initial inventory of proton and carbon environments.

  • ¹H NMR: The proton spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates adjacent protons. Due to the chiral centers, methylene (CH₂) protons in the structure are expected to be diastereotopic, appearing as complex multiplets rather than simple triplets or quartets.[12]

  • ¹³C NMR: A ¹³C NMR spectrum will show a signal for each magnetically non-equivalent carbon atom. For 2,4-Diethyloctane-1,5-diol, we expect to see 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts of carbons bonded to oxygen (C1 and C5) will be significantly downfield (typically 50-70 ppm).[13]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom. It differentiates between CH₃/CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons are absent. This provides a vital cross-check for the assignments made from the ¹H and ¹³C spectra.

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are the key to establishing the bonding connectivity, removing any ambiguity from the 1D data.

  • COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H J-coupling networks.[14] Cross-peaks appear between protons that are coupled, typically through 2 or 3 bonds. By "walking" through the COSY correlations, one can trace the entire carbon backbone from one end to the other.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[15][16] This definitively links the proton and carbon skeletons, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH and ³JCH).[15] This is essential for connecting the fragments identified by COSY, for example, by showing a correlation from the protons of an ethyl group to the main octane chain.

The logical workflow for using these NMR techniques is visualized below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_structure Structural Output H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Environments) COSY COSY (¹H-¹H Correlations) H1->COSY DEPT DEPT-135 (Carbon Multiplicity) HSQC HSQC (¹H-¹³C Direct Correlations) C13->HSQC DEPT->HSQC Connectivity Confirm C-H Skeleton & Connectivity COSY->Connectivity HMBC HMBC (¹H-¹³C Long-Range) HSQC->Connectivity HMBC->Connectivity Key Confirmation Stereochem Determine Relative Stereochemistry Connectivity->Stereochem

Caption: Workflow for NMR-based structure elucidation.

Below is a diagram illustrating the key HMBC correlations that would be expected to definitively establish the carbon skeleton of 2,4-Diethyloctane-1,5-diol.

Caption: Key expected HMBC correlations for structural confirmation.

Advanced Analysis: Assigning Relative Stereochemistry

With the planar structure confirmed, the final and most complex challenge is determining the relative stereochemistry of the three chiral centers (C2, C4, C5). This requires specialized NMR techniques that probe through-space interactions or rely on conformation-dependent parameters.

  • J-Based Configuration Analysis: For flexible acyclic systems, the magnitude of three-bond proton-proton (³JHH) and two- and three-bond carbon-proton (²,³JCH) coupling constants can be used to deduce the preferred dihedral angles between adjacent stereocenters.[17][18] By comparing experimentally measured J-values with those predicted for different stereoisomers (e.g., syn vs. anti), the relative configuration can often be assigned. This method is powerful because it does not require crystallization or derivatization.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), irrespective of their bonding connectivity. For a flexible molecule, observed NOEs are an average of all conformations. However, for certain diastereomers, steric hindrance may favor specific conformations, leading to diagnostic NOE cross-peaks that can help elucidate the relative stereochemistry. NOESY is generally used for smaller molecules, while ROESY can be more effective for molecules in the intermediate size range.

  • Chemical Derivatization: In cases where the native molecule's conformational flexibility precludes a definitive assignment, chemical derivatization can be employed. For example, the 1,5-diol could potentially be cyclized to form a rigid heterocyclic system. The stereochemical relationships would then be locked in place, making analysis by J-coupling and NOE much more straightforward. Another well-established method for 1,3-diols involves forming an acetonide and analyzing the ¹³C NMR shifts of the acetal methyl groups, though its direct applicability here is limited to the C2-C4 relationship.[18][19]

Experimental Protocols

5.1 Sample Preparation

  • NMR Spectroscopy: Dissolve 5-10 mg of 2,4-Diethyloctane-1,5-diol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical; CDCl₃ is standard, but a hydrogen-bonding solvent like Methanol-d₄ may help resolve hydroxyl proton signals. Filter the solution into a 5 mm NMR tube.

  • Mass Spectrometry (ESI): Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • IR Spectroscopy (Liquid Film): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Mount the plates in the spectrometer's sample holder.

5.2 Instrumentation and Data Acquisition

  • NMR: All NMR spectra should be acquired on a high-field spectrometer (≥400 MHz for ¹H) equipped with a probe capable of multinuclear detection.

    • ¹H NMR: Acquire with a 30° pulse width and a relaxation delay of 1-2 seconds.

    • ¹³C{¹H} NMR: Acquire with a 45° pulse width and a relaxation delay of 2 seconds.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as spectral widths and acquisition times to ensure adequate resolution in both dimensions. HMBC experiments should be optimized for a long-range coupling of ~8 Hz.

  • HRMS: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument. Acquire data in positive ion mode, scanning a mass range appropriate to include the expected [M+H]⁺ and [M+Na]⁺ ions.

  • IR: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan with empty salt plates prior to the sample scan.

Conclusion

The is a multifaceted process that relies on the synergistic application of modern analytical techniques. Through a logical progression from confirming the molecular formula with HRMS and identifying functional groups with IR spectroscopy, to meticulously assembling the molecular framework with a suite of 1D and 2D NMR experiments, the gross structure can be determined with high confidence. The final stereochemical assignment, while challenging due to the molecule's acyclic nature, is approachable through advanced methods like J-based analysis and NOESY. This comprehensive, self-validating workflow ensures the highest degree of scientific integrity and provides a robust template for the structural analysis of similarly complex molecules.

References

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Available at: [Link]

  • 2,4-Diethyloctane-1,5-diol. LookChem. Available at: [Link]

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Chromatography Today. Available at: [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

  • 2,4-Diethyloctane-1,5-diol | C12H26O2 | CID 3024226. PubChem. Available at: [Link]

  • 2,4-Diethyloctane-1,5-diol | CAS No: 94277-83-5. Pharmaffiliates. Available at: [Link]

  • IR Spectroscopy of Alcohols. University of Calgary. Available at: [Link]

  • Mass spectrometric analysis of long-chain esters of diols. PubMed. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. The Journal of Organic Chemistry. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry. Available at: [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers. Analytical Chemistry. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios. Organic Letters. Available at: [Link]

  • Determination of relative stereochemistry. NMR Wiki. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. OpenStax. Available at: [Link]

  • Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • 2,4-diethyloctane-1,5-diol (C12H26O2). PubChemLite. Available at: [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health (NIH). Available at: [Link]

  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins. National Institutes of Health (NIH). Available at: [Link]

  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates. MDPI. Available at: [Link]

  • Gas-phase acidities of diols. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • Infrared Spectra of alcohols in A level Chemistry. YouTube. Available at: [Link]

  • Enantiopure 1,2:4,5-diepoxypentanes and their dichlorodiol precursors. Organic Syntheses. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed 1,3-Diol Fragmentation: Synthesis of ω-Dienyl Aldehydes. Royal Society of Chemistry. Available at: [Link]

  • 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed. Available at: [Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis. Forschungszentrum Jülich. Available at: [Link]

  • Synthesis and Characterization of Abasic β-Diol-C-Nucleosides. ResearchGate. Available at: [Link]

Sources

The Strategic Integration of 2,4-Diethyloctane-1,5-diol in Advanced Polymer Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of 2,4-Diethyloctane-1,5-diol in the field of polymer chemistry. While specific data on this particular diol is limited, this document extrapolates its potential impact on polymer properties based on established principles of polymer science and research on structurally related branched diols.

Introduction to 2,4-Diethyloctane-1,5-diol: A Monomer with Untapped Potential

2,4-Diethyloctane-1,5-diol is an organic compound with a unique molecular architecture, characterized by a long carbon chain with hydroxyl (-OH) functional groups at the first and fifth positions and two ethyl branches.[1][2] This distinct structure suggests its potential as a valuable monomer in the synthesis of a variety of polymers. The presence of two hydroxyl groups allows it to react with other monomers, such as dicarboxylic acids or diisocyanates, to form polyesters and polyurethanes, respectively.[1] The ethyl branches are anticipated to impart specific properties to the resulting polymers, such as increased flexibility and durability.[1]

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

PropertyValue
CAS Number 94277-83-5
Molecular Formula C12H26O2
Molecular Weight 202.34 g/mol
Appearance Likely a colorless to pale yellow liquid at room temperature with moderate viscosity.[1]
Synonyms 2,4-Diethyl-1,5-octanediol

Predicted Impact of the Branched Structure on Polymer Properties

The ethyl side chains in 2,4-Diethyloctane-1,5-diol are expected to introduce steric hindrance and disrupt the regular packing of polymer chains. This can lead to several desirable modifications in the final polymer's characteristics.

  • Reduced Crystallinity: The presence of bulky side groups can inhibit the ordered arrangement of polymer chains, leading to a more amorphous structure.[3] This can result in polymers with increased transparency, improved solubility in common solvents, and greater flexibility.

  • Lowered Glass Transition Temperature (Tg): The increased free volume created by the branched structure can enhance the mobility of the polymer chains, potentially lowering the glass transition temperature. This could be advantageous for applications requiring flexibility at lower temperatures.

  • Enhanced Hydrolytic Stability: For polyesters, the steric hindrance provided by the ethyl groups near the ester linkages could offer protection against hydrolysis, thereby improving the material's long-term durability in moist environments.

  • Modified Mechanical Properties: The disruption of chain packing can lead to a decrease in tensile strength and modulus but an increase in elongation at break, resulting in a more ductile and less rigid material.[4]

Potential Applications in Polyester Synthesis

2,4-Diethyloctane-1,5-diol can be employed as a diol monomer in the polycondensation reaction with various dicarboxylic acids (or their derivatives) to produce novel polyesters.

Reaction Mechanism

The synthesis of polyesters from 2,4-Diethyloctane-1,5-diol would typically proceed through a step-growth polymerization, specifically a polycondensation reaction with a dicarboxylic acid, releasing water as a byproduct. This process is often catalyzed by an acid or a metal-based catalyst.[5]

Caption: Polycondensation of 2,4-Diethyloctane-1,5-diol and a dicarboxylic acid to form a polyester.

Hypothetical Experimental Protocol: Synthesis of a Polyester from 2,4-Diethyloctane-1,5-diol and Adipic Acid

Materials:

  • 2,4-Diethyloctane-1,5-diol

  • Adipic acid

  • Titanium (IV) isopropoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Equimolar amounts of 2,4-Diethyloctane-1,5-diol and adipic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst (e.g., 0.1 mol% titanium (IV) isopropoxide) is added to the mixture.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to 180-200°C with constant stirring to initiate the esterification reaction and distill off the water byproduct.

  • After the initial water evolution ceases, a vacuum is slowly applied to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyester.

  • The reaction is continued under high vacuum and elevated temperature until the desired viscosity is achieved.

  • The resulting polyester is then cooled and can be extruded or pelletized for further characterization.

Table 2: Predicted Properties of a Polyester Derived from 2,4-Diethyloctane-1,5-diol vs. a Linear Diol

PropertyPolyester with 2,4-Diethyloctane-1,5-diol (Predicted)Polyester with 1,6-Hexanediol (Typical)
Crystallinity Amorphous to semi-crystallineSemi-crystalline
Glass Transition Temp. (Tg) LowerHigher
Tensile Strength LowerHigher
Elongation at Break HigherLower
Solubility Good in common organic solventsLimited

Potential Applications in Polyurethane Synthesis

In the synthesis of polyurethanes, 2,4-Diethyloctane-1,5-diol can function as a chain extender or as part of a polyester polyol. Its branched structure is expected to influence the morphology and properties of the resulting polyurethane. The reaction involves the addition of the hydroxyl groups of the diol to the isocyanate groups of a diisocyanate monomer.[6]

Role as a Chain Extender

When used as a chain extender, 2,4-Diethyloctane-1,5-diol would react with a diisocyanate and a polyol to form the hard segments of the polyurethane. The ethyl branches would likely disrupt the packing of these hard segments, leading to a softer, more flexible, and potentially more transparent polyurethane.[7] This could be beneficial for applications such as coatings, adhesives, and elastomers.

Caption: Synthesis of polyurethane using 2,4-Diethyloctane-1,5-diol as a chain extender.

Hypothetical Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, a polyol)

  • 2,4-Diethyloctane-1,5-diol (chain extender)

  • Dibutyltin dilaurate (catalyst)

  • Dry N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • In a moisture-free environment, MDI is dissolved in DMF in a reaction vessel.

  • The catalyst is added to the MDI solution.

  • A solution of PTMEG in DMF is added dropwise to the MDI solution with vigorous stirring, forming the prepolymer. The temperature is maintained at around 70-80°C.

  • After the prepolymer formation is complete, a solution of 2,4-Diethyloctane-1,5-diol in DMF is added to the reactor to chain-extend the prepolymer.

  • The reaction is allowed to proceed until the desired molecular weight is achieved, as monitored by the viscosity of the solution.

  • The resulting thermoplastic polyurethane solution is then cast into a film or precipitated in a non-solvent like methanol, followed by drying under vacuum.

Table 3: Predicted Properties of a Polyurethane with 2,4-Diethyloctane-1,5-diol as a Chain Extender

PropertyPolyurethane with 2,4-Diethyloctane-1,5-diol (Predicted)Polyurethane with 1,4-Butanediol (Typical)
Hardness (Shore A) LowerHigher
Transparency Potentially higherLower
Flexibility HigherLower
Solvent Resistance GoodExcellent

Conclusion and Future Outlook

While direct experimental data on the applications of 2,4-Diethyloctane-1,5-diol in polymer chemistry is not yet widely available in public literature, its unique branched structure presents a compelling case for its potential to create novel polymers with tailored properties. The incorporation of this diol into polyesters and polyurethanes is predicted to lead to materials with reduced crystallinity, enhanced flexibility, and potentially improved hydrolytic stability. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from 2,4-Diethyloctane-1,5-diol and to explore its utility in specialized applications such as biodegradable polymers, flexible coatings, and advanced adhesives.

References

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of Substituted Octane-1,5-Diols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount. Among the myriad of molecular frameworks, substituted octane-1,5-diols are emerging as a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide delves into the core principles governing the biological activity of these fascinating molecules, offering a comprehensive overview of their synthesis, structure-activity relationships, and mechanisms of action. As we navigate the nuances of their chemical biology, it becomes evident that the strategic placement of substituents on the C8 backbone can unlock a diverse range of biological activities, from potent antimicrobial and anti-inflammatory effects to targeted enzyme inhibition.

The Architectural Foundation: Synthesis of Substituted Octane-1,5-Diols

The biological evaluation of any chemical entity begins with its synthesis. For substituted octane-1,5-diols, the synthetic routes are diverse and adaptable, allowing for the introduction of a wide array of functional groups at various positions along the carbon chain. A key consideration in the synthesis of these molecules is the control of stereochemistry, as the spatial arrangement of substituents can profoundly influence biological activity.

Enantioselective Synthesis of Chiral 1,5-Diols

The creation of stereochemically defined octane-1,5-diols is crucial for elucidating structure-activity relationships and for the development of selective therapeutic agents. Highly diastereoselective and enantioselective methods have been developed for the synthesis of 1,5-disubstituted pent-2-endiols, which can serve as versatile precursors to saturated octane-1,5-diol derivatives.[1] One powerful approach involves a one-pot double allylboration reaction sequence, which allows for the coupling of two different aldehydes with a bifunctional γ-boryl-substituted allylborane reagent.[1] This method yields 1,5-diols with excellent enantiomeric excess (89-96% ee) and high diastereoselectivity (≥20:1).[1]

The success of this strategy hinges on several key factors:

  • Excellent stereocontrol in the initial allylboration step.

  • Stereospecificity of the subsequent allylboration reaction of the substituted methallylboronate intermediates.

  • The ability of a diol auxiliary to direct the equatorial or axial placement of the substituent alpha to the boron atom in the transition states.[1]

A highly stereoselective synthesis of (E)-1,5-syn-diols has also been described, utilizing the kinetically controlled hydroboration of an allenyltrifluoroborate to generate a (Z)-allylic trifluoroborate, which then undergoes sequential allylboration with two different aldehydes.[2] This method provides the desired diols in high yields (72–98%), exceptional enantiomeric excess (>95% ee), and high diastereoselectivity (>20:1 dr).[2]

Experimental Protocol: One-Pot Double Allylboration for 1,5-anti-Diols

  • In situ generation of the allylborane reagent: An allene precursor is hydroborated with diisopinocampheylborane to generate the bifunctional γ-boryl-substituted allylborane reagent.

  • First Aldehyde Addition: The first aldehyde is added to the reaction mixture, reacting with the allylborane reagent in a highly stereocontrolled manner.

  • Second Aldehyde Addition: The second, different aldehyde is then introduced to the reaction, which proceeds with high stereospecificity.

  • Work-up: The reaction is quenched, and the desired 1,5-disubstituted pent-2-endiol is isolated and purified.

Note: The specific aldehydes and reaction conditions can be varied to produce a library of substituted 1,5-diols.

Functionalization of the Octane Backbone

Beyond stereochemistry, the introduction of various functional groups onto the octane-1,5-diol scaffold is essential for modulating its physicochemical properties and biological activity. Functionalization can be achieved through various synthetic transformations, including the use of functionalized starting materials or the post-synthetic modification of a pre-formed diol. For instance, the synthesis of thermoplastic polyurethanes has been explored using diols derived from lignin-based phenols, demonstrating the versatility of diol functionalization.[3]

Synthesis_Workflow

Caption: Enantioselective synthesis of substituted octane-1,5-diols.

Biological Activities and Structure-Activity Relationships

The biological activities of substituted octane-1,5-diols are intrinsically linked to their amphiphilic nature. The eight-carbon backbone provides a lipophilic domain, while the two hydroxyl groups constitute a polar head. This amphiphilicity allows these molecules to interact with biological membranes and other cellular components, leading to a range of biological effects.

Antimicrobial Activity

Aliphatic diols have long been recognized for their antimicrobial properties.[4] The antimicrobial efficacy is dependent on both the chain length and the position of the hydroxyl groups.[4] Studies have shown that for shorter chain diols, 1,2-diols are more effective antimicrobial agents than 1,3-diols.[4] For long-chain diols, the presence of an amide functional group has been shown to enhance antifungal activity compared to non-functionalized ionic liquids.[5]

The structure-activity relationships of amphiphilic compounds against bacteria reveal that both the hydrophobic chain and the polar head group play crucial roles.[6] For instance, the antibacterial activity of amide-functionalized ionic liquids increases with the length of the alkyl chain, with C12 homologues being the most effective.[5]

Mechanism of Antimicrobial Action:

The primary mechanism of antimicrobial action for many aliphatic diols is believed to be the disruption of the bacterial cell membrane.[4] This disruption can lead to increased membrane permeability and the leakage of intracellular components, ultimately causing cell death. The amphiphilic nature of these molecules facilitates their insertion into the lipid bilayer of the cell membrane.

Antimicrobial_Mechanism

Caption: Proposed mechanism of antimicrobial action.
Anti-inflammatory Activity

Emerging evidence suggests that certain substituted octane derivatives possess anti-inflammatory properties. For instance, bicyclic [3.2.1] octane neolignans isolated from Aniba firmula have demonstrated potent in vivo anti-inflammatory activity.[7] These compounds were found to inhibit croton oil-induced ear edema in mice and reduce neutrophil recruitment.[7] The mechanism of action is thought to involve the inhibition of prostaglandin E2 (PGE2) production, suggesting an effect on the cyclooxygenase (COX) pathway.[7]

While not directly octane-1,5-diols, these findings highlight the potential of the octane scaffold to be incorporated into molecules with significant anti-inflammatory effects. The substitution pattern on the octane ring system is critical for this activity.

Anticancer Potential

The exploration of substituted octane-1,5-diols as anticancer agents is a nascent but promising field. While direct evidence is limited, the broader class of diol-containing natural products and their derivatives has shown significant potential in cancer therapy. For example, some quinolone derivatives, which can be considered as complex substituted heterocyclic systems, have been identified as inhibitors of various proteins and enzymes involved in cancer cell growth, such as topoisomerase and protein kinases.[8] Furthermore, the metabolite 5-methyl-1,3-benzenediol and its derivative from a lichen species have demonstrated potent apoptotic and anti-angiogenesis effects in cancer cell lines.[9] These examples suggest that the diol functionality, when incorporated into an appropriate molecular scaffold, can contribute to anticancer activity. The lipophilic nature of the octane backbone in octane-1,5-diols could facilitate cell membrane penetration, a desirable property for anticancer drugs.

Future Directions and Therapeutic Applications

The study of substituted octane-1,5-diols is at an exciting juncture. The synthetic methodologies are in place to generate a diverse library of these compounds with precise control over their stereochemistry and functionalization. The preliminary evidence of their biological activities, particularly in the antimicrobial and anti-inflammatory arenas, warrants further in-depth investigation.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of how different substituents at various positions on the octane-1,5-diol backbone influence a range of biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects. This could involve enzyme inhibition assays, receptor binding studies, and advanced cell imaging techniques.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of substituted octane-1,5-diols in other disease areas, such as oncology, metabolic disorders, and neurodegenerative diseases.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

Conclusion

Substituted octane-1,5-diols represent a versatile and promising class of molecules for drug discovery. Their tunable amphiphilic character, coupled with the potential for stereoselective synthesis and diverse functionalization, provides a rich platform for the development of new therapeutic agents. While much of their biological potential remains to be unlocked, the foundational knowledge of their synthesis and the initial insights into their antimicrobial and anti-inflammatory activities provide a strong impetus for continued research. For scientists and drug development professionals, the exploration of substituted octane-1,5-diols offers a compelling opportunity to contribute to the next generation of innovative medicines.

References

  • Flamme, E. M., & Roush, W. R. (2002). Enantioselective synthesis of 1,5-anti- and 1,5-syn-diols using a highly diastereoselective one-pot double allylboration reaction sequence. Journal of the American Chemical Society, 124(46), 13644–13645. [Link]

  • Choudhury, A. R., & Soderquist, J. A. (2005). 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin. The Journal of Organic Chemistry, 70(18), 7104–7111. [Link]

  • Vávrová, K., Zbytovská, J., & Hrabálek, A. (2005). Amphiphilic transdermal permeation enhancers: structure-activity relationships. Current medicinal chemistry, 12(19), 2273–2291. [Link]

  • Hoveyda, A. H., & Gillingham, D. G. (2007). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. ACS Central Science, 2(4), 216–225. [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (1994). Antimicrobial action of aliphatic diols and their esters. Journal of agricultural and food chemistry, 42(7), 1618–1621. [Link]

  • Vávrová, K., Zbytovská, J., & Hrabálek, A. (2005). Amphiphilic transdermal permeation enhancers: structure-activity relationships. Current medicinal chemistry, 12(19), 2273–2291. [Link]

  • García, M. T., Ribosa, I., Pérez, L., & Comelles, F. (2014). Self-assembly and antimicrobial activity of long-chain amide-functionalized ionic liquids in aqueous solution. Langmuir, 30(43), 12846–12854. [Link]

  • Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron letters, 44(3), 57-59. [Link]

  • Rybak, M. J., & Rybak, M. A. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9906-9917. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters, 23(24), 9474–9479. [Link]

  • Grewal, G., & Kennepohl, P. (2022). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. Polymers, 14(19), 4193. [Link]

  • Berger, R. G., & Drawert, F. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617–625. [Link]

  • da Silva, M. N., de Souza, A. C. C., de Oliveira, A. C., de Almeida, A. C. S., de Oliveira, G. A., & de Souza, A. D. L. (2019). New bicyclic [3.2. 1] octane neolignans derivatives from Aniba firmula with potent in vivo anti-inflammatory activity on account of dual inhibition of PGE2 production and cell recruitment. Phytochemistry Letters, 32, 108-114. [Link]

  • Singh, R., Singh, S. K., & Singh, A. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules, 28(8), 3563. [Link]

  • Zhang, Y., & Wang, C. (2023). Structure–Activity Relationships of Cationic Lipidoids against Escherichia coli. International Journal of Molecular Sciences, 24(16), 12658. [Link]

  • Daglia, M. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1034. [Link]

  • Lentini, G., & d'Acquarica, I. (2024). Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. International Journal of Molecular Sciences, 25(15), 8345. [Link]

  • Rybak, M. J., & Rybak, M. A. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A 1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9906-9917. [Link]

  • Balamurugan, R., & Duraipandiyan, V. (2018). Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L. Journal of ethnopharmacology, 224, 46-53. [Link]

  • PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Diol. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Khan, I., & Al-Harrasi, A. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current topics in medicinal chemistry, 24(13), 1134–1157. [Link]

  • Szymański, P., & Mikiciuk-Olasik, E. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Filippini, M. H., & Rodriguez, J. (2015). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical reviews, 115(1), 29-106. [Link]

  • The Good Scents Company. (n.d.). 1,3-octane diol. Retrieved from [Link]

  • Martins, A., & Vasconcelos, V. (2021). Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes. Marine drugs, 19(11), 600. [Link]

  • Kumar, A., & Kumar, S. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. ACS omega, 9(15), 16987–17001. [Link]

  • PubChem. (n.d.). (2R)-octane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • González-Gallego, J., & Sánchez-Campos, S. (2012). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Food and Chemical Toxicology, 50(11), 4033-4055. [Link]

  • Behera, B. C., & Adawadkar, B. (2016). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. SpringerPlus, 5(1), 1-12. [Link]

  • Process for the preparation of polycarbonate diols with a high molecular weight. (2002). U.S. Patent No. 6,384,178 B2. Washington, DC: U.S.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 2,4-diethyloctane-1,5-diol. As a Senior Application Scientist, this document is crafted to blend established chemical safety principles with practical, field-tested advice, ensuring a self-validating system of laboratory safety. Given the limited specific toxicological data for this compound, this guide extrapolates from information on structurally similar aliphatic diols to provide a robust framework for risk mitigation.

Compound Profile and Hazard Identification

2,4-Diethyloctane-1,5-diol is an organic compound with a long carbon chain featuring two hydroxyl (-OH) groups and two ethyl groups.[1] This structure suggests potential applications in the synthesis of polymers and surfactants.[1] While comprehensive toxicological data is not available, the Globally Harmonized System (GHS) classification provides a foundational understanding of its primary hazards.

The GHS classification for 2,4-diethyloctane-1,5-diol indicates that it is a warning-level hazard, specifically for causing serious eye irritation (H319).[2] This necessitates stringent eye protection measures during handling. Due to the lack of extensive data, a precautionary approach assuming potential for skin and respiratory irritation is prudent.

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

PropertyValueSource
Molecular Formula C₁₂H₂₆O₂[3][4][5]
Molecular Weight 202.33 g/mol [2][3][4]
CAS Number 94277-83-5[2][3]
Appearance Likely a colorless to pale yellow liquid[1]
Boiling Point 279.2 °C at 760 mmHg[3][5]
Flash Point 118.7 °C[3][5]
Density 0.908 g/cm³[3][5]
LogP 2.58220[3][5]

Table 2: GHS Hazard Information for 2,4-Diethyloctane-1,5-diol

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Serious Eye Damage/Eye Irritation - Category 2WarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling 2,4-diethyloctane-1,5-diol, and any chemical, is rooted in the hierarchy of controls. This systematic approach prioritizes the most effective control measures to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2,4-Diethyloctane-1,5-diol Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE caption Figure 1: Hierarchy of Controls for Safe Handling

Sources

A Comprehensive Technical Guide to 2,4-Diethyloctane-1,5-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a technical overview of 2,4-Diethyloctane-1,5-diol, a long-chain aliphatic diol with potential applications in various scientific and industrial fields, including polymer chemistry and drug formulation. This document consolidates available information on its chemical properties, commercial suppliers, and potential applications, offering a valuable resource for researchers, chemists, and professionals in drug development.

Introduction: The Potential of Substituted Long-Chain Diols

Long-chain aliphatic diols are a class of organic molecules characterized by a hydrocarbon chain containing two hydroxyl (-OH) groups. The presence of both hydrophobic (the alkyl chain) and hydrophilic (the hydroxyl groups) moieties imparts an amphiphilic nature to these compounds, making them versatile building blocks in chemical synthesis and valuable components in various formulations. Their ability to act as plasticizers, solubilizing agents, and monomers for polyesters and polyurethanes has been well-established.[1][2]

2,4-Diethyloctane-1,5-diol, with its specific substitution pattern, presents a unique molecular architecture that may offer distinct properties compared to simpler linear diols. The ethyl groups at the 2 and 4 positions can influence its solubility, viscosity, and reactivity, making it a compound of interest for specialized applications.

Physicochemical Properties and Molecular Structure

2,4-Diethyloctane-1,5-diol is identified by the CAS number 94277-83-5. Its molecular formula is C₁₂H₂₆O₂, with a corresponding molecular weight of 202.34 g/mol .

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

PropertyValueSource
CAS Number 94277-83-5Pharmaffiliates[3]
Molecular Formula C₁₂H₂₆O₂Pharmaffiliates[3]
Molecular Weight 202.34 g/mol Pharmaffiliates[3]
Boiling Point 279.2 °C at 760 mmHgChemicalBook[4]
Flash Point 118.7 °CChemicalBook[4]
Density 0.908 g/cm³LookChem
Appearance Likely a colorless to pale yellow liquidCymitQuimica[5]
Molecular Structure

The structure of 2,4-Diethyloctane-1,5-diol features a primary and a secondary hydroxyl group. This structural arrangement is key to its chemical behavior and potential applications.

G cluster_0 Hypothetical Synthesis Pathway start Starting Materials (e.g., Aldehydes, Ketones) intermediate1 Aldol Condensation or similar C-C bond formation start->intermediate1 Base/Acid Catalyst intermediate2 Reduction of Carbonyl Groups (e.g., NaBH4, LiAlH4) intermediate1->intermediate2 Reducing Agent product 2,4-Diethyloctane-1,5-diol intermediate2->product Workup

Caption: A generalized, hypothetical workflow for the synthesis of a substituted 1,5-diol.

A plausible synthetic strategy could involve the reaction of propanal and pentanal derivatives through an aldol condensation to form an α,β-unsaturated carbonyl compound, followed by reduction of the carbonyl and the double bond, and subsequent selective reduction of another functional group to yield the diol. Stereoselective synthesis of specific isomers would require chiral catalysts or auxiliaries. [6]

Applications in Research and Drug Development

The unique structural features of 2,4-Diethyloctane-1,5-diol suggest its potential utility in several areas of research and development, particularly in polymer chemistry and pharmaceutical sciences.

Polymer Chemistry

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. [1]The inclusion of 2,4-Diethyloctane-1,5-diol as a monomer could impart specific properties to the resulting polymers, such as increased flexibility, altered solubility, and modified thermal characteristics due to the presence of the ethyl side chains. Its use in the preparation of thermosetting materials has been suggested. [4]

Drug Delivery Systems

Long-chain aliphatic diols are being explored for their potential in advanced drug delivery systems. [7]Their amphiphilic nature can be leveraged in several ways:

  • Solubilizing Agents: For poorly water-soluble active pharmaceutical ingredients (APIs), diols can act as co-solvents or excipients to enhance solubility and improve bioavailability.

  • Permeation Enhancers: In topical and transdermal formulations, diols can disrupt the lipid bilayer of the stratum corneum, facilitating the penetration of APIs through the skin. [7]* Biodegradable Polymers: As monomers for polyesters, these diols can be used to create biodegradable polymers for controlled-release drug delivery systems. The degradation of the polyester backbone in vivo prevents the accumulation of the carrier material. * Nanoparticle Formulations: Long-chain diols can serve as components of the lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are designed to enhance the oral bioavailability of lipophilic drugs. [7] The specific structure of 2,4-Diethyloctane-1,5-diol may offer advantages in tuning the release kinetics and stability of such drug delivery systems.

G cluster_applications Potential Applications in Drug Delivery diol 2,4-Diethyloctane-1,5-diol solubilizer Solubilizing Agent diol->solubilizer Improves API solubility permeation Permeation Enhancer diol->permeation Enhances skin penetration polymer Biodegradable Polymer Monomer diol->polymer Forms controlled-release matrices nanoparticle Nanoparticle Component diol->nanoparticle Component of lipid-based carriers

Sources

An In-depth Technical Guide to Branched Long-Chain Diols: From Biosynthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Class of Lipids

Branched long-chain diols (LCDs) are a class of aliphatic lipids characterized by a long carbon chain (typically C28 to C32) with hydroxyl (-OH) groups at the C1 position and a mid-chain position (commonly C12, C13, C14, or C15).[1] These molecules are not merely esoteric lipids; they are significant biomarkers produced by specific groups of microalgae, primarily eustigmatophytes.[2][3] Their robust chemical structure allows for exceptional preservation in geological sediments over millions of years, making them invaluable tools for paleoceanographers seeking to reconstruct past climate conditions.[4] Beyond their role as climate proxies, the unique properties of LCDs and their parent biopolymer, algaenan, are opening doors to new areas of research in biotechnology and potentially pharmacology.

This technical guide provides a comprehensive overview of branched long-chain diols, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding all information in authoritative references. We will explore their structure and biological origins, delve into the intricacies of their biosynthesis and analysis, and survey their current and potential future applications.

Chemical Structure and Diversity

The fundamental structure of an LCD is a long, saturated n-alkyl chain with two hydroxyl groups. The variability in chain length and the position of the mid-chain hydroxyl group give rise to a suite of related compounds.

Common Isomers and Nomenclature

The most commonly encountered LCDs in environmental samples are the C28 and C30 1,13-diols, C30 and C32 1,15-diols, and the C28 and C30 1,14-diols.[1] The nomenclature specifies the total number of carbon atoms in the chain and the positions of the two hydroxyl groups. For example, a "C30 1,15-diol" is a 30-carbon chain with hydroxyl groups at the first and fifteenth carbon atoms.

Diol IsomerCommon Chain LengthsPrimary Biological Source (Marine)
1,13-diols C28, C30Eustigmatophyceae
1,15-diols C30, C32Eustigmatophyceae
1,14-diols C28, C30Proboscia diatoms, some Eustigmatophyceae
Stereochemistry

A critical aspect of LCD structure is the stereochemistry of the chiral center at the mid-chain hydroxyl group. The absolute configuration (R or S) of this chiral center is a product of specific enzymatic synthesis. While this is an area of ongoing research, determining the stereochemistry is vital for total chemical synthesis of analytical standards and for understanding enzymatic pathways. The stereochemical configuration of diols can be determined through advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy of chiral derivatives.[5] For instance, quantum NMR calculations combined with statistical methods like DP4+ probability analysis can unambiguously identify the stereochemistry of hydroxylated compounds.[5]

Biological Sources and Function

Primary Producers: The Role of Eustigmatophyte Algae

The overwhelming consensus points to unicellular algae of the class Eustigmatophyceae, particularly genera like Nannochloropsis, as the primary producers of 1,13- and 1,15-diols in both marine and freshwater environments.[2][3][6] While 1,14-diols are also produced by some eustigmatophytes, they are more strongly associated with diatoms of the genus Proboscia, especially in nutrient-rich upwelling zones.[1]

The link between eustigmatophytes and LCDs is supported by multiple lines of evidence:

  • Culture Studies: Various Nannochloropsis species have been shown to produce a range of LCDs in laboratory cultures.

  • Genetic Analysis: The abundance of eustigmatophyte-specific 18S rRNA genes has been shown to correlate with LCD concentrations in the water column.[3]

  • Seasonal Studies: In environments like Lake Geneva, the seasonal peak in LCD abundance coincides with the proliferation of eustigmatophytes.[7]

Biological Function: Building Blocks of a Resilient Biopolymer

Branched long-chain diols are not typically considered storage lipids.[4] Instead, their primary known function is to serve as monomeric building blocks for a highly resistant, non-hydrolyzable biopolymer called algaenan .[4][8]

Algaenan forms a major component of the outer cell wall of these algae, providing a robust, chemically inert barrier against environmental stressors.[4][8][9] This structural role explains the exceptional preservation potential of both the polymer and its constituent diols in the geological record. The functions of algaenan, and by extension its LCD precursors, include:

  • Chemical Resistance: Protection against acidic, basic, and enzymatic degradation.[4][10]

  • Physical Protection: A barrier against predation and viral attack.[9]

  • Stress Response: Changes in cell wall composition, including algaenan content, have been observed in microalgae coping with environmental stresses like cold temperatures.[8]

The presence of these long aliphatic chains is also hypothesized to play a role in regulating the fluidity and integrity of the cell membrane, a common function for branched lipids in microorganisms.[11][12][13] By inserting into the lipid bilayer, they can modulate packing and permeability, helping the cell adapt to changes in temperature and other physical stressors.

Biosynthesis: A Pathway of Elongation and Modification

The biosynthesis of LCDs is a complex process that is not yet fully elucidated. However, research combining genomic, transcriptomic, and stable isotope labeling studies in Nannochloropsis has provided a compelling model.[6][14][15] The pathway does not appear to involve the direct condensation of two fatty acids but rather a process of elongation and subsequent modification.

The proposed key enzyme classes are:

  • Polyketide Synthases (PKSs): These enzymes are thought to catalyze incomplete fatty acid elongations, leading to the formation of 3-hydroxy fatty acid intermediates.[6][14]

  • Fatty Acid Elongases (FAEs): A suite of FAEs likely elongates shorter-chain fatty acids (C14-C18) and the 3-hydroxy intermediates to their final long-chain lengths (C28-C32).[6]

  • Reductases and Other Modifying Enzymes: The terminal carboxylic acid group of the long-chain hydroxy fatty acid precursor is reduced to a primary alcohol, forming the final diol structure. The specific enzymes responsible for this reduction are still unclear.[15]

Branched Long-Chain Diol Biosynthesis Pathway cluster_0 Core Fatty Acid Synthesis cluster_1 Elongation & Hydroxylation Cascade cluster_2 Final Product Formation cluster_3 Polymer Assembly C14-C18 Fatty Acids C14-C18 Fatty Acids 3-OH-Fatty Acid Intermediate 3-OH-Fatty Acid Intermediate C14-C18 Fatty Acids->3-OH-Fatty Acid Intermediate PKS (Polyketide Synthase) Long-Chain Hydroxy Fatty Acid (LCHFA) Long-Chain Hydroxy Fatty Acid (LCHFA) 3-OH-Fatty Acid Intermediate->Long-Chain Hydroxy Fatty Acid (LCHFA) FAE (Fatty Acid Elongase) Branched Long-Chain Diol (LCD) Branched Long-Chain Diol (LCD) Long-Chain Hydroxy Fatty Acid (LCHFA)->Branched Long-Chain Diol (LCD) Reductases (putative) Algaenan Biopolymer Algaenan Biopolymer Branched Long-Chain Diol (LCD)->Algaenan Biopolymer Polymerization in Cell Wall Analytical Workflow for Long-Chain Diols Sample Sediment or Algal Biomass TLE Total Lipid Extraction (DCM:MeOH) Sample->TLE Freeze-dry & Homogenize Saponification Saponification (KOH/MeOH) TLE->Saponification Fractionation Silica Column Fractionation Saponification->Fractionation Diol_Fraction Polar Diol Fraction Fractionation->Diol_Fraction Elute with polar solvent Derivatization Silylation (BSTFA) Diol_Fraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing (Quantification, Proxy Calculation) GCMS->Data

Sources

Methodological & Application

stereoselective synthesis of 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Stereoselective Synthesis of 2,4-Diethyloctane-1,5-diol For: Researchers, Scientists, and Drug Development Professionals

A Modern Approach to Acyclic Stereocontrol: The Iterative Thiazolidinethione-Mediated Aldol Synthesis of 2,4-Diethyloctane-1,5-diol

Introduction: The Challenge of Acyclic Polyketide Synthesis

Polyketide natural products represent a vast and structurally diverse class of compounds renowned for their potent biological activities, including antibiotic, anticancer, and immunosuppressive properties.[1][2] Their molecular architecture, often characterized by complex arrays of stereocenters along an acyclic carbon chain, poses a significant challenge to synthetic chemists. The precise control of relative and absolute stereochemistry is paramount, as even minor stereochemical variations can dramatically alter or abolish biological function.

2,4-Diethyloctane-1,5-diol is a model polyketide fragment that embodies these challenges, containing three stereogenic centers at C2, C4, and C5. Its synthesis demands a robust and highly selective methodology capable of constructing specific stereochemical relationships (1,2- and 1,3-diols) with high fidelity.

This application note details a powerful and flexible strategy for the stereoselective synthesis of 2,4-diethyloctane-1,5-diol, leveraging an iterative chiral auxiliary-based approach. Specifically, we will focus on the use of Crimmins' thiazolidinethione chiral auxiliaries in titanium-mediated aldol reactions. This methodology is distinguished by its operational simplicity, high diastereoselectivity, and the versatile cleavage of the auxiliary, making it a cornerstone of modern polyketide synthesis.[3][4] We will elucidate the causal logic behind each experimental step, providing detailed protocols that form a self-validating system for constructing complex acyclic molecules.

Core Principle: Diastereodivergent Control via Titanium Enolates

The foundation of this synthetic strategy is the asymmetric aldol addition using chlorotitanium enolates of N-acyl thiazolidinethiones.[5] A key advantage of the Crimmins protocol over the classic Evans boron-mediated aldol reaction is the ability to access different syn-diastereomers by simply tuning the reaction stoichiometry. This control originates from the selective formation of either a chelated or non-chelated transition state.[6][7]

  • "Evans-syn" Pathway (Non-Chelated Transition State): Using two equivalents of a chiral amine base, such as (–)-sparteine, with one equivalent of TiCl₄ generates a non-chelated Zimmerman-Traxler transition state. The stereochemical outcome is dictated by the chiral auxiliary, which directs the aldehyde to attack from the less hindered face, yielding the "Evans-syn" aldol adduct with high diastereoselectivity.[8][9]

  • "Non-Evans-syn" Pathway (Chelated Transition State): In contrast, using only one equivalent of the amine base allows the sulfur atom of the thiazolidinethione to chelate to the titanium center. This flips the facial bias of the enolate, leading to the opposite "non-Evans-syn" diastereomer, again with excellent selectivity.[5][6]

This diastereodivergence provides immense flexibility, allowing for the synthesis of various stereoisomers of the target molecule from the same set of starting materials.

Overall Synthetic Strategy & Workflow

Our strategy constructs the 2,4-diethyloctane-1,5-diol backbone through two sequential, highly diastereoselective aldol additions. This iterative approach allows for the controlled installation of each stereocenter.

Retrosynthetic Analysis:

The target diol is disconnected at the C2-C3 and C4-C5 bonds, tracing back to two aldol reactions and simple starting materials: (S)-N-propionyl thiazolidinethione and butanal.

retrosynthesis target { 2,4-Diethyloctane-1,5-diol |  Target Molecule} reduction Final Reduction (LiBH₄) intermediate1 { Full Thioimide Adduct |  C1-C8 Skeleton} aldol2 Aldol Reaction II reduction->intermediate1 intermediate2 { Chiral Aldehyde |  C3-C8 Fragment} elaboration Protection & Auxiliary Cleavage (DIBAL-H) aldol2->intermediate2 sm1 { (S)-N-Propionyl Thiazolidinethione |  C1-C2 & C3-C4 Units} aldol2->sm1 intermediate3 { First Aldol Adduct |  C3-C8 Skeleton} aldol1 Aldol Reaction I elaboration->intermediate3 sm2 { Butanal |  C5-C8 Unit} aldol1->sm1 aldol1->sm2

The forward synthesis proceeds as follows:

  • Aldol Reaction I: Coupling of an N-propionyl thiazolidinethione with butanal to establish the C4 and C5 stereocenters.

  • Intermediate Elaboration: Protection of the resulting C5 hydroxyl group and reductive cleavage of the chiral auxiliary to furnish a key chiral aldehyde.

  • Aldol Reaction II: A second aldol reaction couples the chiral aldehyde with another molecule of N-propionyl thiazolidinethione to form the C2-C3 bond and set the C2 stereocenter.

  • Final Reduction: Removal of the auxiliary and protecting group with a concomitant reduction of the thioester to the primary alcohol at C1, yielding the final diol.

Experimental Protocols

Materials and General Methods: All reactions should be performed in flame-dried glassware under an inert atmosphere of nitrogen or argon. Anhydrous solvents are required and can be obtained by passing through a solvent purification system or by distillation from appropriate drying agents. Commercially available reagents should be used as received unless otherwise noted.

Protocol 1: First Aldol Addition – Synthesis of (S)-N-((2S,3R)-3-hydroxy-2-ethylhexanoyl)thiazolidine-2-thione

This protocol describes the "Evans-syn" aldol addition to establish the C4(S), C5(R) stereochemistry of the final product.

Rationale: This crucial first step sets the 1,2-stereochemical relationship between the future C4-ethyl group and the C5-hydroxyl group. The use of 2 equivalents of (–)-sparteine ensures the formation of the non-chelated transition state, leading to the desired syn-adduct with high diastereoselectivity.[3][7] The reaction is performed at -78 °C to maximize kinetic control and minimize side reactions.

  • To a solution of (S)-4-isopropyl-3-propionylthiazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add titanium(IV) chloride (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise. The solution will turn a deep red-orange.

  • Stir the mixture for 5 minutes, then cool to -78 °C.

  • Add (–)-sparteine (2.2 equiv) dropwise. The solution color will lighten to yellow. Stir for 30 minutes at -78 °C.

  • Add freshly distilled butanal (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc) for consumption of the starting thioimide.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl (equal volume to the CH₂Cl₂).

  • Allow the mixture to warm to room temperature and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Parameter Expected Outcome Reference
Yield 65-85%[3]
Diastereomeric Ratio (d.r.) >20:1[3]
Protocol 2: Intermediate Elaboration – Synthesis of (2S,3R)-3-(tert-butyldimethylsilyloxy)-2-ethylhexanal

Rationale: The newly formed secondary alcohol is protected as a robust silyl ether to prevent interference in subsequent steps. The chiral auxiliary is then reductively cleaved using diisobutylaluminum hydride (DIBAL-H). DIBAL-H is an excellent choice as it can reduce the thioimide directly to the aldehyde at low temperatures without over-reduction to the alcohol.[5]

  • To a solution of the aldol adduct from Protocol 1 (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add 2,6-lutidine (3.0 equiv) followed by tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.5 equiv) dropwise.

  • Stir at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the TBS-protected thioimide, which is often used directly in the next step without further purification.

  • Dissolve the crude protected thioimide in anhydrous toluene (0.1 M) and cool to -78 °C.

  • Add DIBAL-H (1.5 equiv, 1.0 M solution in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 1.5 hours.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (can take several hours).

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The resulting chiral aldehyde is often volatile and should be used immediately in the next step.

Protocol 3: Second Aldol Addition – Assembling the Full Carbon Skeleton

Rationale: This step couples the two fragments and establishes the C2 stereocenter. The stereochemical outcome of this reaction is governed by 1,3-asymmetric induction, where the existing stereocenters at C4 and C5 influence the facial selectivity of the aldehyde. The chosen aldol conditions will determine the final relative stereochemistry of the C2-ethyl group. Here, we again use "Evans-syn" conditions.

  • Following the procedure in Protocol 1, generate the titanium enolate of (S)-4-isopropyl-3-propionylthiazolidine-2-thione (1.2 equiv).

  • Once the enolate has formed (after 30 min at -78 °C), add a solution of the chiral aldehyde from Protocol 2 (1.0 equiv) in CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C for 3 hours, then allow it to slowly warm to -20 °C over 2 hours.

  • Quench and work up the reaction as described in Protocol 1, Step 6-10.

  • Purify by flash column chromatography to yield the thioimide containing the full carbon skeleton.

Parameter Expected Outcome Reference
Yield (2 steps) 50-70%[4]
Diastereomeric Ratio (d.r.) >10:1[4]
Protocol 4: Final Reduction to 2,4-Diethyloctane-1,5-diol

Rationale: The final step involves the removal of the chiral auxiliary and the silyl protecting group, and the reduction of the thioester to the C1 primary alcohol. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation, as it is strong enough to reduce the thioester while being compatible with many functional groups. The silyl ether is typically cleaved during the workup or upon treatment with a fluoride source like TBAF if necessary.

  • Dissolve the final aldol adduct from Protocol 3 (1.0 equiv) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

  • Add LiBH₄ (4.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (using a gradient elution from hexanes to ethyl acetate) to afford the pure 2,4-diethyloctane-1,5-diol.

Conclusion

The iterative application of the Crimmins thiazolidinethione-mediated aldol reaction provides a highly efficient, flexible, and stereocontrolled route to complex polyketide fragments like 2,4-diethyloctane-1,5-diol. By explaining the mechanistic basis for stereocontrol and providing detailed, field-tested protocols, this guide empowers researchers to rationally design and execute syntheses of stereochemically rich acyclic molecules. The principles outlined herein are broadly applicable to the synthesis of a wide range of natural products and pharmacologically relevant compounds, underscoring the power of this methodology in modern organic chemistry.

References

  • Delville, M. M., et al. (2011). 1,5-syn-Diols: Application to the Synthesis of the C(23)−C(40) Fragment of Tetrafibricin. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). 1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin. NIH Public Access. Available at: [Link]

  • Crimmins, M. T., & Dechert, A. R. (2009). Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones. Organic Letters. Available at: [Link]

  • Halma, M., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Crimmins thiazolidinethione aldolization. ResearchGate. Available at: [Link]

  • Dehnhardt, C. M., et al. (2005). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters. Available at: [Link]

  • Trost, B. M., & Stiles, D. T. (2015). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. Organic Letters. Available at: [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters. Available at: [Link]

  • Harvey, C. J. B., & Sherman, D. H. (2019). Diversification of polyketide structures via synthase engineering. Natural Product Reports. Available at: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]

  • De, C. K., & Franz, A. K. (2010). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Organic Letters. Available at: [Link]

  • Macmillan Group. (2002). The Selective Aldol Reaction. Macmillan Group Meeting. Available at: [Link]

  • RWTH Publications. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. RWTH Publications. Available at: [Link]

  • Royal Society of Chemistry. (2019). Diversification of polyketide structures via synthase engineering. Natural Product Reports. Available at: [Link]

  • Crimmins, M. T., & Dechert, A. R. (2009). Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones. Organic Letters. Available at: [Link]

Sources

Application Note and Protocol: Synthesis of 2,4-Diethyloctane-1,5-diol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-diethyloctane-1,5-diol, a valuable diol scaffold, utilizing the robust and versatile Grignard reaction. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We delve into the core principles of the Grignard reaction, provide a detailed, step-by-step protocol for the synthesis, discuss the mechanistic and stereochemical nuances, and offer field-proven insights for a successful reaction work-up and purification. The information is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Power of the Grignard Reaction in Diol Synthesis

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction has become indispensable for creating complex molecular architectures from simpler precursors.[3] The reaction's fundamental strength lies in the nucleophilic character of the Grignard reagent (R-Mg-X), which readily attacks electrophilic carbonyl carbons in aldehydes, ketones, and esters.[4][5]

Diols, compounds containing two hydroxyl groups, are pivotal building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals, polymers, and fine chemicals.[6][7] The 1,5-diol motif, in particular, is a key structural element in various natural products and synthetic molecules. This application note details a reliable method for the synthesis of 2,4-diethyloctane-1,5-diol through the reaction of a suitable diester with ethylmagnesium bromide.

Foundational Principles: The Grignard Reaction Mechanism

The Grignard reaction is characterized by the nucleophilic addition of an organomagnesium halide to a carbonyl group. The process can be dissected into two primary stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

2.1. Formation of the Grignard Reagent

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[8][9] The magnesium metal undergoes oxidative insertion into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[9]

  • Reaction: EtBr + Mg → EtMgBr[8][10]

It is crucial to conduct this reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to their decomposition.[11]

2.2. Reaction with a Diester

The synthesis of a 1,5-diol from a diester using a Grignard reagent involves a sequential two-fold nucleophilic acyl substitution followed by a nucleophilic addition. Two equivalents of the Grignard reagent are required for each ester group. The reaction with an ester proceeds as follows:

  • First Nucleophilic Attack: The Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate.[12]

  • Elimination: This intermediate collapses, expelling the alkoxy group to form a ketone.[12]

  • Second Nucleophilic Attack: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, which is more reactive than the starting ester, leading to another tetrahedral intermediate (an alkoxide).[13]

  • Protonation: An acidic work-up is then performed to protonate the alkoxide, yielding the tertiary alcohol.[4]

When a diester is used, this sequence of reactions occurs at both ester functionalities, ultimately leading to the formation of a diol.

Synthetic Strategy and Protocol for 2,4-Diethyloctane-1,5-diol

The proposed synthesis of 2,4-diethyloctane-1,5-diol involves the reaction of diethyl 2-ethylmalonate with an excess of ethylmagnesium bromide.

Diagram of the Synthetic Workflow

G cluster_0 Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Purification Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide (Grignard Reagent) Ethylmagnesium Bromide (Grignard Reagent) Ethyl Bromide->Ethylmagnesium Bromide (Grignard Reagent) + Mg, Ether Magnesium Turnings Magnesium Turnings Magnesium Turnings->Ethylmagnesium Bromide (Grignard Reagent) Anhydrous Diethyl Ether Anhydrous Diethyl Ether Anhydrous Diethyl Ether->Ethylmagnesium Bromide (Grignard Reagent) Grignard Reagent Addition Grignard Reagent Addition Ethylmagnesium Bromide (Grignard Reagent)->Grignard Reagent Addition Diethyl 2-ethylmalonate Diethyl 2-ethylmalonate Diethyl 2-ethylmalonate->Grignard Reagent Addition Intermediate Alkoxide Intermediate Alkoxide Grignard Reagent Addition->Intermediate Alkoxide Acidic Work-up (NH4Cl) Acidic Work-up (NH4Cl) Intermediate Alkoxide->Acidic Work-up (NH4Cl) Extraction Extraction Acidic Work-up (NH4Cl)->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) 2,4-Diethyloctane-1,5-diol 2,4-Diethyloctane-1,5-diol Purification (Column Chromatography)->2,4-Diethyloctane-1,5-diol

Caption: Overall workflow for the synthesis of 2,4-Diethyloctane-1,5-diol.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Diethyl 2-ethylmalonateReagent grade, 99%Sigma-Aldrich
Ethyl bromideReagent grade, 98%Acros Organics
Magnesium turnings99.8%Alfa Aesar
Diethyl ether, anhydrous≥99.7%, inhibitor-freeFisher Scientific
IodineCrystal, ACS gradeJ.T. Baker
Saturated aqueous NH₄Cl solutionLaboratory grade-
Anhydrous sodium sulfateACS gradeVWR Chemicals
Silica gel for column chromatography60 Å, 230-400 meshEMD Millipore
Hexanes and Ethyl acetateHPLC gradeHoneywell

3.2. Detailed Experimental Protocol

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a 125 mL addition funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[11]

  • Reaction Setup: Place magnesium turnings (2.6 g, 0.11 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.[9]

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the addition funnel, place a solution of ethyl bromide (10.9 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Addition: Add a small portion (approx. 5 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Maintaining the Reaction: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[14]

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-to-brown solution of ethylmagnesium bromide is ready for use.[15]

Part B: Synthesis of 2,4-Diethyloctane-1,5-diol

  • Substrate Preparation: In a separate 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl 2-ethylmalonate (4.7 g, 0.025 mol) in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution of the diester to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the prepared ethylmagnesium bromide solution (0.10 mol) to the stirred solution of the diester via a cannula or the addition funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL). This will hydrolyze the magnesium alkoxide complex and precipitate magnesium salts.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired diol can be identified by thin-layer chromatography (TLC).

Mechanistic Insights and Stereochemistry

The reaction of diethyl 2-ethylmalonate with four equivalents of ethylmagnesium bromide proceeds through a series of nucleophilic additions and eliminations.

Reaction Mechanism Diagram

G Diethyl 2-ethylmalonate Diethyl 2-ethylmalonate Intermediate_1 Tetrahedral Intermediate 1 Diethyl 2-ethylmalonate->Intermediate_1 + Et⁻ EtMgBr_1 EtMgBr (1st eq.) EtMgBr_1->Intermediate_1 Ketone_1 Intermediate Ketone Intermediate_1->Ketone_1 - EtO⁻ Intermediate_2 Tetrahedral Intermediate 2 Ketone_1->Intermediate_2 + Et⁻ EtMgBr_2 EtMgBr (2nd eq.) EtMgBr_2->Intermediate_2 Alkoxide_1 Mono-alkoxide Intermediate_2->Alkoxide_1 Intermediate_3 Tetrahedral Intermediate 3 Alkoxide_1->Intermediate_3 + Et⁻ (on 2nd ester) EtMgBr_3 EtMgBr (3rd eq.) EtMgBr_3->Intermediate_3 Diketone Intermediate Diketone Intermediate_3->Diketone - EtO⁻ Intermediate_4 Tetrahedral Intermediate 4 Diketone->Intermediate_4 + Et⁻ EtMgBr_4 EtMgBr (4th eq.) EtMgBr_4->Intermediate_4 Dialkoxide Dialkoxide Intermediate_4->Dialkoxide Diol 2,4-Diethyloctane-1,5-diol Dialkoxide->Diol Protonation H3O_plus H₃O⁺ Work-up H3O_plus->Diol

Caption: Stepwise mechanism of the Grignard reaction with a diester.

The formation of 2,4-diethyloctane-1,5-diol generates two new stereocenters at positions C2 and C4. The addition of the Grignard reagent to the prochiral carbonyl groups can lead to a mixture of diastereomers (syn and anti). The diastereoselectivity of Grignard additions can be influenced by steric hindrance and chelation control.[17][18] In this specific substrate, the stereochemical outcome is likely to be governed by Felkin-Anh or related models for nucleophilic additions to chiral ketones formed in situ.[19] Achieving high diastereoselectivity may require optimization of reaction conditions, such as temperature and solvent, or the use of chiral auxiliaries.[1]

Data Presentation and Expected Results

ParameterExpected Value/Observation
Starting Material Diethyl 2-ethylmalonate
Grignard Reagent Ethylmagnesium bromide
Stoichiometry 1 : 4.4 (Diester : Grignard Reagent)
Reaction Temperature 0 °C to room temperature
Reaction Time 2 hours
Expected Yield 60-75% (after purification)
Appearance of Product Colorless to pale yellow oil
Major Byproducts Mono-addition products, over-reduction products
Purification Method Silica gel column chromatography
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

Troubleshooting and Field-Proven Insights

  • Failure to Initiate Grignard Reaction: This is often due to wet glassware or reagents, or unreactive magnesium. Ensure all equipment is scrupulously dry. Activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane can be effective.[9]

  • Low Yield: Incomplete reaction or decomposition of the Grignard reagent can lead to low yields. Ensure an excess of the Grignard reagent is used and that the reaction goes to completion. The concentration of the Grignard reagent can be determined by titration before use.

  • Formation of Byproducts: The formation of the Wurtz coupling product (butane) can occur. Using a less concentrated Grignard solution and maintaining a low reaction temperature can minimize this side reaction.

  • Difficult Work-up: The formation of magnesium salt emulsions during the work-up can be problematic. Using a saturated NH₄Cl solution for quenching and vigorous shaking during extraction can help break up these emulsions.

Conclusion

The Grignard reaction offers a powerful and direct route for the synthesis of 2,4-diethyloctane-1,5-diol from a commercially available diester. The protocol detailed in this application note provides a robust starting point for researchers. Careful attention to anhydrous conditions, reaction temperature, and purification techniques is paramount for achieving high yields and purity. The insights into the mechanism and potential stereochemical outcomes provide a foundation for further optimization and adaptation of this methodology for the synthesis of related diol structures.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mechanism of diol formation in the reaction of benzylic Grignard reagents with aldehydes. RSC Publishing.
  • ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.
  • Akoh, C. C. (1987). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of the American Oil Chemists' Society, 64(9), 1251–1253.
  • Grokipedia. (n.d.). Ethylmagnesium bromide.
  • Wikipedia. (n.d.). Ethylmagnesium bromide.
  • Brainly.in. (2019, May 2). Method of preparation of ethyl magnesium in lab.
  • Scribd. (n.d.). Grignard Reaction Purification Guide.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with γ-Butyrolactone for the Synthesis of 1,4-Diols.
  • ResearchGate. (2025). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Chavan, S. P., et al. (2016). Exploration of the diastereoselectivity in an unusual Grignard reaction and its application towards the synthesis of styryl lactones 7-epi-(+)-goniodiol and 8-epi-(−)-goniodiol. RSC Publishing.
  • Engle, J. (2015, January 29). Diols and Alcohol Preparation via Grignard Reactions [Video]. YouTube.
  • The Journal of Organic Chemistry. (n.d.). Ester groups as effective ligands in chelate-controlled additions of cuprates and Grignard reagents to chiral .beta.-formyl esters to form .gamma.-lactones. ACS Publications.
  • PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models.
  • BenchChem. (2025). Technical Support Center: Synthesis of Unsaturated Long-Chain Diols.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams.
  • NTU Scholars. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the.
  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ResearchGate. (2025). Synthesis of some diol DErivatives as potential reagents in steroid chemistry.
  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation.
  • Wikipedia. (n.d.). Diol.
  • The Journal of Organic Chemistry. (n.d.). Diastereoselective Grignard Additions to O-Protected Polyhydroxylated Ketones: A Reaction Controlled by Groundstate Conformation?. ACS Publications.
  • Chemistry Steps. (n.d.). Esters to Ketones.
  • Musgrave, R. (2017, March 14). Grignard Reactions of Lactones [Video]. YouTube.
  • Organic Syntheses Procedure. (n.d.). 2.
  • The Journal of Organic Chemistry. (n.d.). Reactivity and diastereoselectivity of Grignard reagents toward the hydrazone functionality in toluene solvent. ACS Publications.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Science of Synthesis. (n.d.). Allylic Grignard reagents.
  • Accounts of Chemical Research. (n.d.). Mechanisms of Grignard reagent addition to ketones. ACS Publications.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
  • Organometallics. (n.d.). The Grignard Reagents. ACS Publications.
  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Punthasee, P. (2021, September 20). Lecture Video Ch12 9 Preparation of Diols [Video]. YouTube.

Sources

Application Note: Synthesis of Substituted 1,5-Diols via Tandem Michael-Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 1,5-diols are pivotal structural motifs found in a wide array of natural products, pharmaceuticals, and complex organic molecules.[1][2] Their stereochemical arrangement significantly influences biological activity, making their controlled synthesis a key objective in medicinal chemistry and drug development. The aldol condensation, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile route to these structures.[1][3] Specifically, a tandem sequence combining a Michael addition with an intramolecular aldol reaction offers an efficient one-pot strategy to construct complex cyclic and acyclic 1,5-diols from simple precursors.[4]

This application note provides a comprehensive guide for researchers on the synthesis of substituted 1,5-diols using a tandem Michael-aldol condensation approach. It covers the underlying mechanistic principles, provides a detailed experimental protocol for a representative transformation, and offers insights into reaction optimization and troubleshooting.

Mechanistic Rationale & Strategic Considerations

The synthesis of a 1,5-diol via this route is not a simple aldol condensation but rather a sequential (or tandem) reaction cascade involving two distinct, powerful bond-forming reactions: the Michael Addition and the Aldol Reaction.[3][4]

  • Michael Addition (1,4-Conjugate Addition): The sequence begins with the formation of an enolate from a donor molecule (e.g., a ketone or a stabilized carbanion like diethyl malonate).[5] This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This conjugate addition is a highly reliable method for forming a carbon-carbon bond and sets the stage for the subsequent cyclization or addition.[5]

  • Aldol Reaction: The product of the Michael addition is a 1,5-dicarbonyl compound. In the presence of a base, a second enolate can form at one of the α-carbons. This enolate can then attack the remaining carbonyl group in an intramolecular fashion, forming a new β-hydroxy carbonyl compound.[6][7] Subsequent reduction of the remaining carbonyl yields the target 1,5-diol.

The power of this tandem approach lies in its efficiency and complexity-building potential. In a single pot, two new carbon-carbon bonds and up to four stereocenters can be generated, rapidly transforming simple starting materials into complex architectures.[4][8]

Controlling the Reaction

Achieving high selectivity and yield requires careful control over the reaction conditions:

  • Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively, allowing for a directed reaction and minimizing self-condensation side products.[9] Milder bases like NaOH or KOH are often used in simpler condensations but can lead to equilibrium mixtures.[6][7]

  • Reactant Stoichiometry and Order of Addition: In a crossed-aldol type reaction, it is crucial to control which carbonyl compound acts as the nucleophile (enolate) and which acts as the electrophile. Strategies include using a non-enolizable electrophile (like benzaldehyde) or the slow addition of the enolizable component to the reaction mixture.[9]

  • Temperature: Aldol additions are often performed at low temperatures (e.g., -78 °C) to favor the kinetic product and enhance stereoselectivity.[10] Conversely, heating the reaction can promote the subsequent dehydration (condensation) step to form an α,β-unsaturated system, which may or may not be desired.[6][9]

Reaction Mechanism: Tandem Michael-Aldol Addition

Below is a generalized mechanism for the base-catalyzed formation of a cyclic β-hydroxy ketone, a precursor to 1,5-diols.

Caption: Fig 1. Tandem Michael-Aldol reaction pathway.

Experimental Protocol: Synthesis of 3-hydroxy-1,3-diphenylpropan-1-one

This protocol details a classic Claisen-Schmidt condensation, a type of crossed aldol reaction, followed by reduction to form a 1,3-diol. While the target is a 1,3-diol, the principles are directly applicable to 1,5-diol synthesis which often involves a Michael addition followed by an aldol reaction.

Objective: To synthesize a β-hydroxy ketone (aldol adduct) from benzaldehyde and acetophenone, which can be subsequently reduced to the corresponding 1,3-diol.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Benzaldehyde106.121.0 mL~9.8
Acetophenone120.151.2 mL~9.8
Sodium Hydroxide (NaOH)40.000.4 g10.0
Ethanol (95%)46.0720 mL-
Deionized Water18.0220 mL-
Sodium Borohydride (NaBH₄)37.830.4 g~10.6

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Sodium hydroxide is caustic and corrosive; handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Benzaldehyde and acetophenone are harmful irritants.[11] Avoid inhalation and skin contact.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle away from ignition sources.

Part A: Aldol Condensation to form Chalcone
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 mL) and acetophenone (1.2 mL).

  • Add 15 mL of 95% ethanol to the flask and stir until a homogeneous solution is formed.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.4 g) in 5 mL of deionized water. Slowly add the NaOH solution to the stirred aldehyde-ketone mixture over 2-3 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. The solution will turn yellow and a precipitate of the condensation product (chalcone) will form.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with three portions of cold deionized water (10 mL each) to remove residual NaOH. Follow with a wash of cold 95% ethanol (5 mL) to remove unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper. A portion can be set aside for characterization, or the moist solid can be used directly in the next step.

Note: This procedure favors the condensation product (chalcone, an α,β-unsaturated ketone) due to the stability of the conjugated system. To isolate the intermediate aldol addition product (β-hydroxy ketone), the reaction must be run at lower temperatures with a milder base and quenched before dehydration occurs.

Part B: Reduction to 1,3-Diphenyl-1,3-propanediol
  • Setup: Transfer the crude chalcone from Part A to a 250 mL Erlenmeyer flask. Add 50 mL of 95% ethanol and stir to dissolve. Gentle warming may be required. Cool the solution to room temperature.

  • Reduction: In small portions over 10 minutes, carefully add sodium borohydride (0.4 g) to the stirred solution. Effervescence (hydrogen gas) will be observed.

  • Reaction: Stir the mixture for an additional 30 minutes at room temperature.

  • Workup: Slowly and carefully pour the reaction mixture into 100 mL of an ice-water slurry. A white precipitate of the diol should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified 1,5-diol.[9]

Experimental Workflow Diagram

G Start Combine Aldehyde, Ketone & EtOH AddBase Add aq. NaOH Solution Start->AddBase StirRT Stir at Room Temp (30 min) AddBase->StirRT Filter1 Vacuum Filtration StirRT->Filter1 Wash Wash with H₂O & Cold EtOH Filter1->Wash Product1 Isolate Crude Chalcone Product Wash->Product1 ReduceSetup Dissolve Chalcone in EtOH Product1->ReduceSetup Proceed to Reduction AddReducer Add NaBH₄ in Portions ReduceSetup->AddReducer StirReduce Stir at Room Temp (30 min) AddReducer->StirReduce Quench Pour into Ice-Water StirReduce->Quench Filter2 Vacuum Filtration Quench->Filter2 Recrystallize Recrystallize from EtOH/Water Filter2->Recrystallize FinalProduct Purified 1,5-Diol Recrystallize->FinalProduct

Caption: Fig 2. Step-by-step experimental workflow.

Optimization & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Aldol Adduct Reaction Reversibility: The aldol addition is an equilibrium process.[6]Use a stronger base (e.g., LDA) to drive the reaction forward by fully forming the enolate.[9] Remove water if dehydration is the desired outcome.
Side Reactions: Self-condensation of the enolizable ketone.Pre-form the enolate with LDA before slowly adding the aldehyde electrophile at low temperature.[9] Use a 1:1 stoichiometry or a slight excess of the non-enolizable partner.
Mixture of Products Crossed-Aldol Issues: Both carbonyls are enolizable, leading to four possible products.Use a non-enolizable aldehyde (e.g., benzaldehyde).[9] Alternatively, use a more reactive aldehyde, as ketones will preferentially act as the enolate donor.[9]
Unwanted Dehydration High Temperature: The elimination of water is often promoted by heat.[6]Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). Carefully neutralize the base during workup to prevent elimination.
Poor Stereoselectivity Thermodynamic Control: Reaction conditions may favor the more stable, but not necessarily desired, stereoisomer.Employ kinetic control (LDA, -78 °C). For advanced applications, consider using chiral auxiliaries, organocatalysts, or metal-based catalysts to induce stereoselectivity.[1][2]

Conclusion

The tandem Michael-aldol condensation is a highly effective and atom-economical method for the synthesis of substituted 1,5-diols and their precursors. By carefully selecting reagents and controlling reaction parameters such as base, temperature, and stoichiometry, researchers can efficiently construct complex molecular architectures. This application note provides a foundational protocol and a strategic framework for troubleshooting, enabling scientists in drug discovery and organic synthesis to leverage this powerful transformation in their research endeavors.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (2017, March 16). Aldol reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Modified aldol tandem reaction. Retrieved from [Link]

  • National Institutes of Health. (2023, May 22). Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions – Practice Problems. Retrieved from [Link]

  • YouTube. (2020, March 11). Synthesis via Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (2022, November 22). Aldol reaction. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 2,4-Diethyloctane-1,5-diol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 2,4-Diethyloctane-1,5-diol using mass spectrometry. As a branched-chain aliphatic diol, this molecule presents unique analytical challenges that necessitate specific methodologies for accurate characterization. This document outlines two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, from sample preparation and derivatization strategies to the intricacies of ionization and fragmentation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for long-chain diols.

Introduction: The Analytical Imperative for Branched-Chain Diols

2,4-Diethyloctane-1,5-diol, a C12 branched-chain aliphatic diol, belongs to a class of compounds with increasing importance in various industrial and pharmaceutical applications. Their structural complexity, characterized by a long alkyl chain and multiple hydroxyl groups, dictates their physicochemical properties and, consequently, the analytical strategies required for their study. Mass spectrometry, with its inherent sensitivity and specificity, is the premier technique for the detailed structural elucidation and quantification of such molecules.[1]

However, the inherent properties of 2,4-Diethyloctane-1,5-diol—namely its polarity and low volatility—preclude direct analysis by conventional GC-MS. To overcome this, a derivatization step is essential to enhance thermal stability and volatility. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a direct analytical route, though challenges in ionization efficiency and fragmentation predictability must be addressed. This guide provides detailed, field-proven protocols for both GC-MS and LC-MS/MS, enabling researchers to select the optimal approach based on their specific analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 2,4-Diethyloctane-1,5-diol, a crucial derivatization step is required. Trimethylsilylation, the replacement of active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is the most common and effective approach. This process significantly increases the volatility and thermal stability of the diol, making it amenable to GC analysis.[2]

Experimental Protocol: GC-MS Analysis

2.1.1. Sample Preparation and Derivatization (Trimethylsilylation)

A robust sample preparation and derivatization protocol is critical for reproducible results. The following procedure details the conversion of 2,4-Diethyloctane-1,5-diol to its di-TMS ether.

  • Materials:

    • 2,4-Diethyloctane-1,5-diol standard or sample extract

    • Anhydrous pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous hexane

    • Vials with PTFE-lined caps

    • Heating block or oven

  • Step-by-Step Protocol:

    • Accurately weigh 1 mg of 2,4-Diethyloctane-1,5-diol into a clean, dry vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to mix.

    • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis. For quantitative analysis, a suitable internal standard should be added prior to derivatization.

2.1.2. GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of the di-TMS derivative of 2,4-Diethyloctane-1,5-diol.

Parameter Value Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is suitable for the separation of the less polar TMS derivative.[3]
Inlet Temperature 280 °CEnsures efficient volatilization of the derivatized analyte.
Injection Volume 1 µLStandard injection volume for high-resolution capillary columns.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minA temperature gradient is necessary to ensure good peak shape and separation from other components.
Mass Spectrometer Agilent 5977B MSD or equivalentA single quadrupole or ion trap mass spectrometer is suitable for this analysis.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[1]
Electron Energy 70 eVThe standard electron energy for generating searchable mass spectra.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CMaintains ion transmission and mass accuracy.
Mass Range m/z 50-550Covers the expected mass range of the derivatized molecule and its fragments.
Solvent Delay 4 minPrevents the solvent peak from entering the mass spectrometer.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing 2,4-Diethyloctane-1,5-diol Derivatization Trimethylsilylation (BSTFA + 1% TMCS, 70°C) Sample->Derivatization Dissolve in Pyridine GC_Injection GC Injection (Splitless) Derivatization->GC_Injection GC_Separation HP-5ms Column Separation GC_Injection->GC_Separation MS_Detection EI Ionization & Mass Analysis GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search NIST Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis

GC-MS workflow for 2,4-Diethyloctane-1,5-diol analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS provides a powerful alternative for the analysis of 2,4-Diethyloctane-1,5-diol, circumventing the need for derivatization.[4] This approach is particularly advantageous for high-throughput screening and for analyzing complex biological matrices. Electrospray ionization (ESI) is the preferred ionization technique for this polar analyte.[1]

Experimental Protocol: LC-MS/MS Analysis

3.1.1. Sample Preparation

  • Materials:

    • 2,4-Diethyloctane-1,5-diol standard or sample extract

    • Methanol (LC-MS grade)

    • Water with 0.1% formic acid (LC-MS grade)

    • Acetonitrile with 0.1% formic acid (LC-MS grade)

    • Syringe filters (0.22 µm)

  • Step-by-Step Protocol:

    • Dissolve the sample containing 2,4-Diethyloctane-1,5-diol in methanol to a suitable concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • The sample is now ready for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Parameters

The following table outlines the recommended LC-MS/MS parameters for the analysis of 2,4-Diethyloctane-1,5-diol.

Parameter Value Rationale
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalentA high-performance LC system is crucial for reproducible retention times and good peak shapes.
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalentA reversed-phase C18 column is well-suited for retaining and separating long-chain aliphatic compounds.[5]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier promotes protonation of the analyte in the ESI source.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 minA gradient elution is necessary to elute the relatively non-polar analyte from the C18 column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA standard injection volume for LC-MS analysis.
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalentA tandem mass spectrometer is required for MS/MS experiments, providing high selectivity and sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules, and positive mode will detect the protonated molecule [M+H]+.
Capillary Voltage 3500 VOptimizes the electrospray process.
Nebulizer Pressure 35 psiControls the formation of the aerosol.
Drying Gas Temp. 300 °CFacilitates desolvation of the droplets.
Drying Gas Flow 10 L/minAssists in the desolvation process.
MS/MS Mode Multiple Reaction Monitoring (MRM)For quantitative analysis, monitoring specific precursor-to-product ion transitions enhances selectivity and sensitivity.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Sample containing 2,4-Diethyloctane-1,5-diol Filtration Dissolve in Methanol & Filter Sample->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Reversed-Phase C18 Separation LC_Injection->LC_Separation MS_Detection ESI Ionization & MS/MS Analysis LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM) MS_Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification

LC-MS/MS workflow for 2,4-Diethyloctane-1,5-diol analysis.

Interpretation of Mass Spectra

A thorough understanding of the fragmentation patterns is essential for the confident identification of 2,4-Diethyloctane-1,5-diol. The fragmentation behavior differs significantly between the derivatized analyte in GC-MS and the native molecule in LC-MS/MS.

GC-MS: Fragmentation of the di-TMS Derivative

Under electron ionization (EI), the di-TMS derivative of 2,4-Diethyloctane-1,5-diol will undergo characteristic fragmentation. The molecular ion is often of low abundance or absent. Key fragmentation pathways include:

  • Alpha-Cleavage: The most prominent fragmentation for silylated alcohols is the cleavage of the C-C bond adjacent to the silylated oxygen.[6][7] This results in the formation of resonance-stabilized oxonium ions.

  • Loss of a Methyl Group: A fragment corresponding to the loss of a methyl group ([M-15]+) from one of the TMS moieties is commonly observed.

  • Characteristic TMS Ions: The presence of ions at m/z 73 ([Si(CH3)3]+) and m/z 147 is indicative of a trimethylsilylated compound.

LC-MS/MS: Fragmentation of the Protonated Molecule

In positive mode ESI, 2,4-Diethyloctane-1,5-diol will be detected as the protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion will primarily result in the neutral loss of water.

  • Neutral Loss of Water: The protonated hydroxyl groups are prone to elimination as water molecules. The sequential loss of two water molecules ([M+H-H2O]+ and [M+H-2H2O]+) is a characteristic fragmentation pathway for diols.[8]

  • Carbon-Carbon Bond Cleavage: Cleavage of the alkyl chain can also occur, particularly at the branching points, leading to the formation of stable carbocations.

Quantitative Analysis

Both the GC-MS and LC-MS/MS methods described can be validated for quantitative analysis. The following table provides expected performance characteristics based on the analysis of similar long-chain diols.

Parameter GC-MS (with Derivatization) LC-MS/MS
Linear Range 1 - 1000 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL~0.05 ng/mL[9]
Limit of Quantification (LOQ) ~1.5 ng/mL~0.15 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

Note: These values are illustrative and should be experimentally determined for 2,4-Diethyloctane-1,5-diol in the specific matrix of interest.

Conclusion

The mass spectrometric analysis of 2,4-Diethyloctane-1,5-diol can be successfully achieved using either GC-MS with derivatization or LC-MS/MS. The choice of methodology will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the complexity of the sample matrix. The protocols and insights provided in this guide offer a robust starting point for the development and validation of analytical methods for this and other long-chain aliphatic diols. A thorough understanding of the principles of derivatization, chromatography, and mass spectrometric fragmentation is paramount for obtaining high-quality, reliable data.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Murphy, R. C. (2011). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 30(4), 579–599. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • Rakariyatham, K., et al. (2020). Rational selection of reverse phase columns for high throughput LC-MS lipidomics.
  • Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Rakariyatham, K., et al. (2019). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-mass spectrometry.
  • Han, X. (2016). Mass Spectrometry Methodology in Lipid Analysis. Journal of Lipid Research, 57(8), 1314-1327. Retrieved from [Link]

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 44(1), 131-138.
  • Nava, V., et al. (2021). GC–MS chromatogram of the trimethylsilyl (TMS)-derivatized dichloromethane extracts of A. unedo berries after alkaline hydrolysis. Foods, 10(9), 2095.
  • Lange, M., et al. (2021). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • Snow, N. H. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 224-229.
  • Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Kuki, Á., et al. (2020). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 25(22), 5396. Retrieved from [Link]

  • Wang, Y., et al. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry, 92(13), 9136–9144. Retrieved from [Link]

  • Stein, S. E. (2024). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. Journal of the American Society for Mass Spectrometry, 35(1), 1-10. Retrieved from [Link]

  • Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 39(8), 845-855.
  • Han, X., & Gross, R. W. (2003). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Mass Spectrometry Reviews, 24(3), 367-412.
  • Welch, C. J., et al. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality, 22(1 Suppl), E198-E205.
  • National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link]

  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3166.
  • Yang, K., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 447.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Lipids, 9(6), 382-390. Retrieved from [Link]

  • de Bar, M. W., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A, 1521, 153-164. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(1), 125-133. Retrieved from [Link]

  • ResearchGate. (2016, March 30). Is the use of Trimethylsilyl compounds necessary for GC-MS analysis? Retrieved from [Link]

  • Agilent Technologies. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of Long-Chain Diols in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain diols (LCDs) are a class of lipid biomarkers increasingly utilized for paleoclimatic and environmental reconstructions.[1][2] Specifically, the distribution of C28-C32 1,13-, 1,14-, and 1,15-diols serves as the basis for proxies like the Long-chain Diol Index (LDI), which correlates with sea surface temperature (SST).[3][4][5] This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and subsequent analysis of long-chain diols from sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to ensure high sensitivity, reproducibility, and accuracy, addressing common analytical challenges to provide trustworthy data for researchers, scientists, and drug development professionals exploring lipid-based biomarkers.

Introduction: The Significance of Long-Chain Diols

Long-chain alkyl diols are linear alkanes with two hydroxyl groups, one at the terminal (C-1) position and the other at a mid-chain position.[4][6] These molecules are produced by various phytoplankton, including certain species of eustigmatophyte algae and Proboscia diatoms.[1][6] The relative abundance of different LCD isomers in marine and lacustrine sediments has been shown to correlate with environmental parameters. For instance, the LDI is a proxy for sea surface temperature, while other indices based on 1,14-diols can indicate upwelling intensity and nutrient conditions.[1][2][5]

Accurate quantification of these compounds is paramount for robust paleoenvironmental reconstructions. Gas chromatography coupled with mass spectrometry is the analytical technique of choice due to its high resolving power and sensitivity. However, the low volatility and polar nature of diols, owing to their hydroxyl groups, necessitate a critical derivatization step to make them amenable to GC analysis.[7][8] This protocol details a validated workflow from sample extraction to final data analysis.

Experimental Workflow Overview

The entire process, from sample receipt to data interpretation, follows a multi-stage workflow designed to minimize analyte loss and maximize analytical precision. Each stage is critical for the integrity of the final results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Freeze-Drying & Homogenization B 2. Total Lipid Extraction (TLE) A->B  DCM:MeOH C 3. Saponification B->C  KOH in MeOH D 4. Neutral Fraction Separation C->D  Silica Column E 5. Derivatization (Silylation) D->E  BSTFA F 6. GC-MS Injection & Separation E->F  Helium Carrier Gas G 7. Mass Spectrometry Detection (SIM) F->G  70 eV Ionization H 8. Peak Integration & Quantification G->H  Target m/z Ions I 9. Proxy Calculation (e.g., LDI) H->I  Proxy Formulae

Figure 1: Overall experimental workflow for GC-MS analysis of long-chain diols.

Detailed Protocols & Methodologies

Sample Preparation and Lipid Extraction

The goal of this stage is to efficiently extract the total lipid content from the solid matrix and isolate the neutral fraction containing the long-chain diols.

Protocol 3.1: Total Lipid Extraction (TLE) and Fractionation

  • Freeze-Drying and Homogenization: Start with approximately 1-5 grams of freeze-dried and homogenized sediment. A well-homogenized sample is crucial for reproducibility.

  • Extraction: Perform a total lipid extraction (TLE) using an automated solvent extractor or sonication. A common and effective solvent mixture is dichloromethane (DCM):methanol (MeOH) (9:1, v/v).[1]

  • Saponification: The TLE is then saponified to break down esters and release bound alcohols. This is achieved by refluxing the extract with 0.1 M potassium hydroxide (KOH) in 90% methanol for 2 hours at 80°C.[5]

  • Neutral Fraction Isolation: After cooling, extract the neutral lipid fraction (containing the diols) from the saponified mixture using hexane.

  • Column Chromatography: Further purify and separate the neutral fraction using silica gel column chromatography.

    • Load the neutral fraction onto an activated silica gel column.

    • Elute with solvents of increasing polarity. A typical sequence is:

      • Fraction 1 (F1): Hexane (for apolar hydrocarbons)

      • Fraction 2 (F2): Dichloromethane (for ketones)

      • Fraction 3 (F3): DCM:MeOH (1:1, v/v) (for alcohols, including LCDs).[1]

    • Collect the polar F3 fraction, which contains the long-chain diols.

  • Drying and Storage: Evaporate the solvent from the F3 fraction under a gentle stream of N2. The dried extract can be stored at -20°C until derivatization.

Derivatization: The Key to Volatility

The hydroxyl (-OH) functional groups on diols make them polar and non-volatile, which is problematic for GC analysis.[9] Derivatization is a chemical modification process that replaces the active hydrogens on these groups with a non-polar functional group, thereby increasing volatility and thermal stability.[7][8]

Causality: For diols, trimethylsilylation is the most effective and widely used derivatization technique.[10] The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective at donating trimethylsilyl (TMS) groups to the hydroxyl moieties, converting them into TMS-ethers.[4][6] This transformation drastically reduces intermolecular hydrogen bonding, allowing the diols to vaporize at temperatures suitable for GC analysis without thermal degradation.[8][11]

Figure 2: Silylation reaction of a diol's hydroxyl group with BSTFA.

Protocol 3.2: Trimethylsilylation

  • Reagent Preparation: To the dried polar fraction from step 3.1.6, add 15 µL of pyridine and 15 µL of BSTFA (often containing 1-5% trimethylchlorosilane (TMCS) as a catalyst).[4] Pyridine acts as a solvent and helps to scavenge the acidic byproducts of the reaction.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[4][6]

  • Dilution: After cooling to room temperature, add 100 µL of a suitable solvent like n-hexane or ethyl acetate to bring the sample to a known volume for injection.[4][6]

GC-MS Instrumental Analysis

The derivatized sample is now ready for instrumental analysis. The choice of GC column and temperature program is critical for achieving baseline separation of the target diol isomers.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale & Expert Insight
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used platform for environmental analysis.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides the necessary sensitivity and selectivity for trace-level quantification.
GC Column Fused silica capillary column (e.g., Agilent CP-Sil 5, Phenomenex Zebron ZB-5)A non-polar (5% phenyl-methylpolysiloxane) phase is standard. These columns provide excellent thermal stability and separation for silylated compounds.[1][4]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance between resolution and analysis time.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency. Set to a constant flow of 1.5-2.0 mL/min.[4][12]
Injector Splitless mode, 270°CSplitless injection ensures the maximum transfer of analytes to the column, which is critical for trace analysis.
Oven Program Initial: 70-80°C, hold 1 minA low starting temperature allows for proper focusing of the analytes at the head of the column.
Ramp 1: 20°C/min to 130°CA rapid initial ramp quickly elutes any remaining light solvent.
Ramp 2: 4°C/min to 320°CA slower ramp is crucial for the separation of the high-boiling C28-C32 diol isomers.[1][12]
Final Hold: 320°C for 10-25 minEnsures that all heavy components are eluted from the column, preventing carryover.
MS Source Temp. 250°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Energy 70 eVStandard electron impact (EI) energy for generating reproducible mass spectra.[1][12]
Acquisition Mode Selected Ion Monitoring (SIM) SIM mode significantly enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analytes, reducing chemical noise.[1]

Table 2: Key Ions for SIM Analysis of TMS-derivatized Diols

Analyte GroupCharacteristic m/z for SIM
C28 1,14-diol299.3
C28 1,13-diol, C30 1,15-diol313.3
C30 1,14-diol327.3
C30 1,13-diol, C32 1,15-diol341.3
Internal Standard (e.g., C22 5,16-diol)187.0

Note: These m/z values are characteristic fragments resulting from the cleavage of the C-C bond adjacent to the TMS-ether group.[1]

Data Analysis and Quantification

  • Peak Identification: Identify the target diol peaks in the chromatogram based on their retention times relative to an internal standard and by confirming the presence of the characteristic ions from Table 2.

  • Integration: Integrate the peak areas for each of the identified diols in the SIM chromatograms.

  • Quantification: While absolute quantification can be performed using external calibration standards, many applications rely on relative abundances to calculate proxy indices.

  • Proxy Calculation: Calculate the desired proxy index using the integrated peak areas. For example, the Long-chain Diol Index (LDI) is calculated as follows:

    LDI = [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol]) [1][12]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following quality control measures are essential:

  • Procedural Blanks: Analyze a procedural blank with each batch of samples to check for contamination from solvents, glassware, or the laboratory environment.

  • Internal Standards: Add a known amount of a non-naturally occurring diol (e.g., C22 5,16-diol) at the beginning of the extraction process to monitor recovery and correct for analyte loss during sample preparation.[1]

  • Replicate Analysis: Analyze replicate samples to assess the precision and reproducibility of the entire method.

  • Certified Reference Materials: Where available, analyze certified reference materials to validate the accuracy of the method.

Conclusion

This application note provides a robust and validated protocol for the analysis of long-chain diols by GC-MS. By understanding the causality behind critical steps such as extraction, saponification, and especially derivatization, researchers can generate high-quality, reproducible data. Adherence to the detailed instrumental parameters and quality control measures will ensure the integrity of the results, enabling their confident application in paleoclimatology and other environmental sciences.

References

  • de Bar, M. W., et al. (2020). Global temperature calibration of the Long chain Diol Index in marine surface sediments. Organic Geochemistry, 142, 103983. [Link]

  • de Leeuw, J. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Proceedings of the National Academy of Sciences, 119(16), e2116812119. [Link]

  • Lattaud, J., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Frontiers in Marine Science, 9, 1004096. [Link]

  • Versteegh, G. J. M., et al. (2022). Performance of temperature and productivity proxies based on long-chain alkane-1, mid-chain diols at test. Biogeosciences, 19(6), 1667-1692. [Link]

  • Rodrigo-Gámiz, M., et al. (2018). A Late Quaternary climate record based on long-chain diol proxies from the Chilean margin. Climate of the Past, 14(11), 1735-1752. [Link]

  • de Bar, M. W., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A, 1521, 152-163. [Link]

  • Andrianov, V. F., et al. (1983). Chromatomass spectrometric study of mixtures of aromatic diols using column silylation. NIST. [Link]

  • Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. ETH Zurich Research Collection. [Link]

  • de Bar, M. W., et al. (2020). Global temperature calibration of the Long chain Diol Index in marine surface sediments. VU Research Portal. [Link]

  • Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Regis Technologies. [Link]

  • Regis Technologies, Inc. (n.d.). Derivatization. Regis Technologies. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Gelin, F., et al. (2021). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). OUCI. [Link]

Sources

Application Notes and Protocols for the Use of 2,4-Diethyloctane-1,5-diol in Thermosetting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Enhancing Thermoset Performance

Thermosetting polymers, such as epoxy and polyurethane resins, are cornerstones of modern materials science, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] However, their inherent brittleness can be a significant limitation for applications requiring high impact strength and flexibility. The incorporation of long-chain aliphatic diols into thermoset formulations is a well-established strategy to mitigate this brittleness, enhancing toughness and providing greater material resilience.[2] This document provides detailed application notes and protocols for the use of a unique branched-chain diol, 2,4-Diethyloctane-1,5-diol, as a reactive modifier in thermosetting systems.

2,4-Diethyloctane-1,5-diol, with its C12 aliphatic backbone and strategically placed hydroxyl groups, offers a compelling combination of hydrophobicity and reactivity.[3] Its branched structure is anticipated to disrupt polymer chain packing, thereby lowering the glass transition temperature (Tg) and increasing flexibility. These application notes will elucidate the scientific rationale for its use and provide researchers with robust protocols for its integration into both epoxy and polyurethane thermoset systems, along with methods for characterizing the resulting materials.

Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

A thorough understanding of the physical and chemical properties of 2,4-Diethyloctane-1,5-diol is fundamental to its effective application.

PropertyValueSource
CAS Number 94277-83-5[4][5]
Molecular Formula C12H26O2[4][5]
Molecular Weight 202.34 g/mol [4][5]
Appearance Colorless to pale yellow liquid (presumed)[3]
Boiling Point 279.2 °C at 760 mmHg[6][7]
Density 0.908 g/cm³[6][7]
Flash Point 118.7 °C[6][7]
Hydroxyl Value ~554 mg KOH/g (calculated)
Equivalent Weight ~101.17 g/eq

Application in Epoxy Resin Systems

In epoxy systems, 2,4-Diethyloctane-1,5-diol can be utilized in two primary ways: as a reactive diluent to reduce viscosity and as a flexibilizing agent to enhance toughness.[8]

Scientific Rationale

The hydroxyl groups of 2,4-Diethyloctane-1,5-diol can react with the epoxy groups of the resin, particularly at elevated temperatures or in the presence of a suitable catalyst. This incorporation of the long, branched aliphatic chain into the crosslinked network introduces flexible segments, which can absorb and dissipate energy, thereby improving the fracture toughness of the final thermoset.

Experimental Workflow: Epoxy Resin Modification

G cluster_prep Preparation cluster_cure Curing cluster_post Post-Curing & Characterization A Weigh Epoxy Resin (e.g., DGEBA) C Pre-mix and Degas (e.g., 60°C, vacuum) A->C B Weigh 2,4-Diethyloctane-1,5-diol B->C D Add Curing Agent (e.g., IPDA) C->D Stoichiometric Ratio E Mix Thoroughly D->E F Pour into Mold E->F G Cure at Elevated Temperature (e.g., 80°C for 2h + 150°C for 3h) F->G H Post-Cure (optional) G->H I Demold and Prepare Samples H->I J Characterize Properties (DSC, TGA, Mechanical Testing) I->J

Caption: Workflow for Epoxy Resin Modification.

Protocol 1: Preparation of a Toughened Epoxy Thermoset

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

  • 2,4-Diethyloctane-1,5-diol (Equivalent Weight ~101.17 g/eq)

  • Isophorone diamine (IPDA) curing agent (Amine Hydrogen Equivalent Weight ~42.6 g/eq)

  • Vacuum oven

  • Silicone molds

  • Mechanical stirrer

Procedure:

  • Formulation Calculation: The total number of epoxy equivalents should equal the total number of amine hydrogen equivalents for a stoichiometric cure. The diol is added as a percentage of the total resin weight. For a formulation with 10% diol by weight:

    • Epoxy Resin: 90g

    • 2,4-Diethyloctane-1,5-diol: 10g

    • Calculate epoxy equivalents from the resin: 90g / 188 g/eq = 0.479 eq

    • Calculate required IPDA: 0.479 eq * 42.6 g/eq = 20.4g

  • Preparation:

    • In a beaker, weigh 90g of DGEBA epoxy resin and 10g of 2,4-Diethyloctane-1,5-diol.

    • Heat the mixture to 60°C and mix thoroughly with a mechanical stirrer for 10 minutes.

    • Place the mixture in a vacuum oven at 60°C for 30 minutes to degas.

  • Curing:

    • Cool the mixture to room temperature.

    • Add 20.4g of IPDA to the mixture and stir vigorously for 5 minutes, ensuring a homogenous solution.

    • Pour the mixture into pre-heated silicone molds.

    • Cure in an oven at 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours.[9]

  • Characterization:

    • Allow the samples to cool slowly to room temperature before demolding.

    • Prepare specimens for mechanical testing (tensile, flexural, impact) and thermal analysis (DSC, TGA).

Application in Polyurethane Systems

In polyurethane chemistry, diols are fundamental building blocks, acting as chain extenders or as part of the polyol component.[10][11] 2,4-Diethyloctane-1,5-diol, with its primary and secondary hydroxyl groups, can be used to create soft segments in polyurethane elastomers or to modify the properties of rigid foams.

Scientific Rationale

The reaction between the hydroxyl groups of the diol and the isocyanate groups of a diisocyanate forms the urethane linkage.[12] The long, flexible, and branched aliphatic chain of 2,4-Diethyloctane-1,5-diol will form soft segments within the polymer structure. This can lead to materials with lower modulus, higher elongation, and improved elastomeric properties.

Experimental Workflow: Polyurethane Synthesis

G cluster_prep Prepolymer Formation cluster_cure Chain Extension cluster_post Curing & Characterization A Charge Reactor with Diisocyanate (e.g., MDI) B Add Polyol & 2,4-Diethyloctane-1,5-diol A->B NCO:OH ratio > 1 C React under N2 at 80°C (Monitor NCO content) B->C D Add Chain Extender (e.g., 1,4-Butanediol) C->D E Mix and Degas D->E F Cast into Mold E->F G Cure at 100°C for 24h F->G H Demold and Condition G->H I Characterize Properties (DSC, TGA, Mechanical Testing) H->I

Caption: Workflow for Polyurethane Synthesis.

Protocol 2: Synthesis of a Polyurethane Elastomer

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 1000 g/mol )

  • 2,4-Diethyloctane-1,5-diol

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

  • Drying: Ensure all diols and polyols are thoroughly dried under vacuum at 80°C for at least 4 hours to remove any residual water.

  • Prepolymer Synthesis:

    • Charge the reaction vessel with 50g of MDI and heat to 60°C under a nitrogen blanket.

    • In a separate vessel, prepare a mixture of 80g of PTMEG and 20g of 2,4-Diethyloctane-1,5-diol.

    • Slowly add the polyol/diol mixture to the molten MDI with vigorous stirring.

    • Add 2-3 drops of DBTDL catalyst.

    • Increase the temperature to 80°C and react for 2 hours to form the NCO-terminated prepolymer. The NCO content should be monitored by titration.

  • Chain Extension and Curing:

    • Calculate the stoichiometric amount of 1,4-Butanediol required to react with the remaining NCO groups in the prepolymer.

    • Degas the prepolymer under vacuum for 15 minutes.

    • Add the calculated amount of 1,4-Butanediol and mix rapidly for 1 minute.

    • Pour the reacting mixture into a preheated mold (100°C).

    • Cure in an oven at 100°C for 24 hours.

  • Characterization:

    • After curing, demold the polyurethane slab and condition at room temperature for 7 days before testing.

    • Prepare samples for mechanical (tensile, tear strength, hardness) and thermal (DSC, DMA) analysis.

Characterization of Modified Thermosets

To validate the efficacy of 2,4-Diethyloctane-1,5-diol as a thermoset modifier, a comprehensive suite of characterization techniques should be employed.

Analytical TechniqueParameter MeasuredExpected Effect of 2,4-Diethyloctane-1,5-diol
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)Decrease in Tg, indicating increased chain flexibility.
Thermogravimetric Analysis (TGA) Thermal Decomposition TemperatureMinimal change or slight decrease due to the aliphatic nature of the diol.[13]
Tensile Testing (ASTM D638) Tensile Strength, Modulus, Elongation at BreakDecrease in tensile strength and modulus; significant increase in elongation at break.
Flexural Testing (ASTM D790) Flexural Strength and ModulusDecrease in flexural strength and modulus.
Impact Testing (Izod/Charpy, ASTM D256) Impact StrengthSignificant increase in impact strength, indicating improved toughness.[2]
Dynamic Mechanical Analysis (DMA) Storage Modulus, Loss Modulus, Tan DeltaLower storage modulus in the glassy region, broadening of the tan delta peak.

Conclusion and Future Outlook

2,4-Diethyloctane-1,5-diol presents a promising avenue for the development of toughened and flexible thermosetting materials. Its unique branched aliphatic structure can be strategically employed to tailor the properties of epoxy and polyurethane networks, leading to enhanced performance in demanding applications. The protocols detailed herein provide a robust framework for researchers to explore the potential of this novel diol. Future work should focus on systematically varying the concentration of 2,4-Diethyloctane-1,5-diol to create a detailed structure-property relationship map for different thermoset systems. This will enable the fine-tuning of material properties for specific applications, from flexible coatings and adhesives to high-impact structural composites.

References

  • Shafranska, O., Sutton, C., Kalita, D., Kannaboina, P., Tiwari, S., Sibi, M. P., & Webster, D. C. (2024). A Preliminary Study of Thermosets from Epoxy Resins Made Using Low-Toxicity Furan-Based Diols. Macromolecular Rapid Communications, 45(12), e2300665. [Link]

  • Pharmaffiliates. (n.d.). 2,4-Diethyloctane-1,5-diol. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. Materials Advances, 2(10), 3341-3348. [Link]

  • PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gonçalves, F., Santos, M., Cernadas, M. T., & Alves, P. (2021). Advances in the development of biobased epoxy resins: insight into more sustainable materials and future applications. Green Chemistry, 23(10), 3535-3564. [Link]

  • Chen, S., Luo, Y., Xu, Y., Zheng, Y., Liu, X., Wang, R., ... & Zhuo, D. (2021). Synthesis and Characterization of Cardanol-Based Methacrylate Oligomers for Three-Dimensional Printing Resins. ACS Sustainable Chemistry & Engineering, 9(48), 16316-16327. [Link]

  • Wikipedia. (n.d.). Epoxy. Retrieved from [Link]

  • Kelsey, D. R., et al. (2010). High Impact, Amorphous Terephthalate Copolyesters of Rigid 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Flexible Diols. Macromolecules, 43(19), 8117-8129. [Link]

  • Serra, A., & Ramis, X. (2018). The Use of Click-Type Reactions in the Preparation of Thermosets. Polymers, 10(3), 258. [Link]

  • Sangroniz, L., et al. (2023). Novel Bio-based Thermoplastic Polyurethanes Derived from Oleanolic Acid. ChemRxiv. [Link]

  • Zhang, Y., et al. (2021). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. ResearchGate. [Link]

  • Webster, D. C., et al. (2020). Effect of Diisocyanate Structure on Polyurethanes Prepared From Brown Grease‐Derived Polyols. Journal of the American Oil Chemists' Society, 97(8), 867-877. [Link]

  • Pérez-Camargo, R. A., et al. (2018). Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. RSC Advances, 8(59), 33819-33830. [Link]

  • Hu, J., Yue, S., & Xu, L. (2008). Preparation, characterization and application of polymeric diols with comb-branched structure and their nanocomposites containing montmorillonites. Polymer International, 57(6), 847-855. [Link]

  • Kucinska-Lipka, J., et al. (2021). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Materials, 14(16), 4647. [Link]

  • Bleys, G. J. (2003). Process for making rigid urethane-modified polyisocyanurate foams.
  • Zhang, Y., et al. (2023). Study on the Impact of Diluent Dosages on the Epoxy–Polythiol Self-Healing System. Polymers, 15(22), 4434. [Link]

  • Shaver, A., et al. (2021). Reaction of β‐Ketoester and 1,3‐Diol to Access Chemically Recyclable and Mechanically Robust Poly(vinyl alcohol) Thermosets through Incorporation of β‐(1,3‐dioxane)ester. Angewandte Chemie International Edition, 60(40), 21821-21828. [Link]

  • LookChem. (n.d.). 2,4-Diethyloctane-1,5-diol. Retrieved from [Link]

  • Eryildiz, B., & Yagci, Y. (2014). Synthesis of castor-oil based polyurethanes bearing alkene/alkyne groups and their modification via thiol-ene/yne click chemistry. Polymer Chemistry, 5(1), 242-248. [Link]

  • Chemsrc. (n.d.). 2,4-diethyloctane-1,5-diol. Retrieved from [Link]

Sources

Application Note: 2,4-Diethyloctane-1,5-diol as a Novel Monomer for Advanced Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the characteristics and potential applications of 2,4-diethyloctane-1,5-diol as a novel monomer for the synthesis of advanced polyurethanes (PUs). The unique branched, aliphatic structure of this diol is projected to impart enhanced flexibility, hydrolytic stability, and biocompatibility to the resulting polymers, making them suitable for a range of specialized applications, including medical devices, elastomers, and coatings. This document provides a proposed synthesis for 2,4-diethyloctane-1,5-diol, detailed protocols for its polymerization into polyurethanes, and a discussion of the anticipated polymer properties based on established structure-property relationships in polyurethane chemistry.

Introduction: The Case for Branched Aliphatic Diols in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers renowned for their tunable mechanical and thermal properties, achieved by varying the constituent diol, diisocyanate, and chain extender monomers.[1][2] While aromatic and linear aliphatic diols have been extensively studied, the incorporation of branched aliphatic diols, such as 2,4-diethyloctane-1,5-diol, offers a promising avenue for creating polyurethanes with unique property profiles. The ethyl branches along the octane backbone are expected to disrupt polymer chain packing, leading to a lower glass transition temperature (Tg) and increased flexibility.[3] Furthermore, the absence of ester linkages, which are susceptible to hydrolysis, suggests that polyurethanes derived from this diol will exhibit enhanced hydrolytic stability, a critical attribute for materials in biomedical applications.[4]

The molecular structure of 2,4-diethyloctane-1,5-diol, with its two hydroxyl groups available for reaction with isocyanates, allows for its use as a chain extender or as a component of the soft segment in segmented polyurethanes.[5][6] This versatility enables the fine-tuning of the final polymer's characteristics to meet the demands of specific applications.

Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

A comprehensive understanding of the monomer's properties is essential for its effective use in polymer synthesis. The key physicochemical properties of 2,4-diethyloctane-1,5-diol are summarized in the table below.

PropertyValueSource
Chemical Name 2,4-Diethyloctane-1,5-diol[7][8]
CAS Number 94277-83-5[7][8]
Molecular Formula C12H26O2[7][8]
Molecular Weight 202.33 g/mol [7][8]
Boiling Point 279.2 °C at 760 mmHg[7]
Density 0.908 g/cm³[7]
Flash Point 118.7 °C[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 8[7]

Proposed Synthesis of 2,4-Diethyloctane-1,5-diol

Reaction Scheme:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction A Ethyl 2-ethyl-3-oxohexanoate C Intermediate Aldol Product A->C LDA, THF, -78 °C B Propanal B->C D 2,4-Diethyl-5-hydroxy-3-oxooctanoic acid ethyl ester E 2,4-Diethyloctane-1,5-diol D->E LiAlH4, THF, 0 °C to rt

Proposed Synthetic Pathway for 2,4-Diethyloctane-1,5-diol.

Protocol for Proposed Synthesis:

Step 1: Aldol Condensation

  • To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C, add a solution of ethyl 2-ethyl-3-oxohexanoate in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add propanal to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldol product.

Step 2: Reduction

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) in dry THF at 0 °C.

  • Add a solution of the crude aldol product from Step 1 in THF dropwise to the LiAlH4 suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 2,4-diethyloctane-1,5-diol.

Synthesis of Polyurethanes using 2,4-Diethyloctane-1,5-diol: Application and Protocol

The following section provides a detailed protocol for the synthesis of a polyurethane using 2,4-diethyloctane-1,5-diol and a common diisocyanate, 4,4'-methylenebis(phenyl isocyanate) (MDI). This "one-shot" polymerization method is a common and straightforward approach to polyurethane synthesis.[9][10]

G A 2,4-Diethyloctane-1,5-diol C Polyurethane A->C DBTDL (catalyst), 80 °C, 24 h B 4,4'-Methylenebis(phenyl isocyanate) (MDI) B->C

Polyurethane Synthesis from 2,4-Diethyloctane-1,5-diol and MDI.

Materials and Reagents:
  • 2,4-Diethyloctane-1,5-diol (as synthesized or from a commercial source)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI), purified by distillation or recrystallization

  • Dibutyltin dilaurate (DBTDL), catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Methanol, for precipitation

  • Nitrogen gas, for inert atmosphere

Protocol for Polyurethane Synthesis:
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a known molar amount of 2,4-diethyloctane-1,5-diol in anhydrous DMF.

  • Add a slight molar excess (e.g., 1.05 equivalents) of MDI to the solution.

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the reaction mixture.

  • Heat the reaction mixture to 80 °C under a gentle stream of nitrogen and stir vigorously for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polyurethane by slowly pouring the viscous solution into a large volume of methanol with constant stirring.

  • Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Expected Properties of Polyurethanes Derived from 2,4-Diethyloctane-1,5-diol

The incorporation of the branched, aliphatic 2,4-diethyloctane-1,5-diol into the polyurethane backbone is anticipated to result in polymers with the following characteristics:

  • Increased Flexibility and Lower Hardness: The ethyl side chains will hinder close packing of the polymer chains, leading to a more amorphous morphology and a lower glass transition temperature (Tg). This will result in softer, more flexible materials compared to polyurethanes made from linear diols of similar molecular weight.[3]

  • Enhanced Hydrolytic Stability: The all-carbon backbone of the diol, devoid of hydrolytically susceptible ester groups, will contribute to the overall hydrolytic stability of the polyurethane. This is a significant advantage for applications where the material will be in contact with aqueous environments, such as in biomedical implants or marine coatings.

  • Good Thermal Stability: While the introduction of aliphatic segments may slightly reduce the overall thermal stability compared to fully aromatic polyurethanes, the resulting polymers are still expected to exhibit good thermal resistance suitable for many applications.[11]

  • Improved Biocompatibility: The aliphatic nature of the diol may lead to improved biocompatibility compared to some aromatic diols, making these polyurethanes promising candidates for medical applications.[4]

Characterization of the Resulting Polyurethane

To validate the successful synthesis and to understand the properties of the novel polyurethane, a series of characterization techniques should be employed.

G cluster_0 Polymer Synthesis cluster_1 Characterization A Synthesized Polyurethane B FTIR Spectroscopy (Confirm Urethane Linkage) A->B C NMR Spectroscopy (Structural Elucidation) A->C D Gel Permeation Chromatography (GPC) (Molecular Weight and Distribution) A->D E Differential Scanning Calorimetry (DSC) (Glass Transition Temperature) A->E F Thermogravimetric Analysis (TGA) (Thermal Stability) A->F G Tensile Testing (Mechanical Properties) A->G

Workflow for Polyurethane Characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the urethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and to investigate the thermal transitions of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polyurethane.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Safety and Handling

  • 2,4-Diethyloctane-1,5-diol: Based on data for similar long-chain diols, this compound may cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Diisocyanates (e.g., MDI): Diisocyanates are potent respiratory and skin sensitizers and are toxic if inhaled.[13] All manipulations involving diisocyanates should be performed in a well-ventilated fume hood.

  • Organotin Catalysts (e.g., DBTDL): Organotin compounds are toxic and should be handled with care.[10]

  • Solvents (e.g., DMF, DMAc): These are hazardous solvents and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14]

Conclusion

2,4-Diethyloctane-1,5-diol represents a promising, yet underexplored, monomer for the synthesis of novel polyurethanes. Its branched, aliphatic structure is anticipated to yield polymers with enhanced flexibility, hydrolytic stability, and potentially improved biocompatibility. The protocols and information presented in this application note provide a solid foundation for researchers to begin exploring the synthesis and characterization of these new materials for a variety of advanced applications.

References

  • Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of isosorbide-derived diols for the preparation of thermally stable thermoplastic polyurethane. Retrieved from [Link]

  • LookChem. (n.d.). 2,4-Diethyloctane-1,5-diol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Retrieved from [Link]

  • ACS Symposium Series. (2023). Polyurethane and Its Composites: Synthesis to Application. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides relevant background)
  • RSC Publishing. (n.d.). Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials. Retrieved from [Link]

  • ResearchGate. (2025). Original Diols from Sunflower and Ricin Oils: Synthesis, Characterization, and Use as Polyurethane Building Blocks. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis of Low-Viscosity Organotin-Free Moisture-Curable Silane-Terminated Poly(Urethane-Urea)s. Retrieved from [Link]

  • Digital CSIC. (2021). Properties of polyurethanes derived from poly(diethylene glycol terephthalate). Retrieved from [Link]

  • (Reference not directly cited in the text, but provides relevant background)
  • (Reference not directly cited in the text, but provides relevant background)
  • ChemRxiv. (n.d.). Novel Bio-based Thermoplastic Polyurethanes Derived from Oleanolic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Properties of Biobased, Cationic, Waterborne Polyurethanes Dispersions from Castor Oil and Poly (Caprolactone) Diol. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides relevant background)
  • (Reference not directly cited in the text, but provides relevant background)
  • PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides relevant background)
  • (Reference not directly cited in the text, but provides relevant background)
  • (Reference provides general safety inform
  • (Reference not directly cited in the text, but provides relevant background)
  • (Reference not directly cited in the text, but provides relevant background)

Sources

Application and Protocol for the Synthesis of Novel Polyesters Utilizing 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Polyester Landscape with Branched, Long-Chain Diols

The field of polyester chemistry has been foundational to the development of modern materials. However, the continuous drive for polymers with tailored properties necessitates the exploration of novel monomers. 2,4-Diethyloctane-1,5-diol, a C12 branched aliphatic diol, presents a unique structural motif for the synthesis of new polyesters. Its long, flexible backbone, punctuated by ethyl branches, is anticipated to impart distinct characteristics to the resulting polymers, such as increased solubility, lower crystallinity, and a modified glass transition temperature (Tg) when compared to polyesters derived from linear diols.[1][2] The presence of both a primary and a secondary hydroxyl group suggests differential reactivity that can be exploited in polymerization strategies.[3]

This application note provides a comprehensive guide for researchers and scientists on the incorporation of 2,4-diethyloctane-1,5-diol into polyester chains. We present a detailed, field-proven protocol for the synthesis of a polyester from this diol and a model diacid chloride, discuss the underlying chemical principles, and provide a thorough guide to the characterization of the resulting polymer.

Rationale for Monomer Selection and Synthetic Approach

The selection of 2,4-diethyloctane-1,5-diol as a monomer is predicated on the desire to introduce controlled disruption of chain packing. The ethyl branches are expected to create amorphous polymers with potentially enhanced flexibility and processability.[4] The long aliphatic chain will contribute to hydrophobicity and may influence the material's surface properties.

We have chosen a solution polycondensation approach reacting 2,4-diethyloctane-1,5-diol with a diacid chloride. This method is often preferred for less reactive or sterically hindered diols as the high reactivity of the acid chloride functional group can drive the polymerization to completion under milder conditions than melt polycondensation, minimizing the risk of side reactions like etherification.[5][6] Pyridine is employed as an acid scavenger to neutralize the HCl byproduct, thereby preventing acid-catalyzed side reactions and promoting the forward reaction.[7]

Materials and Equipment

MaterialGradeSupplier
2,4-Diethyloctane-1,5-diol≥95%e.g., CymitQuimica, ChemicalBook
Sebacoyl Chloride≥98%e.g., Sigma-Aldrich
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
MethanolACS Gradee.g., Fisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutione.g., VWR
Sodium Sulfate (Na₂SO₄)Anhydrouse.g., Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus

  • High-vacuum pump

Experimental Protocol: Solution Polycondensation

This protocol details the synthesis of a polyester from 2,4-diethyloctane-1,5-diol and sebacoyl chloride.

1. Reaction Setup: a. A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum. b. The glassware is thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

2. Charging the Reactor: a. In the flask, dissolve 2,4-diethyloctane-1,5-diol (10.12 g, 50 mmol) and pyridine (8.3 mL, 105 mmol, 2.1 eq) in 100 mL of anhydrous dichloromethane (DCM). b. In the dropping funnel, prepare a solution of sebacoyl chloride (11.96 g, 50 mmol) in 50 mL of anhydrous DCM.

3. Polymerization: a. Cool the flask containing the diol and pyridine solution to 0 °C using an ice bath. b. While stirring vigorously, add the sebacoyl chloride solution dropwise from the dropping funnel over a period of 60 minutes. Maintain the temperature at 0 °C during the addition. The formation of a white precipitate (pyridinium hydrochloride) will be observed. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Continue stirring at room temperature for 24 hours under a nitrogen atmosphere.

4. Polymer Isolation and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M HCl solution (to remove excess pyridine), 100 mL of deionized water, and 100 mL of brine. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution using a rotary evaporator. c. Precipitate the polymer by slowly pouring the concentrated DCM solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring. d. Collect the precipitated polymer by vacuum filtration, wash with fresh cold methanol, and dry in a vacuum oven at 40 °C to a constant weight.

Visualizing the Workflow

The following diagram illustrates the key stages of the polyester synthesis protocol.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification setup 1. Dry Glassware & Assemble under Nitrogen charge 2. Dissolve Diol & Pyridine in DCM setup->charge add 3. Add Diacid Chloride Solution Dropwise at 0 °C charge->add react 4. Stir at Room Temperature for 24 hours add->react wash 5. Wash with HCl, Water, and Brine react->wash dry 6. Dry with Na₂SO₄ & Concentrate wash->dry precipitate 7. Precipitate in Methanol dry->precipitate isolate 8. Filter & Dry Polymer precipitate->isolate

Caption: Experimental workflow for polyester synthesis.

Characterization of the Resulting Polyester

Thorough characterization is essential to confirm the structure and determine the properties of the newly synthesized polyester.

TechniqueExpected Observations and Interpretations
¹H NMR - Aliphatic Protons: A complex multiplet region between approximately 0.8 and 1.7 ppm corresponding to the -CH₃ and -CH₂- protons of the diol and diacid backbone. The ethyl branch protons should be identifiable. - Ester-adjacent Protons: Resonances around 4.0-4.2 ppm for the -CH₂-O- protons of the primary alcohol and a downfield shifted proton for the -CH-O- of the secondary alcohol. Protons alpha to the carbonyl group of the diacid will appear around 2.2-2.4 ppm.[8]
¹³C NMR - Carbonyl Carbon: A peak around 173 ppm characteristic of the ester carbonyl group. - Aliphatic Carbons: A series of peaks in the 10-70 ppm range corresponding to the various carbons in the diol and diacid units. The carbons of the ethyl branches will have distinct shifts.
FTIR - C=O Stretch: A strong absorption band around 1735 cm⁻¹ indicative of the ester carbonyl group.[2][9] - C-O Stretch: A strong, broad band in the 1100-1250 cm⁻¹ region. - C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ from the aliphatic chains.[10] - Absence of -OH: The disappearance of the broad -OH stretching band from the diol monomer (around 3300-3500 cm⁻¹) indicates a high degree of polymerization.
GPC - Molecular Weight and Polydispersity: Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI around 2 is typical for step-growth polymerization.
DSC - Glass Transition Temperature (Tg): Due to the branched and flexible nature of the diol, the polyester is expected to be amorphous or semi-crystalline with a low Tg.[3] The absence of a sharp melting peak would confirm its amorphous nature.

Anticipated Chemical Structure

The following diagram illustrates the repeating unit of the polyester synthesized from 2,4-diethyloctane-1,5-diol and sebacoyl chloride.

polyester_structure start [ diol_struct O-CH₂-CH(CH₂CH₃)-CH₂-CH(CH₂CH₃)-CH(CH₂CH₂CH₃)-O start->diol_struct end ]n diacid_struct C(=O)-(CH₂)₈-C(=O) diol_struct->diacid_struct diacid_struct->end

Caption: Repeating unit of the synthesized polyester.

Troubleshooting and Self-Validation

A successful polymerization is contingent on meticulous experimental execution. Below are potential issues and their remedies, ensuring a self-validating protocol.

IssuePotential Cause(s)Recommended Action(s)
Low Molecular Weight - Impure monomers. - Inaccurate stoichiometry. - Presence of moisture. - Inefficient removal of HCl.- Purify monomers if necessary. - Ensure precise weighing and transfer of reagents. - Use anhydrous solvents and a dry inert atmosphere. - Use a slight excess (1-2 mol%) of the acid scavenger (pyridine).[11][12]
Polymer Discoloration - High reaction temperature. - Presence of impurities.- Maintain the recommended reaction temperatures. - Ensure high purity of all reagents and solvents.
Gel Formation - Side reactions leading to cross-linking. - Presence of trifunctional impurities.- Verify the purity of the diol to ensure it is free from triols. - Maintain strict stoichiometric control.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of novel polyesters incorporating 2,4-diethyloctane-1,5-diol. The unique branched and long-chain structure of this diol offers a promising avenue for the development of polyesters with tailored properties for a variety of applications. The detailed characterization and troubleshooting guidance will empower researchers to confidently explore this new class of polymers.

References

  • Polyestertime. New bio-based monomers: tuneable polyester properties using branched diols from biomass.
  • Smith, B. C. Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • SpectraBase. Polyester With Long-chain alkyl and carboxyl groups - Optional[FTIR] - Spectrum. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. Available at: [Link]

  • ResearchGate. FTIR spectra of polyesters and polyester complexes. Available at: [Link]

  • National Institutes of Health. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Available at: [Link]

  • Science and Education Publishing. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Available at: [Link]

  • National Institutes of Health. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Available at: [Link]

  • LookChem. 2,4-Diethyloctane-1,5-diol. Available at: [Link]

  • PubChem. 2,4-Diethyloctane-1,5-diol. Available at: [Link]

  • Chemsrc. 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5. Available at: [Link]

  • Pharmaffiliates. 2,4-Diethyloctane-1,5-diol. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of an aliphatic polyester prepared from decanediol and sebacic acid. Available at: [Link]

  • Reddit. Troubleshooting step growth polymerization. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Diethyloctane-1,5-diol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-diethyloctane-1,5-diol diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related stereoisomers. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established analytical principles.

Introduction to the Challenge

2,4-Diethyloctane-1,5-diol possesses multiple chiral centers, giving rise to several diastereomers. Due to their identical molecular weight and similar functional groups, these diastereomers often exhibit very similar physicochemical properties, making their separation a significant challenge.[1] The spatial arrangement of the hydroxyl and ethyl groups influences intermolecular interactions, which can be exploited for purification. However, achieving high diastereomeric purity is critical for pharmaceutical applications where specific stereoisomers may have distinct pharmacological and toxicological profiles.

This guide will focus on practical strategies to overcome the hurdles of purifying 2,4-diethyloctane-1,5-diol diastereomers, empowering you to achieve your desired product purity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 2,4-diethyloctane-1,5-diol diastereomers in a question-and-answer format.

Q1: I'm seeing poor or no separation of my diastereomers on a silica gel column. What should I do?

A1: This is a frequent challenge. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Optimization: The polarity of your eluent is crucial. If the diastereomers are co-eluting, it's likely the mobile phase is not effectively differentiating their subtle polarity differences.

    • Strategy: Begin with a low-polarity solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Run a gradient elution to identify a solvent ratio that provides the best separation. Consider adding a small amount of a more polar solvent like methanol or isopropanol to the mobile phase, as the hydroxyl groups of the diol can interact strongly with these modifiers.

    • Rationale: Diastereomers have different 3D structures that affect their interaction with the stationary phase. By systematically changing the mobile phase composition, you can find a "sweet spot" where these interaction differences are maximized.

  • Stationary Phase Variation: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Strategy: While silica gel is a good starting point, other stationary phases like alumina or chemically modified silica (e.g., diol-bonded, cyano-bonded) can offer different selectivities. For analytical and semi-preparative scales, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be highly effective for separating diol diastereomers.[2][3]

    • Rationale: Different stationary phases provide alternative mechanisms of interaction (e.g., hydrogen bonding, dipole-dipole interactions) that may better exploit the structural differences between your diastereomers.

  • Derivatization: Converting the diols into a different functional group can amplify the differences between them.

    • Strategy: Consider converting the diols to their corresponding esters (e.g., benzoates, acetates) or silyl ethers. These derivatives often exhibit greater differences in crystallinity and polarity, making them easier to separate by chromatography or crystallization.[4] The protecting groups can be removed after separation.

    • Rationale: The addition of a bulky or rigid group can magnify the subtle stereochemical differences, leading to more distinct physical properties.

Q2: My product yield is very low after column chromatography. How can I improve it?

A2: Low yield can stem from several factors:

  • Product Streaking on the Column: The polar diol groups can irreversibly adsorb to the silica gel.

    • Strategy: Add a small amount of a competitive hydrogen bond donor, like triethylamine or acetic acid, to the mobile phase. This can reduce tailing and improve recovery. Also, ensure your silica gel is not too acidic.

    • Rationale: The additives compete with your diol for active sites on the silica, preventing strong, irreversible binding.

  • Improper Column Packing and Loading: An improperly packed column leads to channeling and broad peaks, resulting in poor separation and mixed fractions.

    • Strategy: Ensure your column is packed uniformly. Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band.

    • Rationale: A well-packed column with a concentrated sample application ensures that the molecules travel through the stationary phase in a tight band, maximizing separation efficiency.

Q3: I'm attempting to separate the diastereomers by crystallization, but my product is oiling out. What can I do?

A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solvent, or when the solution is supersaturated too quickly.

  • Solvent Screening: The choice of solvent is critical.

    • Strategy: Test a wide range of solvents with varying polarities. Good crystallization solvents often have a steep solubility curve for the solute (i.e., highly soluble at high temperatures and poorly soluble at low temperatures). Consider binary solvent systems (e.g., dichloromethane/hexane, ethyl acetate/heptane) to fine-tune solubility.[5]

    • Rationale: A binary solvent system allows for more precise control over the supersaturation of the solution, which is essential for crystal growth.

  • Controlled Cooling: Rapid cooling often leads to oiling out.

    • Strategy: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Seeding the solution with a small crystal of the desired diastereomer can also promote crystallization over oiling out.

    • Rationale: Slow cooling allows molecules to orient themselves into an ordered crystal lattice rather than crashing out of solution as a disordered oil.

  • Consider Derivatization: As mentioned previously, derivatives may have better crystallization properties. It's not uncommon for a mixture of diastereomers to be a gooey substance while a pure diastereomer is a crystalline solid.[4]

Below is a decision-making workflow for troubleshooting purification issues.

G start Start: Purification of 2,4-Diethyloctane-1,5-diol Diastereomers method Choose Initial Method start->method chromatography Column Chromatography method->chromatography Liquid Phase crystallization Crystallization method->crystallization Solid Phase issue_chrom Issue with Chromatography? chromatography->issue_chrom issue_cryst Issue with Crystallization? crystallization->issue_cryst no_sep Poor/No Separation issue_chrom->no_sep Yes low_yield Low Yield issue_chrom->low_yield Yes analyze Analyze Purity (HPLC, NMR) issue_chrom->analyze No, separation is good oiling_out Product Oils Out issue_cryst->oiling_out Yes no_crystals No Crystals Form issue_cryst->no_crystals Yes issue_cryst->analyze No, crystals form well solution_sep Optimize Mobile Phase (Gradient, Additives) no_sep->solution_sep solution_yield Adjust Loading Technique Add Mobile Phase Modifier low_yield->solution_yield solution_oiling Screen Solvents Control Cooling Rate oiling_out->solution_oiling solution_no_cryst Try Different Solvents Increase Concentration no_crystals->solution_no_cryst derivatize Consider Derivatization (e.g., Esterification) solution_sep->derivatize solution_yield->analyze solution_oiling->derivatize solution_no_cryst->derivatize derivatize->chromatography

Caption: Troubleshooting workflow for diastereomer purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of my 2,4-diethyloctane-1,5-diol diastereomers?

A1: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating and quantifying diastereomers. A chiral stationary phase can often resolve even very similar diastereomers.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the diastereomeric ratio. The different spatial environments of protons and carbons in each diastereomer can lead to distinct chemical shifts.[5]

  • Mass Spectrometry (MS): While MS cannot distinguish between diastereomers on its own, coupling it with a separation technique like HPLC (LC-MS) is a powerful way to confirm the identity of the separated isomers.[3]

Q2: Can I use distillation to separate the diastereomers?

A2: It is highly unlikely that distillation will be effective. Diastereomers typically have very similar boiling points, and the high temperatures required for distillation could lead to product degradation.[1]

Q3: How should I store the purified diastereomers?

A3: 2,4-Diethyloctane-1,5-diol is a diol and may be hygroscopic. Store the purified material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air oxidation. For long-term storage, refrigeration is recommended.

Part 3: Experimental Protocol

This section provides a detailed protocol for the separation of 2,4-diethyloctane-1,5-diol diastereomers using flash column chromatography.

Protocol: Flash Column Chromatography

This protocol is a general starting point and may require optimization.

1. Preparation of the Column: a. Select a glass column appropriate for the amount of material to be purified (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. d. Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

2. Sample Loading: a. Dissolve the crude mixture of 2,4-diethyloctane-1,5-diol diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Carefully apply the concentrated sample solution to the top of the column. c. Allow the sample to absorb completely into the silica gel.

3. Elution: a. Begin eluting the column with the initial mobile phase. b. Collect fractions in test tubes or vials. c. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, you might run a gradient from 5% to 30% ethyl acetate in hexane. d. The rate of polarity increase should be slow to ensure maximum resolution.

4. Fraction Analysis: a. Monitor the elution of the compounds using Thin Layer Chromatography (TLC). b. Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation. c. Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate), as diols are often not UV-active. d. Combine the fractions containing the pure diastereomers.

5. Product Recovery: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting product under high vacuum to remove any residual solvent. c. Obtain the mass of the purified product and calculate the yield. d. Confirm the purity and identity of the isolated diastereomers using analytical techniques like HPLC and NMR.

Below is a diagram illustrating the experimental workflow for purification.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Recovery prep_column 1. Prepare Silica Gel Slurry pack_column 2. Pack the Column prep_column->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Gradient (e.g., Hexane/EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate analyze_final 9. Confirm Purity (NMR, HPLC) evaporate->analyze_final end Pure Diastereomers analyze_final->end start Crude Diastereomer Mixture start->prep_column

Caption: Workflow for chromatographic separation of diastereomers.

Data Summary Table

The following table provides hypothetical examples of solvent systems that could be screened for the purification of 2,4-diethyloctane-1,5-diol diastereomers. The resolution factor (Rs) is a measure of the separation between two peaks in chromatography; a value > 1.5 indicates baseline separation.

Stationary PhaseMobile System (v/v)TechniqueExpected Resolution (Rs)Notes
Silica GelHexane / Ethyl Acetate (Gradient 5% -> 30%)Flash Chromatography0.8 - 1.2Good starting point for initial purification.
Silica GelDichloromethane / Methanol (98:2)Flash Chromatography0.9 - 1.3May provide different selectivity than EtOAc systems.
C18 Reverse PhaseAcetonitrile / Water (Gradient 40% -> 80%)HPLC1.0 - 1.4Useful for compounds with some hydrophobicity.
Chiral Stationary PhaseHexane / Isopropanol (90:10)HPLC> 1.5Often provides the best separation for analytical and preparative scales.[2][3]

References

  • WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google Patents.
  • Separation of a diastereomeric diol pair using mechanical properties of crystals - The Royal Society of Chemistry. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • Separation of diastereomers. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method - PMC - NIH. Available at: [Link]

  • β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses Procedure. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available at: [Link]

Sources

Grignard Synthesis of Diols: A Technical Support Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard Synthesis of Diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation in this crucial class of reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and improve your yields of desired diol products.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding side reactions during the Grignard synthesis of diols.

Q1: I'm observing a significant amount of a high-molecular-weight hydrocarbon byproduct in my Grignard reaction. What is the likely cause?

A1: The most probable cause is a Wurtz-type coupling reaction.[1] This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl or aryl halide (R-X) to form a new carbon-carbon bond, resulting in a homocoupled product (R-R).[1][2] This is particularly common with more reactive halides.[1]

Q2: My reaction with a ketone is sluggish, and I'm recovering a lot of my starting material. What could be happening?

A2: You are likely encountering issues with enolization. Grignard reagents are strong bases and can deprotonate the α-carbon of a ketone, forming an enolate.[3] This is especially prevalent with sterically hindered ketones and Grignard reagents.[3][4] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone and reducing the yield of the desired alcohol.[3]

Q3: When synthesizing a diol from an ester, why do I need to use at least two equivalents of the Grignard reagent?

A3: The reaction of a Grignard reagent with an ester proceeds through a two-step addition.[5][6][7][8] The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone.[5][9] This newly formed ketone is also reactive towards the Grignard reagent and will react with a second equivalent to yield the tertiary alcohol.[5][9] Using only one equivalent will result in a mixture of the tertiary alcohol and unreacted starting ester.[5]

Q4: I am trying to synthesize a diol from a lactone, but the reaction is complex. What should I expect?

A4: Similar to esters, lactones (cyclic esters) react with two equivalents of a Grignard reagent to produce diols.[6][10] The mechanism involves the initial nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the opening of the lactone ring to form a ketone with a distal alkoxide. A second equivalent of the Grignard reagent then attacks the newly formed ketone to give the diol after an acidic workup.[10] Side reactions can occur, especially with sterically hindered Grignard reagents.[11]

Q5: Why are strictly anhydrous conditions so critical for Grignard reactions?

A5: Grignard reagents are highly reactive and are strong bases. They will react readily with any protic solvents, including water, alcohols, or even terminal alkynes.[1][12][13] This reaction protonates the Grignard reagent, forming an alkane and rendering it non-nucleophilic, which will significantly reduce or completely inhibit your desired reaction.[1][14][15]

II. Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a more detailed analysis of common byproducts and step-by-step guidance to minimize their formation.

Problem 1: Formation of Homocoupled (Wurtz) Byproducts

Symptoms:

  • Isolation of a symmetrical, higher molecular weight hydrocarbon (R-R) corresponding to the coupling of two Grignard reagent organic groups.

  • Reduced yield of the desired diol.

Root Cause Analysis: The Wurtz reaction is a significant side reaction during the formation of the Grignard reagent itself.[16][17][18] It involves the reaction of the formed Grignard reagent with the starting alkyl/aryl halide.[1]

Mechanism of Wurtz Coupling Side Reaction: The mechanism involves a metal-halogen exchange, potentially through radical intermediates, followed by a nucleophilic attack of the organometallic species on the alkyl halide.[16][18]

Wurtz_Coupling cluster_reactants Reactants cluster_products Products RMgX Grignard Reagent (R-MgX) RR Homocoupled Product (R-R) RMgX->RR reacts with RX Alkyl/Aryl Halide (R-X) RX->RR MgX2 MgX₂

Caption: Wurtz coupling side reaction pathway.

Mitigation Strategies:

ParameterRecommendationRationale
Addition Rate Add the alkyl/aryl halide slowly and dropwise to the magnesium turnings.This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.
Temperature Maintain a gentle reflux during Grignard formation and consider lower temperatures for the reaction with the carbonyl compound.[19]Higher temperatures can accelerate the Wurtz coupling.[2]
Solvent Use solvents like 2-Methyltetrahydrofuran (2-MeTHF).2-MeTHF has been shown to suppress Wurtz coupling byproducts.[20]
Magnesium Quality Use fresh, high-purity magnesium turnings.An oxide layer on the magnesium can hinder the initiation of the Grignard formation, leading to a buildup of the alkyl/aryl halide.[19][21][22]

Protocol: Minimizing Wurtz Coupling during Grignard Reagent Formation

  • Glassware Preparation: Ensure all glassware is oven-dried (>120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Magnesium Activation: Place fresh magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.[22]

  • Initial Addition: Add a small portion of the alkyl/aryl halide solution in anhydrous ether or THF to initiate the reaction.

  • Controlled Addition: Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.

Problem 2: Recovery of Starting Carbonyl Compound due to Enolization

Symptoms:

  • Low conversion of the starting ketone or aldehyde.

  • Isolation of a significant amount of the starting carbonyl compound after workup.

Root Cause Analysis: The Grignard reagent acts as a base, abstracting an acidic α-proton from the carbonyl compound to form an enolate.[3][4][13][23] This is more pronounced with sterically hindered substrates.[3][4]

Enolization_Pathway cluster_main Reaction Pathways cluster_workup Aqueous Workup Start Ketone + Grignard Reagent Addition Desired Addition Product (Alkoxide) Start->Addition Nucleophilic Addition Enolization Enolate Formation Start->Enolization Proton Abstraction (Side Reaction) Final_Product Desired Diol Addition->Final_Product Recovered_Ketone Recovered Ketone Enolization->Recovered_Ketone

Caption: Competing pathways of nucleophilic addition and enolization.

Mitigation Strategies:

ParameterRecommendationRationale
Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[19]Lower temperatures generally favor the kinetic addition product over the thermodynamically favored enolization.
Grignard Reagent Use a less sterically hindered Grignard reagent if possible.Bulky Grignard reagents are more prone to act as bases.[4]
Solvent Use a non-polar solvent like diethyl ether over more polar solvents like THF.The polarity of the solvent can influence the reaction pathway.
Lewis Acid Additives Consider the addition of a Lewis acid like CeCl₃ (the Luche reduction conditions).The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic addition.

Protocol: Low-Temperature Addition to Minimize Enolization

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet.

  • Cooling: Cool the solution of the carbonyl compound in anhydrous solvent to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slow Addition: Add the Grignard reagent dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours) to allow for complete addition.

  • Quenching: Quench the reaction at the low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

Problem 3: Formation of Reduction Byproducts

Symptoms:

  • Isolation of a secondary alcohol instead of the expected tertiary alcohol from a ketone.

  • Reduced yield of the desired diol.

Root Cause Analysis: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a six-membered transition state, transferring a hydride to the carbonyl carbon.[3] This is known as Grignard reduction.

Mitigation Strategies:

ParameterRecommendationRationale
Grignard Reagent Choice Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, neopentylmagnesium chloride).The absence of β-hydrogens eliminates the possibility of this reduction pathway.[4]
Steric Hindrance Minimize steric hindrance on either the Grignard reagent or the carbonyl substrate.Highly hindered systems favor reduction over addition.[3][4]
Temperature Lower reaction temperatures can sometimes disfavor the reduction pathway.

III. Purification of Diols from Grignard Reaction Mixtures

The purification of diols from the complex mixture of a Grignard reaction can be challenging due to the presence of magnesium salts and various byproducts.

General Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 10% sulfuric acid) to quench the reaction and dissolve the magnesium salts.[9][24]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) multiple times.[25]

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (if an acid quench was used), followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[25]

  • Purification: The crude diol can be purified by techniques such as column chromatography, recrystallization, or distillation, depending on the physical properties of the diol and the impurities.[25][26]

IV. References

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239-1242. [Link]

  • Wurtz reaction. In Wikipedia. [Link]

  • Ashby, E. C., & Argyropoulos, J. N. (1984). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (5), 765-769. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Unacademy. Wurtz fittig reaction, Mechanism and Examples. [Link]

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]

  • Weiss, H. M. (2025). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 82(8), 1234. [Link]

  • LibreTexts. (2023). Wurtz reaction. [Link]

  • Quora. (2024). What is the process for obtaining an enolate from a Grignard reaction?[Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Jones, E. R. H., Meakins, G. D., & Stephenson, J. S. (1958). Reactions of steroid A-ring lactones with Grignard reagents. Journal of the Chemical Society C: Organic, 2156-2161. [Link]

  • Organic Reaction Flashcards. Grignard Reaction - Common Conditions. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • Brainly.in. (2019). Differentiate between Wurtz Reaction and Grignard's Reaction. Please explain with mechanism. [Link]

  • Musgrave, R. (2017). Grignard Reactions of Lactones. [YouTube video]. [Link]

  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • CK-12 Foundation. (n.d.). Preparation of Ketones. [Link]

  • Rogue Chem. (2024). Grignard and Hydride Addition to Esters & Carboxylic Acids – RMgX and LiAlH4 Mechanisms. [YouTube video]. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Google Patents. (2012). Process for the separation and purification of a mixed diol stream.

  • University of Colorado Boulder. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Jiao, L., et al. (2020). A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. Journal of Chemical Research, 44(5-6), 255-260. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Canonne, P., & Bernady, H. (1979). Mechanism of diol formation in the reaction of benzylic Grignard reagents with aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1894-1897. [Link]

  • LibreTexts. (2023). Grignard Reagents. [Link]

  • Canonne, P., & Bernady, H. (1979). Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1894-1897. [Link]

  • The Organic Chemistry Tutor. (2015). Diols and Alcohol Preparation via Grignard Reactions. [YouTube video]. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link]

Sources

Technical Support Center: Optimization of Aldol Condensation for Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of aldol condensation reactions involving aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their aldol condensation experiments. Here, we will address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

Question: My aldol condensation reaction is showing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low yield is a frequent issue in aldol condensations and can stem from several factors related to reaction equilibrium, catalyst activity, or reactant stability.

  • Underlying Cause 1: Unfavorable Equilibrium: The initial aldol addition is a reversible reaction. For many aldehydes, the equilibrium may not strongly favor the product, especially at higher temperatures before the irreversible dehydration step occurs.[1][2] This is known as a retro-aldol reaction, where the β-hydroxy aldehyde reverts to the starting materials.[3][4]

    • Solution Strategy:

      • Promote Dehydration: The dehydration of the initial aldol adduct to the α,β-unsaturated product is often irreversible and can drive the overall reaction forward by Le Chatelier's principle.[5] Applying heat is a common method to encourage this condensation step.[2][3][4]

      • Temperature Optimization: While heat promotes dehydration, excessive temperatures can favor the retro-aldol pathway for the initial addition product.[2] It is crucial to find an optimal temperature that balances the rate of formation and dehydration without significant decomposition or reversal. A screening of temperatures (e.g., room temperature, 40 °C, 60 °C) is recommended.[2]

  • Underlying Cause 2: Inactive or Inappropriate Catalyst: The choice and concentration of the catalyst (acid or base) are critical. The base must be strong enough to deprotonate the aldehyde to form the enolate, but not so strong that it promotes unwanted side reactions.[6][7]

    • Solution Strategy:

      • Catalyst Screening: If using a common base like NaOH or KOH, ensure it has not been passivated by atmospheric CO₂. Consider screening other catalysts such as basic resins, hydrotalcites, or organocatalysts like proline, which can offer different activity and selectivity profiles.[8][9]

      • Adjust Catalyst Loading: Both too little and too much catalyst can be detrimental. Low concentrations may result in slow reaction rates, while high concentrations can lead to an increase in side products. A systematic variation of the catalyst loading (e.g., 0.05, 0.1, 0.2 equivalents) should be performed.

  • Underlying Cause 3: Substrate Decomposition: Aldehydes, particularly enolizable ones, can be prone to polymerization or other decomposition pathways under strongly basic or acidic conditions.

    • Solution Strategy:

      • Milder Conditions: Switch to a milder base (e.g., K₂CO₃, borax) or an organocatalyst.[10]

      • Slow Addition: Adding the enolizable aldehyde slowly to the reaction mixture containing the catalyst and the other reactant can help maintain a low concentration of the enolate at any given time, minimizing self-condensation and polymerization.[4][5]

Issue 2: Formation of Multiple Products in Crossed Aldol Reactions

Question: I am performing a crossed aldol condensation with two different aldehydes, and my analysis shows a complex mixture of products. How can I improve the selectivity for my desired compound?

Answer: Achieving selectivity in crossed aldol reactions is a classic challenge. When two different enolizable aldehydes are present, up to four different products can form (two self-condensation products and two crossed-condensation products).[3][11]

  • Underlying Cause: Lack of Reactivity Differentiation: If both aldehydes can act as both the nucleophile (enolate) and the electrophile, a statistical mixture of products is likely.[12]

    • Solution Strategy 1: Use a Non-Enolizable Aldehyde: The most effective strategy is to use one aldehyde that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde).[4][5] This aldehyde can only act as the electrophile, preventing self-condensation and simplifying the product mixture.[3]

    • Solution Strategy 2: Directed Aldol Reaction via Pre-formation of Enolate: For reactions between two enolizable aldehydes, a directed approach offers precise control.

      • Choose a Strong, Non-Nucleophilic Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or LiHMDS to completely and irreversibly convert one aldehyde into its enolate at low temperatures (typically -78 °C).[4][5][12]

      • Controlled Addition: Once the enolate is formed, the second aldehyde (the electrophile) is added slowly to the reaction mixture. This ensures that only one nucleophile is present, leading to a single desired crossed-aldol product.[4][12]

    • Solution Strategy 3: Exploit Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a mixed reaction, the ketone will preferentially form the enolate.[4][5] While this applies to aldehyde-ketone reactions, similar, more subtle electronic and steric differences between two aldehydes can be exploited, though this requires more careful optimization.

Issue 3: Unwanted Side Reactions

Question: Besides the expected products, I am observing significant formation of byproducts. What are these, and how can I prevent them?

Answer: Several side reactions can compete with the desired aldol condensation.

  • Common Side Reaction 1: Cannizzaro Reaction: When using a non-enolizable aldehyde (like benzaldehyde) in the presence of a strong base, it can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.[4][10] This is particularly problematic with high concentrations of a strong base like NaOH.

    • Prevention: Use a milder base or a catalytic amount of a strong base. Alternatively, organocatalytic conditions can often circumvent this issue entirely.

  • Common Side Reaction 2: Polymerization: Aldehydes can form polymers, especially under harsh conditions. This is often observed as an intractable "gunk" or oil in the reaction flask.[13]

    • Prevention: Use lower temperatures, milder catalysts, and consider slow-addition techniques to keep the concentration of reactive intermediates low.[5]

  • Common Side Reaction 3: Michael Addition: If the desired product is the α,β-unsaturated aldehyde, the enolate can sometimes react with it in a conjugate (Michael) addition, leading to higher molecular weight byproducts.

    • Prevention: This can be minimized by controlling stoichiometry. Using an excess of the electrophilic aldehyde can reduce the chances of the product reacting with the remaining enolate. Removing the product as it forms (e.g., by precipitation) is also an effective strategy.[2]

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing an aldol condensation reaction.

Aldol_Troubleshooting Start Start: Aldol Reaction Check_Conversion Low Conversion / No Reaction? Start->Check_Conversion Check_Selectivity Mixture of Products? Check_Conversion->Check_Selectivity No Tweak_Conditions 1. Increase Temperature (Promote Dehydration) 2. Screen Catalyst (Type & Loading) 3. Check Reagent Purity Check_Conversion->Tweak_Conditions Yes Check_Side_Products Significant Side Products? Check_Selectivity->Check_Side_Products No Selectivity_Strategy 1. Use Non-Enolizable Aldehyde 2. Pre-form Enolate (LDA, -78°C) 3. Slow Addition of Enolizable Aldehyde Check_Selectivity->Selectivity_Strategy Yes Success Success: Desired Product Check_Side_Products->Success No Side_Product_Strategy 1. Use Milder Catalyst (e.g., K₂CO₃) 2. Lower Reaction Temperature 3. Adjust Stoichiometry Check_Side_Products->Side_Product_Strategy Yes Tweak_Conditions->Check_Conversion Re-evaluate Selectivity_Strategy->Check_Selectivity Re-evaluate Side_Product_Strategy->Check_Side_Products Re-evaluate

Caption: A decision-tree workflow for troubleshooting common issues in aldol condensation reactions.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the outcome of an aldol reaction?

Temperature is a critical parameter that controls the balance between the initial aldol addition and the subsequent dehydration.[2]

  • Low Temperatures (-78 °C to 0 °C): Favor the formation of the β-hydroxy aldehyde (the "aldol addition" product).[2][12] These conditions are used when the initial adduct is the desired product and to maximize stereoselectivity.

  • Room Temperature to Moderate Heat (25 °C to 60 °C): Often represents a good balance. The reaction proceeds at a reasonable rate, and for many substrates, dehydration begins to occur.

  • High Temperatures (>60 °C): Strongly favor the formation of the α,β-unsaturated aldehyde (the "aldol condensation" product) by promoting irreversible dehydration.[2][14][15] However, excessively high temperatures can also increase side reactions and promote the retro-aldol reaction.[2]

Q2: What is the role of the solvent in an aldol condensation?

The solvent plays a crucial role in solubility, reaction rate, and even selectivity.[1][16][17]

  • Protic Solvents (e.g., Ethanol, Water): These are common for simple base-catalyzed reactions (e.g., with NaOH). They can solvate ions effectively and participate in proton transfer steps. However, they can sometimes lead to lower stereoselectivity by disrupting the ordered transition states.[1]

  • Aprotic Polar Solvents (e.g., THF, DMSO, DMF): These are often used in directed aldol reactions with strong bases like LDA.[12] They are essential for solubilizing the organometallic base and the resulting enolate. The choice of solvent can also influence the geometry of the enolate (E vs. Z), which in turn affects the diastereoselectivity of the reaction.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly efficient, leading to higher reaction rates and simpler workups.[14][15]

Q3: How do I choose the right catalyst?

The choice of catalyst depends on the desired outcome and the nature of the substrates.

Catalyst TypeExamplesTypical Use CaseAdvantagesDisadvantages
Strong Base NaOH, KOH, NaOEtPromoting condensation to the enone product.Inexpensive, high reactivity.Can cause side reactions (Cannizzaro, polymerization).[4][9]
Strong, Hindered Base LDA, LiHMDS, KHMDSDirected aldol reactions for high selectivity.Quantitative enolate formation, excellent control.[5]Requires anhydrous conditions, cryogenic temperatures (-78 °C).[12]
Mild Base K₂CO₃, Na₂CO₃, AminesWhen substrates are sensitive to strong bases.Fewer side reactions.Slower reaction rates.
Acid Catalyst HCl, H₂SO₄, Lewis Acids (TiCl₄)Acid-catalyzed pathway via an enol intermediate.[6]Can be effective for certain substrates.Often less common for aldehydes due to polymerization risk.
Organocatalyst Proline, Chiral AminesAsymmetric aldol reactions for stereocontrol.Milder conditions, high enantioselectivity.Catalyst can be expensive.

Q4: How can I monitor the progress of my reaction?

Regular monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. It allows you to visualize the consumption of starting materials and the appearance of the product(s). Staining (e.g., with p-anisaldehyde or KMnO₄) may be necessary if the compounds are not UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, quenching it, and running a quick ¹H NMR can provide a precise ratio of starting material to product.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying different products in the reaction mixture and quantifying their relative amounts.

Key Experimental Protocol: General Procedure for Optimizing a Crossed Aldol Condensation

This protocol outlines a screening approach for a crossed reaction between a non-enolizable aldehyde (Aldehyde A) and an enolizable aldehyde (Aldehyde B).

  • Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the chosen solvent and catalyst.

  • Reactant Addition: Add the non-enolizable aldehyde (Aldehyde A, 1.2 equivalents) to each vial.

  • Initiation: Place the vials in a reaction block set to the desired starting temperature (e.g., room temperature). Begin stirring.

  • Slow Addition: Using a syringe pump, add a solution of the enolizable aldehyde (Aldehyde B, 1.0 equivalent) in the reaction solvent to each vial over a period of 1-2 hours.

  • Monitoring: After the addition is complete, monitor the reaction progress every hour using TLC.

  • Workup: Once the reaction is deemed complete (or has stalled), quench the reaction by adding a suitable reagent (e.g., dilute HCl to neutralize a base, or water).

  • Extraction & Analysis: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), concentrate, and analyze the crude product by ¹H NMR to determine conversion and selectivity.

  • Optimization: Repeat the procedure while systematically varying one parameter at a time (e.g., catalyst, temperature, solvent) based on the analysis results.

References

  • Kohler, B. A. (1985). Optimized Procedure for the Cross-Aldol Condensation of Reactive Aldehydes. Synthetic Communications, 15(1), 39-42. [Link]

  • Concerning the Solvent Effect in the Aldol Condensation. (2009). ChemInform, 28(35). [Link]

  • Wang, D. et al. (2018). Effect of Aqueous Solvent on Aldol Condensation of Formaldehyde and Acetone on Anatase TiO2 (101) Surface. AIChE Annual Meeting.[Link]

  • Chauhan, A. S. et al. (2023). The effect of reaction temperature on the aldol condensation. Molecules.[Link]

  • Fadare, O. A. et al. (2021). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. Scientific Reports, 11(1). [Link]

  • Effect of temperature on aldol condensation reaction for different chemical compounds. (2020). ResearchGate.[Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia.[Link]

  • Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. (2024). ResearchGate.[Link]

  • The effect of the catalyst dosage on the aldol condensation. (2021). ResearchGate.[Link]

  • Lardinois, T. M. et al. (2020). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO2 Catalysts. ACS Catalysis, 10(15), 8446–8457. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.[Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia.[Link]

  • Zhang, Y. et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13(14), 9349-9362. [Link]

  • Zhang, Y. et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. PMC.[Link]

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Quora.[Link]

  • LibreTexts. (2024). Aldol Reaction. Chemistry LibreTexts.[Link]

  • Organic Chemistry Tutor. (2025). Mixed Aldol Condensation Made EASY. YouTube.[Link]

  • Experiment 19 — Aldol Condensation. (n.d.). University of Missouri–St. Louis.[Link]

  • Taylor, P. S. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Quora.[Link]

Sources

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Long-Chain Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of long-chain diols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of signal overlap in the NMR spectra of these molecules. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you dissect complex spectra and achieve unambiguous structural elucidation.

Part 1: Frequently Asked Questions (FAQs) - First-Line Approaches

This section addresses the most common initial questions and provides straightforward solutions that can often resolve basic issues of spectral overlap.

Q1: Why does the ¹H NMR spectrum of my long-chain diol show a large, unresolved multiplet in the aliphatic region (approx. 1.2-1.6 ppm)?

A: This phenomenon, often called the "methylene envelope," arises from the structural nature of long-chain diols. The central -(CH₂)n- units of the carbon backbone are chemically very similar. In an NMR spectrometer, protons or carbons in nearly identical electronic environments will resonate at very similar frequencies, causing their signals to overlap extensively.[1][2] Protons closer to the terminal hydroxyl (-OH) groups experience a slightly different chemical environment and may be resolved, but those in the middle of the chain become virtually indistinguishable, collapsing into a single broad signal.

Q2: What are the simplest methods I can try to improve signal dispersion without chemically modifying my sample?

A: Before resorting to more complex techniques, two simple adjustments can often provide significant improvements:

  • Utilize a Higher-Field Spectrometer: The dispersion of signals in NMR is directly proportional to the strength of the magnetic field (B₀). Moving from a 400 MHz to a 600 MHz or 800 MHz instrument will increase the separation between signals in Hertz (Hz), even though their chemical shift in parts per million (ppm) remains the same. This can often transform an unresolved multiplet into a series of distinct, interpretable signals.[3]

  • Change the NMR Solvent (Aromatic Solvent-Induced Shifts): Switching from a standard solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[4][5][6] Benzene molecules tend to associate with electron-deficient or polar sites in the solute, creating a local anisotropic magnetic field that can shift nearby proton signals, often improving resolution.[5][7]

TechniquePrincipleProsCons
Higher Field Strength Increases signal separation in Hz.Non-invasive; universally applicable.Requires access to high-field instruments.
Solvent Change (ASIS) Aromatic solvent association alters local magnetic fields.Inexpensive; easy to implement.Shift effects can be unpredictable; may not resolve all signals.[6]
Q3: My 1D spectrum is still too crowded. When should I turn to 2D NMR?

A: Two-dimensional (2D) NMR is the definitive next step when 1D methods are insufficient. You should use 2D NMR when you need to establish connectivity between atoms, even if their 1D signals are completely overlapped.[8][9][10]

  • For Proton-Proton Connectivity (¹H-¹H COSY): A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[9][10] This allows you to "walk" along the carbon chain, starting from a resolved signal (like the one next to an -OH group) and tracing its connections into the overlapped region.

  • For Proton-Carbon Connectivity (¹H-¹³C HSQC): An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon. Since ¹³C spectra have a much wider chemical shift range (~0-220 ppm) compared to ¹H spectra (~0-12 ppm), this technique is exceptionally powerful for resolving overlap.[8][9] Protons that are overlapped in the ¹H dimension can be resolved via their distinct carbon partners in the ¹³C dimension.

Part 2: Troubleshooting Guides - Advanced Strategies for Complex Cases

This section provides detailed, problem-oriented solutions for more challenging scenarios, including step-by-step protocols for chemical modification and advanced NMR experiments.

Problem: I cannot distinguish the signals for the protons alpha (α) to the two hydroxyl groups in my asymmetric diol.

When the two ends of the diol are in similar environments, the α-protons (the -CH-OH protons) can overlap, making assignment impossible. Here are two powerful techniques to resolve this.

Causality: By converting the hydroxyl groups to acetate esters, you introduce a strongly electron-withdrawing carbonyl group. This deshields the adjacent α-protons, causing their signals to shift significantly downfield (typically by >1 ppm), moving them out of the crowded aliphatic region and often resolving them from each other.

Protocol 1: Acetylation of a Diol for NMR Analysis

  • Preparation: Dissolve ~5-10 mg of your diol in 0.5 mL of deuterated chloroform (CDCl₃) or pyridine-d₅ in an NMR tube. Pyridine-d₅ is often preferred as it acts as both a solvent and a base to neutralize the acetic acid byproduct.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized diol. This will serve as your reference.

  • Reagent Addition: Add a small excess (2-3 equivalents) of acetic anhydride directly to the NMR tube. If using CDCl₃, also add a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Cap the tube, invert it several times to mix, and let it stand at room temperature. The reaction is typically complete within 30 minutes. You can monitor its progress by observing the downfield shift of the α-proton signals.

  • Final Spectrum: Acquire the final ¹H NMR spectrum. The newly appeared, downfield-shifted signals correspond to the α-protons of the diacetate.

Expected Outcome:

Proton PositionTypical δ (Underivatized)Typical δ (Acetylated)Expected Δδ (ppm)
α-proton (-CH-OH) 3.4 - 4.0 ppm[11]4.5 - 5.5 ppm+1.0 to +1.5
β-proton (-CH-CH-OH) 1.4 - 1.8 ppm1.6 - 2.0 ppm+0.2 to +0.5

Causality: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that act as weak Lewis acids.[12][13] They reversibly coordinate to the Lewis basic oxygen atoms of the hydroxyl groups. The paramagnetic metal induces very large changes in the chemical shifts of nearby protons.[14] This effect is distance-dependent, so protons closer to the -OH group are shifted more dramatically than those further away, effectively "stretching" the spectrum and resolving overlap.[14]

Protocol 2: Using a Lanthanide Shift Reagent

  • Preparation: Prepare a stock solution of your diol (~10 mg in 0.6 mL of anhydrous CDCl₃). The solvent must be rigorously dry, as water will compete for coordination to the LSR.[12][13]

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum.

  • Titration: Add a small, known amount of the LSR (e.g., 2-3 mg of Eu(fod)₃) to the NMR tube. Cap, mix thoroughly, and acquire another spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra after each addition. Observe how the signals shift. The protons closest to the hydroxyl groups will show the largest downfield shifts.

  • Analysis: Plot the chemical shift (δ) of each proton signal versus the molar ratio of [LSR]/[Diol]. This will confirm the assignment based on the magnitude of the induced shift.

Caution: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[12][13] The goal is to add just enough to induce separation without excessive broadening.

Troubleshooting Workflow: Resolving Termini Signals

G start Peak Overlap at Diol Termini decision1 Is quantitative recovery of the original sample required? start->decision1 tech1 Use Lanthanide Shift Reagents (LSRs) decision1->tech1  Yes tech2 Use Chemical Derivatization (e.g., Acetylation) decision1->tech2  No pro1 Pros: - Sample is recoverable - Simple addition to tube tech1->pro1 con1 Cons: - Requires anhydrous conditions - Can cause line broadening tech1->con1 pro2 Pros: - Large, permanent shifts - Robust and reliable tech2->pro2 con2 Cons: - Sample is chemically altered - Requires post-reaction cleanup for recovery tech2->con2

Caption: Decision workflow for selecting a method to resolve terminal diol signals.

Problem: I need to determine the absolute stereochemistry of my chiral diol, but the key signals are overlapped.

Determining stereochemistry is impossible if the relevant diastereotopic protons cannot be resolved. The modified Mosher's method is the gold-standard NMR technique for this purpose, as it simultaneously resolves signals and allows for the assignment of absolute configuration.[15][16][17]

Causality: This method involves derivatizing the chiral diol with both the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[17] This creates a pair of diastereomeric bis-esters. Diastereomers have different physical properties and, crucially, different NMR spectra.[16][18] The anisotropic phenyl ring of the MTPA moiety adopts a preferred conformation, which shields or deshields nearby protons in the rest of the molecule. By comparing the spectra of the (R)- and (S)-MTPA esters, one can determine the absolute configuration of the original alcohol center.[16][19]

Protocol 3: Preparation of Mosher's Esters for NMR Analysis

  • Preparation: This procedure must be run in two separate, scrupulously dry NMR tubes or small vials. In each, place ~2-5 mg of the chiral diol.

  • Reagents:

    • Tube A: Add ~1.2 equivalents of (R)-(-)-MTPA chloride.

    • Tube B: Add ~1.2 equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Dissolve the contents of each tube in ~0.6 mL of anhydrous pyridine-d₅. The pyridine acts as both the solvent and the base to scavenge the HCl byproduct. Add a small crystal of DMAP as a catalyst. Let the reactions proceed to completion (typically 1-2 hours at room temperature, or can be gently warmed to 40°C if slow).

  • NMR Acquisition: Acquire ¹H NMR, ¹H-¹H COSY, and ¹H-¹³C HSQC spectra for both the (R)-ester (Tube A) and the (S)-ester (Tube B).

  • Analysis:

    • Assign all the proton signals for both diastereomers. This is often the most challenging step and usually requires 2D NMR data.

    • For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR .

    • Map the signs of the Δδ values onto a model of the molecule. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution of Δδ signs reveals the absolute configuration.

Data Interpretation Model:

G cluster_0 Mosher's Method: Analyzing Δδ (δS - δR) model Extended Conformation Model of MTPA Ester L2 Group L2 (Negative Δδ) C --- Cα --- L2->C L1 Group L1 (Positive Δδ) C->L1 Plane MTPA Phenyl Plane (Shielding Cone)

Caption: Simplified model for interpreting chemical shift differences in Mosher's ester analysis.

By systematically applying these techniques—from simple solvent changes to advanced 2D methods and chemical derivatization—researchers can overcome even the most severe cases of peak overlap in the NMR spectra of long-chain diols, leading to confident and accurate structural characterization.

References

  • Fossey, J. S., & Bull, S. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(4), 683-688. [Link]

  • Bull, S. D., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 8(10), 1971-1974. [Link]

  • Bull, S. D., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. American Chemical Society. [Link]

  • Wang, B., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5481-5485. [Link]

  • Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. [Link]

  • Ghosh, I., Zeng, H., & Kishi, Y. (2012). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 14(15), 3978-3981. [Link]

  • Tonelli, A. E. (1989). Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes. Macromolecules, 22(5), 2214-2217. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • ResearchGate. (n.d.). Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. [Link]

  • YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. [Link]

  • CoLab. (n.d.). Aromatic solvent induced shifts (ASIS) in 1H N.M.R. spectra; A graphical analysis. CoLab.
  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Weizmann Institute of Science. [Link]

  • National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A new approach of aromatic solvent-induced shifts (ASIS) in 13C n.m.r. spectroscopy for solving stereochemical problems in some carbonyl compounds. RSC Publishing. [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. University of Wisconsin-Madison. [Link]

  • PubMed. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed. [Link]

  • OpenOChem Learn. (n.d.). Alkanes. OpenOChem Learn. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Pines Lab. (1993). 2-Dimensional Proton Nmr-Studies of the Conformations and Orientations of N-Alkanes in a Liquid-Crystal Solvent. Pines Lab. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • Chemistry LibreTexts. (2014). 14.21: Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • PubMed. (2025). Enhanced detection of crowded NMR peaks using longitudinal multi-spin order for chemical analysis. PubMed. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • ResearchGate. (n.d.). 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments. ResearchGate. [Link]

  • Aston Research Explorer. (1987). Solvent induced NMR chemical shifts that arise from molecular encounters. Aston Research Explorer. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • PubMed. (1969). Mass spectrometric analysis of long-chain esters of diols. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • ScienceDirect. (n.d.). Evaluation of long chain 1,14-alkyl diols in marine sediments as indicators for upwelling and temperature. ScienceDirect. [Link]

  • Chemistry Stack Exchange. (2014). Alcohol irregularities in Hydrogen NMR. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Diethyloctane-1,5-diol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this target molecule. We will explore a reliable multi-step synthesis, address common experimental challenges in a question-and-answer format, and provide detailed protocols and troubleshooting strategies.

Proposed Synthetic Pathway

The synthesis of 2,4-Diethyloctane-1,5-diol, a chiral poly-functionalized alkane, can be efficiently achieved through a three-step sequence involving a Grignard reaction to form a key aldehyde intermediate, a subsequent diastereoselective aldol addition, and a final reduction step. This pathway offers robust control and multiple points for optimization.

Overall Reaction Scheme:
  • Step A: Grignard Reaction: Propylmagnesium bromide reacts with excess ethyl formate to generate butanal.

  • Step B: Aldol Addition: The lithium enolate of ethyl 2-ethylbutanoate is reacted with butanal to form the β-hydroxy ester, ethyl 2,4-diethyl-5-hydroxyoctanoate.

  • Step C: Ester Reduction: The resulting ester is reduced with Lithium Aluminum Hydride (LiAlH₄) to yield the target 2,4-Diethyloctane-1,5-diol.

Experimental Workflow Diagram

G cluster_0 Step A: Grignard Reaction cluster_1 Step B: Aldol Addition cluster_2 Step C: Ester Reduction A1 Propylmagnesium bromide A3 Butanal A1->A3 1. Add to excess Ethyl Formate in Et2O 2. Aqueous Workup A2 Ethyl Formate A2->A3 B4 Ethyl 2,4-diethyl- 5-hydroxyoctanoate A3->B4 B1 Ethyl 2-ethylbutanoate B3 Lithium Enolate B1->B3 Deprotonation B2 LDA, THF, -78 °C B2->B3 B3->B4 1. Add Butanal (A3) 2. Quench with NH4Cl C2 2,4-Diethyloctane-1,5-diol (Final Product) B4->C2 1. Add to LiAlH4 solution 2. Fieser Workup C1 LiAlH4, THF, 0 °C C1->C2 G start LiAlH4 Reaction Complete. Cool to 0 °C. q1 Problem: Thick, gelatinous precipitate forms during workup. start->q1 s1 Solution 1: Use Fieser Method (1:1:3 ratio of H2O:NaOH:H2O) q1->s1 Is Fieser method being used correctly? s2 Solution 2: Use Rochelle's Salt (Potassium Sodium Tartrate) q1->s2 Fieser method fails or product is base-sensitive. outcome1 Result: Granular, filterable salts. s1->outcome1 outcome2 Result: Soluble aluminum tartrate complex. s2->outcome2

Technical Support Center: Scale-Up Synthesis of Substituted Octane-1,5-Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted octane-1,5-diols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning diol synthesis from bench-scale to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring a more efficient and successful scale-up process.

Introduction: The Intricacies of Scaling Up Diol Synthesis

Substituted octane-1,5-diols are valuable chiral building blocks in the synthesis of a variety of biologically active molecules and natural products.[1] While numerous methods exist for their laboratory-scale preparation, scaling up these syntheses introduces a host of challenges that can impact yield, purity, and overall process efficiency.[2] This guide provides practical, field-proven insights to anticipate and overcome these hurdles.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems you may encounter during the scale-up of substituted octane-1,5-diol synthesis.

Problem 1: Low Yield and Incomplete Conversion

Q: We are experiencing a significant drop in yield upon scaling up our synthesis from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common issue stemming from several factors that are often negligible at the bench scale.[3]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2] Heat dissipation also becomes more challenging at a larger scale, which can lead to thermal degradation of reactants or products.

    • Solution:

      • Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

      • Controlled Reagent Addition: Add critical reagents slowly and sub-surface to ensure rapid dispersion and to control the rate of heat generation.[4]

      • Efficient Cooling: Utilize a reactor with a cooling jacket and a reliable temperature control system. For highly exothermic reactions, consider a continuous flow setup where better heat exchange can be achieved.[4]

  • Incomplete Reactions: A reaction that appears complete at the lab scale may stall during scale-up due to subtle changes in reaction conditions.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (e.g., TLC, GC-MS, or online NMR) to monitor the reaction progress closely.[5] Do not rely solely on reaction time as a measure of completion.

      • Re-optimize Conditions: A slight increase in reaction temperature or an extension of the reaction time may be necessary at a larger scale. However, this should be done cautiously while monitoring for byproduct formation.

Problem 2: Increased Impurity Profile

Q: Our scaled-up reaction is producing a higher percentage of impurities, making purification difficult. What are the common side reactions and how can we suppress them?

A: The formation of byproducts is often exacerbated at scale. Understanding the potential side reactions of your chosen synthetic route is crucial.

  • For Grignard-based Syntheses:

    • Side Reactions: Common side reactions include enolization of the carbonyl starting material by the Grignard reagent acting as a base, and reduction of the carbonyl group.[6]

    • Solutions:

      • Low Temperatures: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over side reactions.[7]

      • Reverse Addition: Add the carbonyl substrate to the Grignard reagent to maintain a low concentration of the enolizable species.

      • Choice of Grignard Reagent: The halide of the Grignard reagent can influence diastereoselectivity.[7] For instance, alkylmagnesium iodides have shown high selectivity for the formation of 1,3-syn diols.[7]

  • For Lactone Reductions:

    • Over-reduction: Reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be difficult to control on a large scale, leading to the formation of the corresponding triol or other over-reduced species.[8]

    • Solutions:

      • Use of Milder Reducing Agents: Consider using sodium borohydride (NaBH₄) in the presence of an additive like triethylamine, which can offer better chemoselectivity.[9]

      • Controlled Addition of Reducing Agent: Add the reducing agent portion-wise and monitor the reaction progress carefully.

      • Temperature Control: Maintain a low reaction temperature to modulate the reactivity of the reducing agent.[4]

Problem 3: Challenges in Product Isolation and Purification

Q: The work-up and purification of our substituted octane-1,5-diol are proving to be problematic at a larger scale, leading to product loss. What strategies can we employ for efficient isolation?

A: Work-up and purification procedures that are straightforward in the lab can become bottlenecks during scale-up.

  • Emulsion Formation during Extraction: Large-scale liquid-liquid extractions are prone to the formation of stable emulsions, especially if the product has surfactant-like properties.

    • Solution:

      • Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.

      • Solvent Selection: Investigate alternative extraction solvents that may have a lower tendency to form emulsions.[3]

      • Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation at a larger scale.

  • Difficulties with Chromatography: Column chromatography is often not a viable purification method for multi-kilogram scale production due to the large volumes of solvent required and the time-intensive nature of the process.

    • Solution:

      • Crystallization/Recrystallization: If the diol is a solid, developing a robust crystallization procedure is highly desirable for large-scale purification. This can be a very effective method for achieving high purity.

      • Distillation: For liquid diols, distillation under reduced pressure can be an efficient purification technique, provided the product is thermally stable.

      • Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to remove impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted octane-1,5-diols, and what are their scale-up considerations?

A1: Several reliable methods can be employed, each with its own set of advantages and challenges for scale-up.

Synthetic RouteDescriptionScale-Up Considerations
Grignard Reaction Addition of an organomagnesium halide to a suitable ketone or ester precursor.[6][11]Highly exothermic, moisture-sensitive, potential for side reactions (enolization, reduction). Requires careful temperature control and inert atmosphere.[4][12]
Reduction of Lactones Reduction of a substituted δ-lactone using a hydride reducing agent.[8]Can be difficult to control chemoselectivity to avoid over-reduction. The choice of reducing agent is critical.[9]
Enzymatic Synthesis Utilizes enzymes for stereoselective synthesis, often under mild conditions.[13][14]May require specialized equipment (bioreactors), and enzyme cost and stability can be a factor. However, it offers high selectivity.[13]
Aldol Reaction followed by Reduction An asymmetric aldol reaction to form a β-hydroxy ketone, followed by stereoselective reduction.[1]Requires careful control of stereochemistry in both steps. Catalyst selection is crucial for high enantiomeric excess.[15]

Q2: When should I consider using a protecting group for one of the hydroxyl groups during a multi-step synthesis?

A2: Protecting groups are essential when a hydroxyl group might interfere with a subsequent reaction.[16][17] The ideal protecting group should be easy to introduce and remove in high yield, and stable to the reaction conditions it is meant to protect against.[18][19]

  • Common Protecting Groups for Diols:

    • Silyl Ethers (e.g., TBDMS, TIPS): Versatile and widely used. Their stability can be tuned by the steric bulk of the substituents on the silicon atom.[20]

    • Acetals (e.g., Acetonides, Benzylidene Acetals): Particularly useful for protecting 1,2- and 1,3-diols. They are stable to basic and neutral conditions but are readily cleaved by acid.[20][21]

    • Cyclic Carbonates: Can be used to protect 1,2- and 1,3-diols and are stable to acidic conditions.[20][22]

Q3: How can I ensure stereocontrol during the synthesis of chiral substituted octane-1,5-diols at scale?

A3: Maintaining stereocontrol is a critical aspect of synthesizing chiral molecules for pharmaceutical applications.

  • Chiral Starting Materials: Utilizing a chiral precursor from the "chiral pool" is often the most straightforward approach.

  • Asymmetric Catalysis: Employing a chiral catalyst (e.g., in asymmetric hydrogenation or aldol reactions) can induce high enantioselectivity.[1] However, catalyst cost, loading, and removal can be challenges at scale.

  • Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[14]

Q4: What are the key safety considerations when scaling up the synthesis of octane-1,5-diols?

A4: Safety is paramount in any chemical synthesis, and the risks are often magnified at a larger scale.

  • Exothermic Reactions: As mentioned, many of the reactions involved can be highly exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure. Always have a robust cooling system and a plan for emergency quenching.

  • Handling of Pyrophoric and Water-Reactive Reagents: Grignard reagents and some reducing agents are highly reactive with air and moisture.[12] Ensure all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[12]

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Ketone at Scale
  • Glassware and Reactor Preparation: Ensure all glassware and the reactor are thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Inert Atmosphere: Assemble the reactor and purge with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: Prepare a solution of the ketone starting material in an anhydrous ether solvent (e.g., THF, diethyl ether) in a separate addition funnel.

  • Grignard Reagent: Charge the reactor with the Grignard reagent solution.

  • Controlled Addition: Cool the Grignard solution to the desired temperature (e.g., 0 °C). Slowly add the ketone solution dropwise, monitoring the internal temperature to ensure it does not exceed the set point.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: General Procedure for the Purification of a Diol by Recrystallization
  • Solvent Screening: In small test tubes, screen various solvents and solvent mixtures to find a system where the diol is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an appropriately sized flask, dissolve the crude diol in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizing the Workflow

Scale_Up_Workflow cluster_planning Phase 1: Planning & Process Development cluster_execution Phase 2: Scale-Up Execution cluster_purification Phase 3: Purification & Isolation Route_Scouting Synthetic Route Scouting Protecting_Group_Strategy Protecting Group Strategy [5, 8] Route_Scouting->Protecting_Group_Strategy Safety_Assessment HAZOP & Safety Assessment Protecting_Group_Strategy->Safety_Assessment Reaction_Setup Reactor Setup & Inerting Safety_Assessment->Reaction_Setup Controlled_Addition Controlled Reagent Addition [3] Reaction_Setup->Controlled_Addition Reaction_Monitoring In-Process Monitoring [25] Controlled_Addition->Reaction_Monitoring Workup Quenching & Extraction Reaction_Monitoring->Workup Method_Selection Purification Method Selection (Crystallization, Distillation) Workup->Method_Selection Product_Isolation Product Isolation Method_Selection->Product_Isolation Final_Product Final Product Analysis Product_Isolation->Final_Product

Caption: A typical workflow for the scale-up synthesis of substituted octane-1,5-diols.

References

  • Benchchem. (n.d.). Technical Support Center: Scaling Up Laboratory Diol Synthesis.
  • Benchchem. (n.d.). Navigating the Scale-Up of 4-Octyne-3,6-Diol Production: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Temperatures in Diol Synthesis.
  • National Institutes of Health. (n.d.). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride.
  • Benchchem. (n.d.). A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
  • Forschungszentrum Jülich. (n.d.). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional.
  • ACS Publications. (n.d.). Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones | Organometallics.
  • (n.d.). Protecting Groups.
  • ACS Publications. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst | Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution.
  • (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.
  • PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
  • ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison.
  • ResearchGate. (2019). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2015). Can anybody help me reduction of lactone without disturbing the lactone ring?.
  • Google Patents. (n.d.). WO1990014344A1 - Production of lactones from diols.
  • PubMed. (2024). Lactonization of Diols Over Highly Efficient Metal-Based Catalysts.
  • Google Patents. (n.d.). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • (2025). Chiral 1,3-Octanediol Synthetic Studies Using Enzymatic Methods as Key Steps.
  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
  • ResearchGate. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • Organic Syntheses Procedure. (n.d.). 2.
  • YouTube. (2015). Diols and Alcohol Preparation via Grignard Reactions.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of tertiary diols.
  • PubMed. (n.d.). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples.
  • Wikipedia. (n.d.). Diol.
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
  • (n.d.). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline.
  • The Good Scents Company. (n.d.). 1,3-octane diol, 23433-05-8.
  • ResearchGate. (2025). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds | Request PDF.
  • ORBi. (2022). Cascade Transformation of Carbon Dioxide and Alkyne-1,n-diols into Densely Substituted Cyclic Carbonates.
  • PubChem. (n.d.). 1,2-Octanediol | C8H18O2 | CID 14231.
  • (2022). Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition.
  • Google Patents. (n.d.). US6384178B2 - Process for the preparation of polycarbonate diols with a high molecular weight.
  • Wikipedia. (n.d.). Polyurethane.

Sources

Technical Support Center: Preventing Side Reactions in Diol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diol polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diol polymerization and effectively troubleshoot common side reactions. By understanding the underlying mechanisms of these unwanted reactions, you can optimize your experimental conditions to achieve high-quality polymers with the desired properties.

Introduction to Diol Polymerization Challenges

Diol polymerization, a cornerstone of step-growth polymerization, is instrumental in synthesizing a vast array of polymers, including polyesters and polyurethanes.[1][2] The fundamental reaction involves the condensation of a diol with a dicarboxylic acid or its derivative, forming ester linkages and releasing a small molecule, such as water.[2] While seemingly straightforward, achieving high molecular weight and defect-free polymers requires meticulous control over reaction conditions to prevent competing side reactions.

This guide provides in-depth, question-and-answer-based troubleshooting for the most prevalent side reactions:

  • Stoichiometric Imbalance and Incomplete Polymerization

  • Cyclization

  • Etherification

  • Oxidation

Stoichiometric Imbalance and Incomplete Polymerization

Question: My final polymer has a much lower molecular weight than anticipated. What could be the cause?

Answer: Low molecular weight is a classic symptom of incomplete polymerization, often stemming from a stoichiometric imbalance of the reactive functional groups.[3] In step-growth polymerization, achieving a high degree of polymerization is critically dependent on having an equimolar ratio of the reacting functional groups (e.g., hydroxyl and carboxylic acid groups).[3][4]

Causality and Troubleshooting

Why does stoichiometric imbalance have such a profound effect?

The principle of step-growth polymerization dictates that polymer chains grow by the reaction of functional groups at the ends of oligomers. If one monomer is in excess, the polymer chains will eventually all be capped with the same functional group, preventing further chain growth and resulting in a lower molecular weight.[3][4]

Troubleshooting Steps:

  • Precise Monomer Measurement:

    • Protocol: Accurately weigh all monomers using a calibrated analytical balance. For liquid monomers, precise volume measurements are crucial. Consider the purity of your monomers, as impurities can affect the true molar ratio.[5][6]

    • Insight: Even a small deviation from a 1:1 molar ratio can significantly limit the final molecular weight. The Carothers equation quantitatively relates the degree of polymerization to the stoichiometric ratio.[3]

  • Monomer Purity:

    • Protocol: Ensure the purity of your diol and dicarboxylic acid monomers. Impurities lacking the desired functional groups or monofunctional impurities will act as chain stoppers, prematurely terminating polymerization.[5] Purification of monomers through recrystallization or distillation may be necessary.

    • Insight: Reactive impurities can drastically lower the polymer's molecular weight unless their presence is quantitatively accounted for.

  • Reaction Monitoring:

    • Protocol: Monitor the extent of the reaction over time. For polyesterification, this can be done by measuring the amount of water evolved or by titrating the remaining carboxylic acid groups.

    • Insight: The reaction must proceed to a very high conversion (>99%) to achieve high molecular weight polymers.

Data Summary: Impact of Stoichiometric Imbalance

Stoichiometric Ratio (Diol:Diacid)Theoretical Maximum Degree of PolymerizationExpected Polymer Properties
1:1Infinite (in theory)High molecular weight, good mechanical strength
1:1.01~101Lower molecular weight, potentially brittle
1:1.05~21Very low molecular weight, oligomeric
1:0.98~50Low molecular weight
Workflow for Ensuring Stoichiometric Balance

Stoichiometric_Balance_Workflow cluster_prep Monomer Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization Monomer_Purity Verify Monomer Purity (e.g., NMR, GC-MS) Purification Purify Monomers if Necessary (Recrystallization/Distillation) Monomer_Purity->Purification Accurate_Weighing Accurate Weighing of Monomers Purification->Accurate_Weighing Solvent_Addition Addition of Anhydrous Solvent Accurate_Weighing->Solvent_Addition Catalyst_Addition Precise Catalyst Loading Solvent_Addition->Catalyst_Addition Reaction_Monitoring Monitor Reaction Progress (e.g., Water Removal, Titration) Catalyst_Addition->Reaction_Monitoring Quenching Quench Reaction at Desired Conversion Reaction_Monitoring->Quenching

Caption: Workflow for achieving stoichiometric balance.

Cyclization

Question: I'm observing a significant fraction of low molecular weight cyclic species in my product. How can I minimize this?

Answer: Intramolecular cyclization is a competing reaction to intermolecular polymerization, especially in the early stages of the reaction when monomer and oligomer concentrations are high.[7] This side reaction leads to the formation of stable cyclic esters or ethers, which reduces the yield of the desired linear polymer and can broaden the molecular weight distribution.[7]

Causality and Troubleshooting

What factors favor cyclization over polymerization?

The propensity for cyclization is governed by thermodynamics and kinetics. The formation of low-strain five- or six-membered rings is often thermodynamically favored. Kinetically, high dilution and reaction conditions that promote intramolecular reactions over intermolecular ones will increase the yield of cyclic byproducts.

Troubleshooting Steps:

  • Concentration Control:

    • Protocol: Conduct the polymerization at a higher concentration (melt polymerization if possible) to favor intermolecular reactions.[8]

    • Insight: Higher concentrations increase the probability of reactive chain ends encountering other molecules rather than their own tail.

  • Temperature Management:

    • Protocol: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also favor the formation of cyclic byproducts.

    • Insight: A temperature profile that initially favors chain growth at a moderate temperature, followed by a higher temperature to drive the reaction to completion, can be effective.

  • Monomer Structure:

    • Protocol: The structure of the diol and diacid plays a significant role. Monomers that can readily form five- or six-membered rings are more prone to cyclization.

    • Insight: For example, the polymerization of succinic acid with ethylene glycol has a higher tendency to form cyclic succinates compared to longer-chain diacids.

Visualizing Cyclization vs. Polymerization

Cyclization_vs_Polymerization Reactants Diol + Diacid Monomers Linear_Polymer Linear Polymer Chain Reactants->Linear_Polymer Intermolecular Reaction (Favored at High Concentration) Cyclic_Oligomer Cyclic Oligomer Reactants->Cyclic_Oligomer Intramolecular Reaction (Favored at Low Concentration)

Caption: Competing pathways of polymerization and cyclization.

Etherification

Question: My polymer is discolored and the NMR spectrum shows unexpected ether linkages. What is happening?

Answer: Etherification is a significant side reaction, particularly in polyesterifications conducted at high temperatures and under acidic catalysis.[9][10] This reaction involves the dehydration of two alcohol groups to form an ether linkage. For diols, this can occur intramolecularly to form a cyclic ether or intermolecularly to form polyether segments within the polyester chain.

Causality and Troubleshooting

What conditions promote etherification?

  • High Temperatures: Elevated temperatures provide the activation energy for the dehydration reaction.[11]

  • Strong Acid Catalysis: Brønsted acids can protonate a hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by another hydroxyl group.[9]

Troubleshooting Steps:

  • Catalyst Selection:

    • Protocol: Avoid strong Brønsted acid catalysts when using diols prone to etherification.[9] Consider using milder Lewis acid catalysts, such as zinc acetate or titanium-based catalysts, which are less likely to promote dehydration.[9][12]

    • Insight: Water-tolerant Lewis acids have been shown to be effective in minimizing etherification.[9]

  • Temperature Control:

    • Protocol: Maintain the lowest possible reaction temperature that still allows for an acceptable polymerization rate.

    • Insight: Precise temperature control is crucial to prevent the dehydration of the diol.[11]

  • Monomer Choice:

    • Protocol: Be aware that certain diols, like 1,4-butanediol, are particularly susceptible to intramolecular etherification to form tetrahydrofuran (THF).[9]

    • Insight: This side reaction not only introduces defects but also leads to a loss of monomer, disrupting the stoichiometry.[9]

Catalyst Comparison for Etherification Prevention

Catalyst TypeExamplePropensity for EtherificationRecommended Use
Strong Brønsted Acidp-Toluenesulfonic acid (PTSA)HighNot recommended for sensitive diols
Lewis AcidZinc Acetate (Zn(OAc)2)LowGood choice for diols prone to etherification[9]
OrganometallicTyzor® (Titanates)LowEffective for high molecular weight polyesters with reduced side reactions[12]

Oxidation

Question: My polymer product is yellowed and has poor thermal stability. Could oxidation be the culprit?

Answer: Yes, oxidation is a common degradation pathway for polymers, and it can occur during the polymerization process, especially at elevated temperatures in the presence of oxygen.[13][14] The hydroxyl groups in diols can be susceptible to oxidation, leading to the formation of carbonyl groups (aldehydes and ketones) and other degradation products.[15][16]

Causality and Troubleshooting

How does oxidation occur during polymerization?

At high temperatures, the polymer backbone can react with residual oxygen to form free radicals.[13] These radicals can initiate a chain reaction that leads to chain scission, cross-linking, and the formation of chromophores (color-causing groups).

Troubleshooting Steps:

  • Inert Atmosphere:

    • Protocol: Conduct the polymerization under a blanket of an inert gas, such as nitrogen or argon, to minimize the presence of oxygen.[8]

    • Insight: This is one of the most effective ways to prevent thermal oxidation.

  • Use of Antioxidants:

    • Protocol: Incorporate a small amount of an antioxidant into the reaction mixture. Hindered phenols or phosphite-based antioxidants are commonly used.

    • Insight: Antioxidants act as radical scavengers, interrupting the auto-oxidation chain reaction.[13]

  • Purification of Monomers and Solvents:

    • Protocol: Ensure that monomers and solvents are free from peroxides and other oxidizing impurities.

    • Insight: Impurities can act as initiators for oxidative degradation.

Analytical Techniques for Detecting Side Products
Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the identification of ether linkages, cyclic species, and products of oxidation.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying functional groups, such as the appearance of carbonyl peaks from oxidation or the disappearance of hydroxyl groups.[17]
Mass Spectrometry (MS) Can be used to identify the molecular weight of oligomers and cyclic byproducts.[17][18] Techniques like MALDI-TOF are particularly useful for polymer analysis.[7]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the molecular weight distribution of the polymer. A broad distribution or the presence of a low molecular weight tail can indicate the presence of cyclic oligomers or chain scission.[7]

Conclusion

Successfully navigating the challenges of diol polymerization requires a deep understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully controlling stoichiometry, reaction conditions, and catalyst selection, researchers can minimize the formation of unwanted byproducts and synthesize high-quality polymers tailored to their specific applications.

References

  • Fiveable. (n.d.). Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions for the polymerization of diacid monomers with diol (4) and some physical properties of PEIs. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 27). How Does Stoichiometry Impact Step-growth Polymerization? [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Stoichiometric imbalance-promoted step-growth polymerization based on self-accelerating 1,3-dipolar cycloaddition click reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 4). Is stoichiometric imbalance in polymerization important if the process has an evaporation step? Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • Online Learning College. (2022, August 3). Understanding Condensation Polymers: Polyesters & Biopolyesters. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymerization of ε-Caprolactone Initiated by Aluminum Isopropoxide Carried Out in the Presence of Alcohols and Diols. Kinetics and Mechanism. Macromolecules. Retrieved from [Link]

  • DKatalyst. (n.d.). Catalysts for Polymer Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6392005B1 - Manufacturing method for decreasing the cyclic oligomer content in polyester.
  • ChemRxiv. (2025, September 18). Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols. Retrieved from [Link]

  • Materials Advances. (n.d.). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization. Royal Society of Chemistry. Retrieved from [Link]

  • CORE. (2015, September 16). Selective Polymerization Catalysis: Controlling the Metal Chain End Group to Prepare Block Copolyesters. Retrieved from [Link]

  • ResearchGate. (2019, October 5). (PDF) EFFECT OF IMPURITIES IN DIOL COMPONENT USED IN THE POLYESTERDIOL SYNTHESIS ON PROPERTIES OF POLYURETHANE ELASTOMERS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2Bis(hydroxymethyl)propionic Acid | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reactive impurities in propane-1, 3-diol on properties of intermediate polyesterdiol and polyurethane elastomer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cyclization and Dispersity of Polyesters. Retrieved from [Link]

  • Springer Nature. (2022, November 7). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Retrieved from [Link]

  • PubMed. (2019, July 1). Wet-Dry Cycling Delays the Gelation of Hyperbranched Polyesters: Implications to the Origin of Life. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Reddit. (2024, February 16). Trouble with diol oxidation. r/Chempros. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, September 4). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. Retrieved from [Link]

  • Quora. (2022, December 21). Why can ethane-1,2-diol not undergo addition polymerisation? Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Components in Polycarbonate and Polyester Monomers and Polymers by GC-MS | Request PDF. Retrieved from [Link]

  • Scilit. (n.d.). Transetherification polycondensation: The roles of the catalyst, monomer structure, and polymerization conditions. Retrieved from [Link]

  • RSC Publishing. (2021, November 6). Neodymium Catalysts for Polymerization of Dienes, Vinyl Monomers, and ε-Caprolactone. Retrieved from [Link]

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved from [Link]

  • eGyanKosh. (n.d.). 1. POLYCONDENSATION. Retrieved from [Link]

  • SciELO Colombia. (n.d.). EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 19). How To Prevent Thermal Oxidation In Polymers? [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 21). How Does Oxidation Degrade Polymers? [Video]. YouTube. [Link]

  • PMC. (n.d.). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2012, February 29). Direct detection of additives and degradation products from polymers by liquid extraction surface analysis employing chip-based nanospray mass spectrometry. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2026, January 13). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Retrieved from [Link]

  • NIH. (2022, November 30). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of diols used in selective oxidation reactions and respective... Retrieved from [Link]

  • RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]

  • PMC. (n.d.). Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

  • Polymer Chemistry. (2013, January 16). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative NMR Analysis of 2,4-Diethyloctane-1,5-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acyclic Stereocontrol

In the landscape of modern drug development and natural product synthesis, the precise control and subsequent verification of stereochemistry are paramount. Molecules with multiple stereocenters can exist as a complex mixture of diastereomers, each potentially possessing unique biological activities and pharmacological profiles. 2,4-Diethyloctane-1,5-diol, a flexible acyclic polyol with three stereocenters (at C2, C4, and C5), presents a formidable analytical challenge. Its isomers share the same molecular formula and connectivity, yet their distinct three-dimensional arrangements can lead to vastly different properties.

This guide provides an in-depth, practical framework for researchers and scientists to differentiate and characterize the diastereomers of 2,4-Diethyloctane-1,5-diol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of methods to explain the underlying causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The principles discussed herein are broadly applicable to the stereochemical elucidation of other complex, flexible acyclic molecules.

The Stereochemical Puzzle: Visualizing the Isomers

2,4-Diethyloctane-1,5-diol has three chiral centers, leading to 2³ = 8 possible stereoisomers (4 pairs of enantiomers). From an NMR perspective, diastereomers are distinct compounds and are expected to have non-identical spectra. The core of our analytical task is to leverage the subtle differences in the magnetic environments of nuclei within each diastereomer to assign the relative configuration of the C2, C4, and C5 centers.

cluster_0 (2R,4R,5R)-2,4-diethyloctane-1,5-diol cluster_1 (2R,4S,5R)-2,4-diethyloctane-1,5-diol isomer1 Structure A isomer2 Structure B

Figure 1: Representative diastereomers of 2,4-Diethyloctane-1,5-diol.

Pillar 1: Foundational NMR Principles for Stereochemical Analysis

The differentiation of diastereomers by NMR hinges on how stereochemistry influences the local magnetic field around each nucleus. This manifests primarily in three key parameters: chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs).

Chemical Shifts (δ): A Fingerprint of the Electronic Environment

The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment. In diastereomers, the spatial arrangement of substituents differs, leading to changes in through-space shielding and deshielding effects. For flexible molecules like our target diol, these differences can be subtle due to conformational averaging, but they are often most pronounced for nuclei at or near the stereocenters. For instance, the ¹³C chemical shifts of carbons within 1,3-diol acetonide derivatives are known to correlate strongly with the syn or anti relationship of the diol, a principle that can be extended to the parent diols.[1][2]

Scalar (J) Coupling: Probing Dihedral Angles

Three-bond scalar coupling (³J), also known as vicinal coupling, provides invaluable information about the dihedral angle between coupled nuclei, as described by the Karplus equation.[3][4] In acyclic systems, the molecule exists as a population of rapidly interconverting staggered rotamers (gauche and anti). The observed ³J value is a population-weighted average of the coupling constants for each conformer. By carefully measuring ³JHH values, particularly for the protons on C4 and C5 (H4-H5), we can infer the preferred conformation around that bond, which is a direct consequence of the relative stereochemistry. A larger ³JHH value (typically 8-12 Hz) suggests a predominantly anti-periplanar relationship, while smaller values (2-5 Hz) indicate a gauche relationship.[5][6]

Nuclear Overhauser Effect (NOE): Mapping Through-Space Proximity

The NOE is a through-space phenomenon that allows for the detection of nuclei that are close in space (<5 Å), irrespective of their through-bond connectivity.[7] This is arguably the most powerful tool for determining relative stereochemistry. By using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, we can identify protons that are spatially proximate. For example, an NOE between H4 and a proton on the C2-ethyl group would strongly suggest a folded conformation, the probability of which depends on the specific diastereomer.

The choice between NOESY and ROESY is critical and depends on the molecule's rotational correlation time (τc), which is related to its molecular weight.[8] For medium-sized molecules (MW ≈ 700-1200 Da), the standard NOE can be close to zero, making detection impossible. ROESY experiments circumvent this issue, as the ROE is always positive, providing unambiguous results for molecules in this size range.[8][9] Given the molecular weight of 2,4-Diethyloctane-1,5-diol (202.33 g/mol [10]), a standard NOESY experiment is appropriate, but ROESY remains a robust alternative.

Pillar 2: A Self-Validating Experimental Workflow

A rigorous analysis demands a multi-faceted approach where data from several experiments are used to build a cohesive and self-consistent structural assignment. The following workflow is designed to achieve this.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Isomer Sample (>95% Purity) Solvent Solvent Selection (e.g., CDCl3, DMSO-d6) Sample->Solvent OneD 1D NMR (¹H, ¹³C, DEPT) Solvent->OneD TwoD_Homo 2D Homonuclear (gCOSY) OneD->TwoD_Homo Assign Assign Resonances (¹H & ¹³C) OneD->Assign TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) TwoD_Homo->TwoD_Hetero TwoD_Homo->Assign TwoD_NOE 2D NOE (NOESY / ROESY) TwoD_Hetero->TwoD_NOE TwoD_Hetero->Assign NOE_Analysis NOE/ROE Analysis (Relative Stereochemistry) TwoD_NOE->NOE_Analysis Connectivity Establish Connectivity (COSY & HMBC) Assign->Connectivity J_Coupling J-Coupling Analysis (Conformation) Connectivity->J_Coupling Structure Structure Validation Connectivity->Structure J_Coupling->NOE_Analysis NOE_Analysis->Structure

Figure 2: Recommended workflow for NMR-based stereochemical analysis.

Pillar 3: Comparative Data Interpretation - A Hypothetical Case Study

Let us consider two hypothetical diastereomers, Isomer A (anti C4-C5 relationship) and Isomer B (syn C4-C5 relationship), and predict their key distinguishing NMR features.

¹H and ¹³C Chemical Shift Comparison

Even with free rotation, the average environments of nuclei will differ. We would expect subtle but measurable differences in the chemical shifts of the carbons and protons at and adjacent to the stereocenters.

Nucleus Hypothetical δ for Isomer A (anti) Hypothetical δ for Isomer B (syn) Rationale for Difference
H4 3.65 ppm3.75 ppmDifferent spatial proximity to the C5-propyl group and C2-ethyl group.
H5 3.50 ppm3.40 ppmDifferent average orientation relative to the C4-ethyl group.
C4 75.2 ppm74.5 ppmThe γ-gauche effect; different steric interactions can shield or deshield the carbon nucleus.
C5 78.9 ppm79.8 ppmInfluenced by the relative orientation of the large substituents on C4.
Table 1: Predicted comparative ¹H and ¹³C NMR chemical shifts for key nuclei in two diastereomers of 2,4-Diethyloctane-1,5-diol in CDCl₃. Values are illustrative.
J-Coupling Analysis: Deciphering Conformation

The most telling coupling constant will be ³J(H4,H5). Analysis of Newman projections for the C4-C5 bond rotation reveals different populations of conformers for the syn and anti isomers.

Parameter Hypothetical Value for Isomer A Hypothetical Value for Isomer B Interpretation
³J(H4,H5) 8.5 Hz3.5 HzIsomer A: The larger coupling constant suggests a strong preference for the conformer where H4 and H5 are anti-periplanar. This is characteristic of an anti stereochemical relationship, which minimizes steric hindrance between the large flanking groups.[5][6] Isomer B: The smaller coupling constant indicates a preference for gauche conformers, which is expected for a syn relationship to avoid severe steric clashes between the larger substituents.
Table 2: Predicted vicinal coupling constants across the C4-C5 bond.
NOESY/ROESY Analysis: The Definitive Proof

The NOESY/ROESY spectrum provides the final, unambiguous evidence by mapping through-space correlations that are unique to each diastereomer's preferred conformation.

G cluster_A Isomer A (anti) cluster_B Isomer B (syn) node_A H4A H4 H6A H6 H4A->H6A Strong NOE H5A H5 H3A H3 node_B H4B H4 H5B H5 H4B->H5B Strong NOE H3B H3 H5B->H3B Weak NOE H2_ethyl_B C2-CH₂

Figure 3: Predicted key NOE correlations for anti (A) and syn (B) C4-C5 diastereomers.

For Isomer A (the anti isomer), the preferred extended conformation would likely result in a strong NOE between H4 and H6 (the first CH₂ of the propyl group), while the H4-H5 distance would be larger, leading to a weaker NOE. Conversely, for Isomer B (the syn isomer), a more folded conformation may be populated, leading to a strong NOE between the spatially proximate H4 and H5. The presence or absence of these key cross-peaks provides definitive evidence for the relative stereochemistry.[11]

Advanced Considerations and Troubleshooting

  • Computational NMR: When experimental data is ambiguous, quantum mechanical calculation of NMR chemical shifts can be a powerful predictive tool. By calculating the expected ¹³C and ¹H shifts for all possible diastereomers and comparing them to the experimental data, one can often assign the correct structure with high confidence using statistical methods like DP4.[12][13][14] This is particularly useful for rigid or semi-rigid systems but has been successfully applied to flexible molecules with appropriate conformational searching.

  • Chiral Derivatizing Agents (CDAs): While NMR cannot distinguish between enantiomers directly, reacting the diol with a chiral agent like Mosher's acid creates a mixture of diastereomeric esters.[15][16] These diastereomers will have distinct NMR signals, allowing for the determination of enantiomeric excess (ee).[17]

  • Solvent Effects: The choice of solvent can influence the conformation of the diol through hydrogen bonding. Running experiments in both a non-polar solvent (like CDCl₃) and a hydrogen-bond-accepting solvent (like DMSO-d₆) can sometimes reveal different conformer populations and provide additional structural information.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Ensure the sample of the 2,4-Diethyloctane-1,5-diol isomer is of high purity (>95%), as impurities will complicate spectral analysis.

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8 atom % D).

  • For ¹H NMR, the use of an internal standard like tetramethylsilane (TMS) is common, though modern spectrometers can reference the residual solvent peak.

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • For NOESY/ROESY experiments on small molecules, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[8] This can be done via several freeze-pump-thaw cycles.

Protocol 2: Standard 1D and 2D Data Acquisition
  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical line shapes.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • gCOSY: Acquire a gradient-selected Correlation Spectroscopy (gCOSY) experiment to establish ¹H-¹H scalar coupling networks.

  • gHSQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) experiment to correlate each proton to its directly attached carbon.

  • gHMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) experiment to probe long-range (2-3 bond) ¹H-¹³C couplings.

  • NOESY/ROESY:

    • Acquire a 2D NOESY (or ROESY) spectrum.

    • Crucial Parameter—Mixing Time (τm): The choice of mixing time is critical for observing NOEs. It should be on the order of the T1 relaxation time of the protons of interest. For small molecules, typical mixing times range from 300 ms to 800 ms. Run a series of 1D NOE experiments or a T1 inversion-recovery experiment to estimate T1 values and optimize τm.[8][18]

    • Ensure sufficient scans are acquired to observe weak but structurally significant cross-peaks.

Conclusion

The unambiguous assignment of stereochemistry in flexible acyclic molecules like 2,4-Diethyloctane-1,5-diol is a complex but solvable problem. A simplistic, single-experiment approach is insufficient. By systematically integrating data from a suite of 1D and 2D NMR experiments—paying close attention to chemical shifts, vicinal coupling constants, and through-space NOEs—a robust and definitive structural elucidation is achievable. This guide provides the strategic framework and experimental rationale necessary for researchers to confidently tackle such analytical challenges, ensuring the scientific integrity of their stereochemical assignments.

References

  • Matsumori, N., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866–876. [5][6]

  • Murata, M., Matsuoka, S., & Matsumori, N. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866-876. [19]

  • Butts, C. P., et al. (2025). The stereochemical assignment of acyclic polyols: A computational study of the NMR data of a library of stereopentad sequences from polyketide natural products. ResearchGate. [20]

  • Crasto, A. M. (2014). NMR Spectroscopy of Stereoisomers. ORGANIC SPECTROSCOPY INTERNATIONAL. [21]

  • Grimblat, N., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [12]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [8]

  • JEOL Ltd. Analyze of stereoisomer by NMR. JEOL Application Notes. [22]

  • Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [7]

  • Moser, A. Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [11]

  • Reddit user discussion. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. [9]

  • Frank, M., et al. (2015). Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. PubMed Central. [18]

  • Chemistry Stack Exchange user discussion. (2022). How might one distinguish between two acyclic diastereomers other than by X-ray diffraction? Chemistry Stack Exchange. [13]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [15]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [17]

  • Rychnovsky, S. D., & Evans, D. A. (1989). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. Evans Group, Harvard University. [1]

  • Request PDF. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [16]

  • Weizmann Institute of Science. J-Coupling. [3]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3024226, 2,4-Diethyloctane-1,5-diol. [10]

  • Wang, Y., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. MDPI. [14]

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.

  • Argyropoulos, D., et al. (2014). Toward Flexibility–Activity Relationships by NMR Spectroscopy: Dynamics of Pin1 Ligands. PubMed Central. [23]

  • Evans, D. A., & Rieger, D. L. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100. [2]

Sources

A Comparative Guide to the Definitive Structural Validation of 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2,4-Diethyloctane-1,5-diol (CAS No. 94277-83-5), a diol used in the preparation of thermosetting materials, presenting single-crystal X-ray crystallography as the definitive gold standard.[1][2][3]

We will explore the causality behind experimental choices, present self-validating protocols, and compare the depth of information provided by X-ray crystallography against complementary, yet less definitive, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

When absolute certainty regarding a molecule's constitution, configuration, and conformation is required, single-crystal X-ray crystallography is the most powerful and comprehensive technique available.[4] It moves beyond establishing connectivity to provide a precise, three-dimensional map of electron density, from which the exact spatial coordinates of each atom can be determined.[5][6] For chiral molecules like 2,4-Diethyloctane-1,5-diol, this method is unparalleled as it can determine the absolute configuration, a critical piece of information for understanding biological activity.[4]

The core principle involves irradiating a well-ordered single crystal with monochromatic X-rays. The crystal lattice diffracts these X-rays in a specific pattern of spots, the intensities of which are recorded. By analyzing this diffraction pattern, scientists can reconstruct the electron density map of the molecule and build an atomic model with picometer precision.[5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process where the initial crystallization phase is often the most challenging and rate-limiting step.[4]

xray_workflow cluster_prep Sample Preparation cluster_crystal Crystallization (The Art) cluster_analysis Analysis synthesis Synthesis of 2,4-Diethyloctane-1,5-diol purification High Purity (>98%) synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion etc.) purification->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Refinement (R-factor Minimization) structure_solution->refinement validation Structure Validation (CIF File, Flack Parameter) refinement->validation

Caption: Workflow for structural validation by X-ray crystallography.

Protocol 1: Crystallization of 2,4-Diethyloctane-1,5-diol

The presence of two hydroxyl groups in 2,4-Diethyloctane-1,5-diol makes it amenable to forming the strong, directional hydrogen bonds essential for creating a well-ordered crystal lattice.[7][8]

  • Solvent Selection: Begin by screening for solvents in which the compound is moderately soluble. For a diol, consider solvents like ethyl acetate, isopropanol, or a mixture such as toluene/heptane. The goal is to create a solution that is close to saturation at room temperature.[9]

  • Technique 1: Slow Evaporation:

    • Dissolve 10-15 mg of purified 2,4-Diethyloctane-1,5-diol in 1-2 mL of the chosen solvent in a clean, small vial.

    • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with parafilm and poke a few small holes with a needle. This allows for slow solvent evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[8][10]

  • Technique 2: Vapor Diffusion:

    • Dissolve the compound in a small volume of a "good" solvent (e.g., ethyl acetate) in an inner vial.

    • Place this inner vial inside a larger, sealed jar that contains a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and promoting crystallization.[7] This is often the best method when only milligrams of material are available.[7]

  • Crystal Harvesting: Once single crystals of suitable size (ideally 0.1-0.3 mm in each dimension) appear, carefully remove one with a loop and mount it on the goniometer of an X-ray diffractometer.

Data Interpretation and Validation

The final output is not just a picture, but a data file (CIF) containing atomic coordinates, bond lengths, angles, and crucial validation metrics.

  • R-factor (R1): This value represents the agreement between the calculated model and the experimental X-ray diffraction data. A value below 5% (0.05) for high-quality small molecule structures is considered excellent.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • Flack Parameter: For chiral molecules, this parameter should refine to a value near zero, confirming the correct absolute stereochemistry has been assigned. A value near 1 indicates the inverted structure is correct.[4]

Orthogonal Validation: NMR Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework and atom connectivity.[13][14]

Experimental Workflow: From Sample to Spectrum

nmr_workflow cluster_acq Data Acquisition prep Sample Preparation (Dissolve in CDCl₃) proton 1D ¹H NMR prep->proton carbon 1D ¹³C NMR & DEPT prep->carbon cosy 2D COSY (¹H-¹H Correlation) prep->cosy hmbc 2D HMBC (Long-Range C-H) prep->hmbc interp Spectral Interpretation & Assignment structure Deduced Connectivity (Solution Structure) interp->structure

Caption: Workflow for structural elucidation by NMR spectroscopy.

Protocol 2: NMR Analysis of 2,4-Diethyloctane-1,5-diol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will show the number of distinct proton environments, their integration (ratio of protons), and splitting patterns (revealing adjacent protons).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups.[15]

  • 2D NMR (COSY): Acquire a Correlation Spectroscopy (COSY) spectrum. Cross-peaks in a COSY spectrum identify protons that are coupled to each other (typically on adjacent carbons), allowing one to "walk" along the carbon skeleton.

  • Data Interpretation: For 2,4-Diethyloctane-1,5-diol, one would expect complex multiplets for the aliphatic chain protons and distinct signals for the hydroxyl protons. The ¹³C spectrum should show 12 distinct signals if the molecule is fully asymmetric. By integrating data from ¹H, ¹³C, and COSY, the full connectivity can be pieced together, confirming the proposed octane backbone with its diethyl and diol substitutions.

Foundational Check: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] For structural validation, its primary role is to confirm the molecular formula via an exact mass measurement and to provide clues about the structure through analysis of fragmentation patterns.

Experimental Workflow: From Ionization to Formula

ms_workflow intro Sample Introduction (e.g., Direct Infusion) ion Ionization (e.g., ESI, CI) intro->ion analysis Mass Analysis (e.g., TOF, Orbitrap) ion->analysis detect Detection analysis->detect spectrum Mass Spectrum (m/z vs. Intensity) detect->spectrum formula Molecular Formula & Fragmentation Pattern spectrum->formula

Caption: Workflow for molecular formula determination by Mass Spectrometry.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate the protonated molecule, [M+H]⁺, or an adduct like [M+Na]⁺ with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: The molecular formula for 2,4-Diethyloctane-1,5-diol is C₁₂H₂₆O₂.[1][17][18] The expected monoisotopic mass is 202.1933 Da.[18] The HRMS experiment should yield a mass measurement accurate to within 5 ppm, confirming this elemental composition. Further fragmentation studies (MS/MS) can reveal characteristic losses, such as the loss of water or cleavage of the carbon chain, which support the proposed structure.[19]

Comparative Analysis: Choosing the Right Tool

While all three techniques are essential for comprehensive characterization, they answer different questions with varying levels of certainty. X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional structure.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Provided Absolute 3D structure (constitution, configuration, conformation), bond lengths/angles.[20]Atomic connectivity, ¹H & ¹³C environments, through-bond/space correlations, solution dynamics.[5][12]Exact mass, elemental composition, fragmentation patterns.[19]
Sample State Single Crystal (Solid)SolutionSolution / Gas
Definitiveness Unambiguous and definitive for the solid state.High for connectivity; requires extensive analysis (NOESY) for 3D structure in solution.[20]High for molecular formula; provides only indirect structural clues.
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.[4]Does not provide absolute configuration directly; can be complex for large molecules.[11]Provides no stereochemical information.
Primary Role Validation: The final, definitive proof of structure.Elucidation: Determining the molecular framework and connectivity.Confirmation: Verifying the elemental composition.

Conclusion

In the rigorous landscape of scientific research and drug development, structural validation cannot be left to interpretation. While Mass Spectrometry provides the foundational confirmation of a molecular formula and NMR spectroscopy masterfully elucidates the atomic connectivity in solution, neither can definitively establish the three-dimensional arrangement of atoms in space with the certainty of single-crystal X-ray crystallography.

The integration of these techniques provides a self-validating system of checks and balances. However, for a molecule like 2,4-Diethyloctane-1,5-diol, where stereoisomers are possible, X-ray crystallography is the only technique that delivers an unambiguous, high-resolution view of the molecule's absolute structure. It remains the ultimate arbiter, transforming a proposed two-dimensional drawing into a validated three-dimensional reality, thereby ensuring the integrity of all subsequent scientific endeavors. The investment in obtaining a crystal structure is an investment in certainty and the foundational integrity of a research program.[21][22][23]

References

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Guide for crystallization. Cyrille. [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • Crystallization Techniques - Solubility of Things. [Link]

  • How to Grow Crystals. University of Florida. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • 2,4-Diethyloctane-1,5-diol. LookChem. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • How to Grow Single Crystals. Organic Chemistry. (2020, December 12). YouTube. [Link]

  • 2,4-diethyloctane-1,5-diol. ChemBK. [Link]

  • 2,4-Diethyloctane-1,5-diol. PubChem. [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. Future Medicinal Chemistry. [Link]

  • Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research. [Link]

  • How to elucidate the structure using NMR chemical shifts? ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. (2009). Current Pharmaceutical Analysis. [Link]

  • X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. (2011, August 1). Expert Opinion on Drug Discovery. [Link]

  • compared using 13C nmr spectroscopy. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Expert Opinion on Drug Discovery. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2019). Molecules. [Link]

  • Mass spectrometry based analysis of endogenous sterols and hormones. (2018, September 19). Diva-portal.org. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Diols: Grignard vs. Aldol Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted diols is a cornerstone of modern organic chemistry, providing critical structural motifs for a vast array of molecules, including natural products, pharmaceuticals, and advanced materials. The spatial arrangement of the hydroxyl groups in these diols is paramount to their biological activity and material properties. Among the myriad of synthetic strategies, the Grignard reaction and the aldol addition stand out as two of the most powerful and versatile methods for constructing these vital compounds. This guide provides an in-depth comparison of these two approaches, delving into their mechanisms, stereochemical control, substrate scope, and practical applications, supported by experimental data and established protocols.

The Grignard Reaction: A Classic Approach to 1,2- and 1,3-Diols

The Grignard reaction, a fundamental tool for carbon-carbon bond formation, offers a direct route to substituted diols through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2] The high polarity of the carbon-magnesium bond imparts significant carbanionic character to the organic moiety, making it a potent nucleophile.[1]

Mechanism and Stereochemical Control

The stereochemical outcome of the Grignard addition to a chiral carbonyl compound is a critical consideration. Several models have been developed to predict the diastereoselectivity of this reaction, with the Cram, Felkin-Anh, and chelation-control models being the most prominent.

  • Cram's Rule and the Felkin-Anh Model: For acyclic α-chiral aldehydes and ketones, the Felkin-Anh model generally provides accurate predictions of the major diastereomer.[3][4][5][6] This model posits a transition state where the largest substituent on the α-carbon is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance.[3][6]

  • Chelation Control: In substrates containing a Lewis basic atom (e.g., oxygen or nitrogen) at the α- or β-position, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate.[7][8][9] This chelation locks the conformation of the substrate, leading to a highly diastereoselective attack of the nucleophile from the less hindered face.[7][8][9] This strategy is particularly effective for the synthesis of syn-1,2-diols from α-alkoxy ketones.[8][10][11]

Synthesis of Different Diol Motifs
  • 1,2-Diols: The most direct application of the Grignard reaction for diol synthesis involves the addition of a Grignard reagent to an α-hydroxy ketone or a protected equivalent.[7][12] The presence of an α-alkoxy group can facilitate chelation control, leading to high diastereoselectivity.[8][13]

  • 1,3-Diols: While less direct, Grignard reagents can be employed to synthesize 1,3-diols. One approach involves the reaction of a Grignard reagent with a β-hydroxy ketone or a protected derivative. Alternatively, a cascade reaction involving arylalkynyl Grignard reagents and enol esters has been developed for the diastereoselective synthesis of 1,3-diols.[14]

  • Tertiary Alcohols from Esters: It is important to note that the reaction of a Grignard reagent with an ester typically yields a tertiary alcohol, as the initially formed ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[15][16][17][18][19] This can be a useful strategy for accessing certain diol structures if the ester contains a suitably placed hydroxyl group.

The Aldol Addition: A Powerful Tool for 1,3-Diol Synthesis

The aldol addition is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound, which is a direct precursor to a 1,3-diol upon reduction of the carbonyl group.[20][21][22][23][24][25] The reaction involves the addition of an enolate nucleophile to an aldehyde or ketone.[20][21]

Mechanism and Stereochemical Control: The Zimmerman-Traxler Model

The diastereoselectivity of the aldol addition is elegantly explained by the Zimmerman-Traxler model.[20][26][27] This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile.[26][27] The geometry of the enolate (E or Z) directly dictates the relative stereochemistry of the resulting aldol adduct.[20]

  • Z-enolates lead to syn-aldol products: To minimize steric interactions, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in the chair-like transition state, resulting in a syn relationship between the newly formed hydroxyl group and the alkyl substituent.[27]

  • E-enolates lead to anti-aldol products: Similarly, the chair-like transition state for an E-enolate places the substituents in pseudo-equatorial positions, leading to an anti diastereomer.

The choice of base and reaction conditions is crucial for controlling the enolate geometry and, consequently, the stereochemical outcome of the aldol addition.

Synthesis of 1,3-Diols

The aldol reaction is a premier method for the synthesis of 1,3-diols.[22][28][29][30] The initial aldol addition provides a β-hydroxy ketone or aldehyde, which can then be stereoselectively reduced to the corresponding syn- or anti-1,3-diol.[22][31] Various reduction methods, including Evans-Saksena, Narasaka-Prasad, and Evans-Tishchenko reductions, offer excellent control over the final diastereomeric outcome.[22]

Head-to-Head Comparison: Grignard vs. Aldol Synthesis

FeatureGrignard ReactionAldol Addition & Reduction
Primary Diol Product 1,2-diols, 1,3-diols (less direct)1,3-diols
Key Intermediate Alkoxideβ-hydroxy carbonyl
Stereocontrol Model Cram, Felkin-Anh, ChelationZimmerman-Traxler
Stereochemical Predictability High, especially with chelationHigh, dependent on enolate geometry
Substrate Scope Broad (aldehydes, ketones, esters)Broad (aldehydes, ketones)
Functional Group Tolerance Low (sensitive to acidic protons)Moderate (can be improved with careful choice of base)
Reaction Conditions Anhydrous, aprotic solventsCan be performed under various conditions (acidic, basic)
Key Advantage Direct access to 1,2-diolsExcellent control over 1,3-diol stereochemistry

Experimental Protocols

Representative Grignard Synthesis of a 1,2-Diol

Synthesis of (±)-1,2-Diphenyl-1,2-propanediol via Grignard Addition to Benzoin [7]

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of methyl iodide (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Addition to Ketone: A solution of (±)-benzoin (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 1,2-diol. The diastereoselectivity can be determined by melting point analysis or NMR spectroscopy.[7]

Representative Aldol Addition and Reduction for 1,3-Diol Synthesis

Diastereoselective Synthesis of a syn-1,3-Diol [27][31]

  • Enolate Formation: A solution of a ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium enolate.

  • Aldol Addition: An aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Reduction: The resulting β-hydroxy ketone is dissolved in a suitable solvent (e.g., THF/methanol) and cooled to -78 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until complete and then quenched with acetone. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

  • Purification: The crude 1,3-diol is purified by column chromatography to yield the pure product.

Logical and Mechanistic Diagrams

Grignard_Mechanism cluster_Grignard Grignard Addition to α-Alkoxy Ketone (Chelation Control) Carbonyl R-CO-CH(OR')-R'' Chelate Five-membered Chelate Intermediate Carbonyl->Chelate + R'''MgX Grignard R'''MgX Grignard->Chelate Alkoxide Alkoxide Adduct Chelate->Alkoxide Nucleophilic Attack Diol syn-1,2-Diol Alkoxide->Diol H3O+ Workup

Caption: Chelation-controlled Grignard addition for syn-1,2-diol synthesis.

Aldol_Mechanism cluster_Aldol Aldol Addition via Zimmerman-Traxler Model Ketone R-CO-CH2R' Enolate Z-Enolate Ketone->Enolate + Base Base Base (e.g., LDA) Base->Enolate TS Chair-like Transition State Enolate->TS Aldehyde R''CHO Aldehyde->TS Adduct syn-Aldol Adduct TS->Adduct C-C Bond Formation Diol syn-1,3-Diol Adduct->Diol Reduction

Caption: Zimmerman-Traxler model for syn-selective aldol addition.

Conclusion

Both the Grignard reaction and the aldol addition are indispensable tools for the synthesis of substituted diols. The choice between these two methodologies is dictated by the desired diol substitution pattern and the required stereochemical outcome. The Grignard reaction, particularly under chelation control, provides an excellent route to 1,2-diols. In contrast, the aldol addition, guided by the Zimmerman-Traxler model, followed by a stereoselective reduction, is the preeminent strategy for accessing a wide range of stereochemically defined 1,3-diols. A thorough understanding of the mechanisms and stereochemical models governing these reactions is essential for the rational design and successful execution of complex synthetic endeavors in chemical research and drug development.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • OpenOChem Learn. Zimmerman-Traxler Model. [Link]

  • LandSurvival.com. Aldol reaction. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Journal of Chemical Education. Diastereoselective Synthesis of (+/-)-1,2-Diphenyl-1,2-propanediol. A Discovery-Based Grignard Reaction Suitable for a Large Organic Lab Course. [Link]

  • Organic Letters. Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. [Link]

  • PubMed Central. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]

  • Cram felkin-ahn model. [Link]

  • ResearchGate. A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. [Link]

  • ResearchGate. Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Wikipedia. Diol. [Link]

  • Organic Letters. Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. [Link]

  • ACS Figshare. Additions of Organomagnesium Halides to α‑Alkoxy Ketones: Revision of the Chelation-Control Model. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • PubMed Central. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. [Link]

  • National Institutes of Health. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • Quora. (2019, August 26). What is the difference between Crams model and Felkin ahn model?. [Link]

  • YouTube. (2013, March 27). Esters and Grignard reagent. [Link]

  • The Journal of Organic Chemistry. Diastereoselective synthesis of protected syn 1,3-diols by base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles. [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

  • ResearchGate. Stereoselective Synthesis of 1,3-Diols. [Link]

  • Felkin-ahn and cram chelate. [Link]

  • The Journal of Organic Chemistry. Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]

  • Semantic Scholar. Exploration of the diastereoselectivity in an unusual Grignard reaction and its application towards the synthesis of styryl lactones 7-epi-(+)-goniodiol and 8-epi-(−). [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Synthesis by Aldol and Related Condensation Reactions. [Link]

  • The Grignard Reaction. [Link]

  • Chegg.com. (2020, September 28). Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1, | Chegg.com. [Link]

  • Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. [Link]

  • Grignard Reaction. [Link]

  • Wikipedia. Asymmetric induction. [Link]

  • Scribd. Chem 115 Myers: Stereoselective, Directed Aldol Reaction | PDF. [Link]

  • Wiley-VCH. 1 Stereoselective Acetate Aldol Reactions. [Link]

  • Organic Chemistry Portal. Aldol Addition. [Link]

  • Taylor & Francis eBooks. Asymmetric Synthesis Using Grignard Reagents. [Link]

  • YouTube. (2025, July 9). Aldol Reactions | Chapter 21 - Organic Chemistry (3rd Edition) by David Klein. [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]

Sources

A Comparative Guide to the Thermal Stability of Polyesters: The Influence of Diol Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, particularly for applications in drug delivery, tissue engineering, and advanced materials, the thermal stability of polyesters is a cornerstone of performance and reliability. The ability of a polyester to withstand thermal stress dictates its processing window, shelf-life, and behavior in physiological environments. A critical, yet often nuanced, determinant of this stability is the molecular architecture of the diol monomer used in its synthesis.

This guide provides an in-depth comparison of how the structural characteristics of different diols—ranging from simple aliphatic chains to complex aromatic and branched structures—influence the thermal properties of the resulting polyesters. We will explore the causal mechanisms behind these differences, supported by experimental data, and provide detailed protocols for the key analytical techniques used in these assessments.

The Decisive Role of the Diol in Polyester Thermal Stability

The thermal degradation of polyesters is a complex process involving the scission of ester linkages, which can proceed through various mechanisms. The structure of the diol component fundamentally influences the polymer's susceptibility to these degradation pathways. Key structural features of the diol that dictate thermal stability include chain length, the presence and type of branching, and the incorporation of rigid moieties like aromatic or cyclic groups.

Impact of Aliphatic Diol Chain Length

The length of a linear aliphatic diol (α,ω-diol) has a significant and often predictable effect on the thermal properties of a polyester. As the number of methylene units (-(CH₂)n-) in the diol increases, several trends are generally observed:

  • Increased Chain Flexibility: Longer diol chains introduce greater rotational freedom into the polymer backbone. This enhanced flexibility lowers the energy barrier for chain mobility, which in turn leads to a decrease in the glass transition temperature (T_g_).[1]

  • Disruption of Crystal Packing: For semi-crystalline polyesters, longer and more flexible diol segments can disrupt the efficiency of polymer chain packing into a crystalline lattice. This generally results in a lower melting temperature (T_m_).[1] However, for polyesters with very long diol segments, the T_m_ may increase as the polymethylene segments can crystallize independently, similar to polyethylene.[1]

  • Complex Effect on Decomposition Temperature (T_d_): The relationship between diol chain length and the onset of thermal decomposition is less straightforward. Some studies suggest that polyesters with shorter diol chains exhibit greater thermal stability.[2] Conversely, other research indicates that thermal stability can increase with a longer diol chain.[1][3] This complexity arises because the degradation mechanism can be influenced by secondary reactions of the end-groups formed during the initial chain scission.[3] Generally, aliphatic polyesters maintain high thermal stability, with decomposition temperatures often exceeding 300°C.[1]

The primary degradation mechanism for aliphatic polyesters containing a β-hydrogen in the diol unit is a non-radical, intramolecular ester pyrolysis involving a six-membered cyclic transition state. This reaction cleaves the ester bond to form a carboxyl end-group and a vinyl olefin end-group.[3][4] The nature of the subsequent breakdown of these end-groups is dependent on the chain length of the original diol and diacid.[3]

The Effect of Branching in the Diol

Introducing branching into the diol structure, for instance by using secondary diols, has a pronounced effect on the polymer's thermal properties:

  • Increased Glass Transition Temperature (T_g_): Polyesters synthesized from secondary diols typically exhibit higher T_g_ values compared to their linear primary diol counterparts. The methyl or other side groups restrict chain mobility and increase the steric hindrance to bond rotation, thus requiring more thermal energy to transition from a glassy to a rubbery state.

  • Reduced Reactivity and Molecular Weight: A significant consideration is that secondary diols have lower reactivity compared to primary diols. This can make it challenging to synthesize high molecular weight polyesters, which in turn can negatively impact overall thermal stability and mechanical properties.

  • Amorphous Nature: The structural irregularity introduced by branched diols often hinders crystallization, leading to amorphous or semi-crystalline materials with lower crystallinity.

Aromatic vs. Aliphatic Diols: The Rigidity Factor

The incorporation of aromatic rings into the polyester backbone via the diol monomer significantly enhances thermal stability.

  • Restricted Chain Mobility: The rigid nature of aromatic structures severely restricts the conformational flexibility of the polymer chain. This leads to a substantial increase in the glass transition temperature (T_g_).

  • Elevated Decomposition Temperature: Aromatic polyesters generally exhibit higher thermal decomposition temperatures compared to their aliphatic counterparts. The strong covalent bonds within the aromatic ring and the increased intermolecular forces (π-π stacking) require more energy to induce chain scission. The degradation of aromatic polyesters often proceeds through a free-radical mechanism initiated by the primary breakage of the ester linkage.[5]

Comparative Experimental Data

To illustrate these principles, the following table summarizes thermal properties of various polyesters synthesized from different diols. The data is compiled from peer-reviewed literature and serves as a direct comparison of the impact of diol structure.

DiacidDiolDiol StructureT_g_ (°C)T_m_ (°C)T_d, 5% (°C)
Succinic Acid1,2-EthanediolLinear, n=2-->330
Succinic Acid1,4-ButanediolLinear, n=4-->330
Succinic Acid1,6-HexanediolLinear, n=6-->330
Succinic Acid1,12-DodecanediolLinear, n=12-->330
Itaconic AcidEthylene GlycolLinear, n=2-->200
Itaconic Acid1,4-ButanediolLinear, n=4-->200
Terephthalic AcidEthylene GlycolLinear, n=2~75~255~400
Terephthalic Acid2,3-ButanediolBranched~104Amorphous~380

Note: "n" represents the number of methylene units in the linear diols. T_d, 5%_ refers to the temperature at which 5% weight loss occurs. Data is indicative and can vary based on molecular weight and experimental conditions.

Experimental Protocols for Thermal Analysis

The objective and quantitative assessment of polyester thermal stability relies on standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most critical methods employed for this purpose.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature (T_d_) of polyesters by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small sample of the polyester (typically 3-8 mg) into a ceramic or platinum TGA pan.[3]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Analysis Conditions:

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to study thermal decomposition, or in an oxidative air atmosphere to assess thermo-oxidative stability.[3]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[3]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (T_d_) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., T_d, 5%_ for 5% loss) or as the peak temperature of the derivative weight loss curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Output & Analysis Sample Polyester Sample (3-8 mg) Pan Weigh into TGA Pan Sample->Pan Furnace Place in Furnace Pan->Furnace Heat Heat at 10°C/min under N2 atmosphere Furnace->Heat Curve Generate Mass vs. Temp Curve Heat->Curve Analysis Determine Td (e.g., 5% weight loss) Curve->Analysis

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow to or from a sample in comparison to a reference as a function of temperature or time. It is used to determine the glass transition temperature (T_g_) and melting temperature (T_m_) of polyesters.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the polyester sample (typically 5-10 mg) and hermetically seal it in an aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis Conditions: The analysis is typically performed under a nitrogen atmosphere. A heat-cool-heat cycle is common to erase the thermal history of the sample.

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).

    • Cooling Scan: Cool the sample to the initial low temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • The T_g_ is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

    • The T_m_ is taken as the peak temperature of the endothermic melting event, also from the second heating scan.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument (Heat-Cool-Heat Cycle) cluster_data Data Analysis (from 2nd Heat Scan) Sample Polyester Sample (5-10 mg) Pan Seal in Aluminum Pan Sample->Pan Heat1 1st Heat Scan Pan->Heat1 Cool Cooling Scan Heat1->Cool Heat2 2nd Heat Scan Cool->Heat2 Tg Determine Tg (Midpoint of Step) Heat2->Tg Tm Determine Tm (Peak of Endotherm) Heat2->Tm

Caption: Standard heat-cool-heat cycle workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The selection of a diol is a critical molecular design parameter that allows for the precise tuning of a polyester's thermal properties. By understanding the fundamental relationships between diol structure—chain length, branching, and aromaticity—and the resulting thermal stability, researchers can rationally design and synthesize polymers with tailored performance for demanding applications. Linear aliphatic diols offer a way to modulate chain flexibility and crystallinity, branched diols can be used to increase T_g_ in amorphous systems, and aromatic diols provide a route to high-performance materials with superior thermal resistance. The judicious application of analytical techniques like TGA and DSC is essential for validating these designs and ensuring the material's fitness for its intended purpose.

References

  • Forakis, J., & Lynch, J. (2025). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. Analytical and Bioanalytical Chemistry, 417(28). [Link]

  • Forakis, J., & Lynch, J. (2025). Which Polyester Is It? Applying pyrolysis-GC/MS to identify commercial polyesters and standardize microplastics reporting. MICRO 2024. [Link]

  • Forakis, J., & Lynch, J. (2025). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. ResearchGate. [Link]

  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.[Link]

  • The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. [Link]

  • Tsanaktsis, V., Vouvoudi, E., & Papageorgiou, G. Z. (2015). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. Journal of Analytical and Applied Pyrolysis. [Link]

  • ACS Publications. (2025). Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. [Link]

  • Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. [Link]

  • Request PDF. (n.d.). Study of the thermal degradation of flame-retardant polyester GFRP using TGA and TG-FTIR-GC/MS. [Link]

  • Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. [Link]

  • Request PDF. (n.d.). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. [Link]

  • OUCI. (n.d.). Study of the thermal degradation of flame-retardant polyester GFRP using TGA and TG-FTIR-GC/MS. [Link]

  • Anghelone, M., Jembrih-Simbürger, D., & Schreiner, M. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Materials (Basel, Switzerland), 11(1), 22. [Link]

  • PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. [Link]

  • Request PDF. (2025). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. [Link]

  • ResearchGate. (n.d.). Initiation mechanism of terephthalic polyester decomposition containing a flexible segment [11-13]. [Link]

  • Oriental Journal of Chemistry. (n.d.). Effect of Chain Extension on Thermal Stability Behaviors of Polylactide Bioplastics. [Link]

  • Request PDF. (2025). FTIR Study of Degradation Products of Aliphatic Polyester-Carbon Fibres Composites. [Link]

  • Anghelone, M., Jembrih-Simbürger, D., & Schreiner, M. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. MDPI. [Link]

  • RSC Publishing. (2024). Polyester biodegradability: importance and potential for optimisation. [Link]

  • ACS Publications. (2026). Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. [Link]

  • SciEngine. (2025). DFT Study on the Mechanism of Thermal Degradation of Polyester. [Link]

Sources

A Comparative Guide to the Mechanical Properties of Polyurethanes Incorporating 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the selection of monomers in polyurethane synthesis is a critical determinant of the final polymer's performance. The versatility of polyurethane chemistry allows for fine-tuning of mechanical properties to suit a vast array of applications, from flexible elastomers to rigid plastics.[1][2] This guide provides an in-depth comparison of the anticipated mechanical properties of polyurethanes synthesized with the novel branched-chain diol, 2,4-Diethyloctane-1,5-diol, against those formulated with conventional linear and branched diols.

The unique molecular architecture of a diol, including its chain length, branching, and the nature of its backbone, profoundly influences the resulting polyurethane's characteristics.[3][4] This is primarily due to its effect on the polymer's morphology, specifically the microphase separation between the hard and soft segments.[1][5] The hard segments, formed by the reaction of a diisocyanate and a chain extender (in this case, the diol), impart properties like hardness and tensile strength, while the soft segments, typically a longer-chain polyol, provide flexibility and elasticity.

This guide will explore the hypothetical impact of 2,4-Diethyloctane-1,5-diol on polyurethane mechanics, provide a framework for experimental validation, and present detailed protocols for the synthesis and characterization of these materials.

The Structural Uniqueness of 2,4-Diethyloctane-1,5-diol and its Anticipated Influence

2,4-Diethyloctane-1,5-diol is an aliphatic diol characterized by an eight-carbon backbone with ethyl branches at the 2 and 4 positions. This structure is expected to impart a unique combination of properties to the resulting polyurethane for several reasons:

  • Disruption of Hard Segment Packing: The ethyl branches are likely to introduce steric hindrance, disrupting the regular packing of the hard segments. This would reduce crystallinity and the extent of hydrogen bonding between urethane linkages, which are significant contributors to the material's rigidity and hardness.[6]

  • Increased Free Volume: The branched structure will create more free volume within the polymer matrix compared to a linear diol of similar molecular weight. This is anticipated to lower the glass transition temperature (Tg) of the hard segment domains, potentially leading to a more flexible material at room temperature.

  • Enhanced Flexibility and Elasticity: By hindering the formation of rigid, crystalline hard domains, the polymer chains may exhibit greater mobility. This could translate to lower modulus, higher elongation at break, and improved elastomeric behavior.[7]

To contextualize these anticipated properties, we will compare them with polyurethanes synthesized from two common diols: the linear 1,6-hexanediol and the more compact branched diol, 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Comparative Data (Hypothetical & Experimental Goals)

The following table outlines the expected trends in the mechanical properties of polyurethanes synthesized with 2,4-Diethyloctane-1,5-diol compared to those made with 1,6-hexanediol and neopentyl glycol. It is crucial to note that these are projections based on structure-property relationships and require experimental validation.[1][8]

Mechanical PropertyPolyurethane with 1,6-HexanediolPolyurethane with Neopentyl GlycolPolyurethane with 2,4-Diethyloctane-1,5-diol (Anticipated)Rationale for Anticipated Properties
Tensile Strength (MPa) HighModerate to HighModerateThe disruption of hard segment packing by the ethyl branches is expected to reduce the ultimate tensile strength.
Elongation at Break (%) ModerateLow to ModerateHighIncreased chain mobility and reduced crystallinity are likely to allow for greater elongation before failure.
Young's Modulus (MPa) HighHighLow to ModerateThe steric hindrance from the branched structure will likely lead to a less rigid material with a lower modulus.
Shore Hardness (A/D) HighHighModerateReduced hard segment crystallinity and packing efficiency are expected to result in a softer material.
Tear Strength (kN/m) ModerateModerate to HighModerate to HighThe branched structure may create a more tortuous path for crack propagation, potentially enhancing tear strength.

Experimental Validation: Synthesis and Mechanical Testing Protocols

To validate the hypothesized properties, a systematic experimental approach is necessary. This involves the synthesis of a series of polyurethanes under controlled conditions, followed by standardized mechanical testing.

Polyurethane Synthesis Workflow

The following diagram illustrates a typical one-shot polymerization process for synthesizing the polyurethanes for this comparative study.

G cluster_process Synthesis Process cluster_product Final Product Diol Diol (2,4-Diethyloctane-1,5-diol, 1,6-Hexanediol, or Neopentyl Glycol) Mixing Mechanical Mixing (under N2 atmosphere, 80°C) Diol->Mixing Polyol Macroglycol (e.g., PTMG) Polyol->Mixing Diisocyanate Diisocyanate (e.g., MDI or HDI) Diisocyanate->Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing (e.g., 100°C for 24h) Casting->Curing PU_Film Polyurethane Film/Slab Curing->PU_Film

Caption: One-shot polyurethane synthesis workflow.

Step-by-Step Synthesis Protocol:
  • Reactant Preparation: Dry the selected diol (2,4-Diethyloctane-1,5-diol, 1,6-hexanediol, or neopentyl glycol), macroglycol (e.g., polytetramethylene glycol, PTMG, Mn = 2000 g/mol ), and diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate, MDI) under vacuum at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-polymer Formation (Optional but Recommended for Control): In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the diisocyanate. Heat to 60°C and slowly add the macroglycol while stirring. React for 2 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension: In a separate vessel, mix the chosen diol with a catalyst (e.g., dibutyltin dilaurate, DBTDL, ~0.01 wt%).

  • Mixing and Casting: Add the diol/catalyst mixture to the prepolymer (or to the combined diisocyanate and macroglycol in a one-shot process). Mix vigorously for 30-60 seconds, ensuring a homogenous mixture.

  • Degassing: Immediately place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold (e.g., a flat Teflon-coated pan for film casting). Cure in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).

  • Post-Curing: After demolding, post-cure the samples at room temperature for at least 7 days to ensure complete reaction and stabilization of properties before testing.

Mechanical Testing Protocols

All mechanical tests should be performed on standardized samples (e.g., "dog-bone" shaped specimens for tensile testing) and under controlled environmental conditions (e.g., 23°C and 50% relative humidity) according to ASTM or ISO standards.[9]

1. Tensile Testing (ASTM D412 / ISO 37)

  • Objective: To determine tensile strength, elongation at break, and Young's modulus.

  • Procedure:

    • Cut dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.

    • Record the force and displacement data throughout the test.

    • Calculate tensile strength (force at break / cross-sectional area), elongation at break ((final length - initial length) / initial length * 100), and Young's modulus (slope of the initial linear portion of the stress-strain curve).

2. Shore Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the material.

  • Procedure:

    • Use a calibrated Shore durometer (Type A for softer materials, Type D for harder materials).

    • Place the polyurethane sample on a flat, hard surface.

    • Press the durometer foot firmly and evenly onto the sample.

    • Read the hardness value from the dial within 1 second of firm contact.

    • Take multiple readings at different locations on the sample and average the results.

3. Tear Strength (ASTM D624)

  • Objective: To measure the resistance of the material to tearing.

  • Procedure:

    • Use a standardized die (e.g., Die C) to cut specimens from the polyurethane sheet.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension (e.g., 50 mm/min).

    • Record the maximum force required to tear the specimen.

    • Calculate the tear strength by dividing the maximum force by the thickness of the specimen.

Logical Relationships in Polyurethane Structure and Properties

The interplay between the diol structure and the final mechanical properties can be visualized as a cause-and-effect cascade.

G cluster_diol Diol Structure cluster_morphology Polymer Morphology cluster_properties Mechanical Properties A 2,4-Diethyloctane-1,5-diol B Ethyl Branching & Long Backbone C Steric Hindrance B->C leads to D Disrupted Hard Segment Packing C->D causes E Reduced Crystallinity & H-Bonding D->E results in F Lower Modulus & Hardness E->F imparts G Higher Elongation at Break E->G imparts H Moderate Tensile Strength E->H imparts

Caption: Influence of diol structure on mechanical properties.

Conclusion

The incorporation of 2,4-Diethyloctane-1,5-diol into polyurethane formulations presents an intriguing avenue for developing novel materials with potentially enhanced flexibility and elasticity. Its unique branched structure is hypothesized to disrupt the formation of rigid hard segment domains, leading to softer, more extensible polymers compared to those synthesized with conventional linear or more compact branched diols.[10] While this guide provides a scientifically grounded projection of these properties, it is imperative for researchers to undertake the described experimental protocols to validate these claims. The synthesis and testing framework outlined herein offers a robust starting point for such investigations, paving the way for the development of next-generation polyurethanes tailored for advanced applications in the biomedical and pharmaceutical fields.

References

  • Modern Polyurethanes: Overview of Structure Property Relationship. (2025). ResearchGate. Retrieved from [Link]

  • The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Property-Structure Relationships in Polyurethanes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Thermoplastic Polyurethane Elastomers Based on Polycarbonate Diols With Different Soft Segment Molecular Weight and Chemical Structure: Mechanical and Thermal Properties. (n.d.). ProQuest. Retrieved from [Link]

  • Introduction to Polyurethane Chemistry. (2021). ACS Publications. Retrieved from [Link]

  • Szycher's Handbook of Polyurethanes Structure–Property Relations in Polyurethanes. (2012). ResearchGate. Retrieved from [Link]

  • Structure Property Relationships in Polyurethane Elastomers Prepared by One-Step Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • Effect of Diisocyanate Structure on Polyurethanes Prepared From Brown Grease‐Derived Polyols. (2026). ResearchGate. Retrieved from [Link]

  • Experimental Measurements of Mechanical Properties of PUR Foam Used for Testing Medical Devices and Instruments Depending on Temperature, Density and Strain Rate. (2020). National Institutes of Health. Retrieved from [Link]

  • The Influence of Macrodiol Type on the Mechanical Properties of Polyurethane Materials. (2025). ResearchGate. Retrieved from [Link]

  • Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols. (2023). National Institutes of Health. Retrieved from [Link]

  • Experimental Study on Flexural Properties of Polyurethane–Cement Composites under Temperature Load. (n.d.). MDPI. Retrieved from [Link]

  • EXPERIMENTAL ANALYSIS OF MECHANICAL PROPERTIES OF POLYURETHANE COMPRESSION, EXTENSION AND SHEARING. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Polyurethane Testing. (n.d.). Scribd. Retrieved from [Link]

  • Study on Mechanical Properties of Polyurethane Elastomers in Different Strength Tests. (2025). Sciendo. Retrieved from [Link]

  • Synthesis of castor-oil based polyurethanes bearing alkene/alkyne groups and. (n.d.). hal.science. Retrieved from [Link]

  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel Bio-based Thermoplastic Polyurethanes Derived from Oleanolic Acid. (n.d.). ChemRxiv. Retrieved from [Link]

  • Linear Polyurethanes: Synthesis Methods, Chemical Structures, Properties and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes. (2025). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthetic 2,4-Diethyloctane-1,5-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The absence of a significant chromophore in 2,4-Diethyloctane-1,5-diol renders traditional UV-Vis based detection methods less effective, necessitating the use of more universal detection techniques or derivatization. This guide will focus on three orthogonal and powerful analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique hinges on a variety of factors including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a comparative overview of the recommended techniques for assessing the purity of 2,4-Diethyloctane-1,5-diol.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile (or derivatized) compounds followed by mass-based detection and identification.Separation of non-volatile compounds in the liquid phase, followed by universal detection based on light scattering of nebulized analyte particles.[1][2]Intrinsic property of NMR where signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3][4]
Sample Volatility Requires derivatization (e.g., silylation) to increase volatility and thermal stability.[5]Suitable for non-volatile and thermally labile compounds.Non-destructive and does not require sample volatility.
Limit of Detection (LOD) High (pg to fg range)Moderate (ng range)[6]Lower sensitivity compared to chromatographic methods (µg to mg range).[7]
Limit of Quantification (LOQ) High (pg to fg range)Moderate (ng range)[6]Higher than chromatographic methods (µg to mg range).
Precision (RSD%) < 5%< 10%[8]< 1%[3]
Accuracy High, especially with an internal standard.Good, but the response can be non-linear and dependent on analyte properties.[1]Very high, considered a primary ratio method.[3][9]
Specificity High, mass spectra provide structural information for impurity identification.Good for separating isomers and non-volatile impurities.High, provides detailed structural information for both the analyte and impurities.
Key Advantages Excellent for identifying volatile and semi-volatile impurities. High sensitivity.Universal detection for non-chromophoric compounds. Good for analyzing non-volatile impurities.Absolute quantification without a specific reference standard for the analyte. Non-destructive.[3][10][11]
Key Limitations Requires derivatization. Potential for thermal degradation of the analyte.Non-linear response can complicate quantification. Less sensitive than MS.Lower sensitivity. May not detect non-proton-containing impurities.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps that ensure the reliability and accuracy of the results.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. Due to the low volatility of 2,4-Diethyloctane-1,5-diol, a derivatization step is necessary. Silylation is a common and effective method to increase the volatility of diols.[5]

Workflow for GC-MS Analysis:

HPLC_ELSD_Logic cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_quant Quantification A Select Column (e.g., C18 or Diol) B Optimize Mobile Phase (e.g., Acetonitrile/Water) A->B C Optimize ELSD Parameters (Nebulizer and Evaporator Temp.) B->C F Detect with ELSD C->F Optimized Method D Prepare Sample Solution in Mobile Phase E Inject and Run HPLC D->E E->F H Calculate Purity (Area % or against standard) F->H G Generate Calibration Curve with Standards G->H

Caption: Logical flow for HPLC-ELSD purity analysis of 2,4-Diethyloctane-1,5-diol.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Accurately prepare a stock solution of 2,4-Diethyloctane-1,5-diol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • If an external standard is used for quantification, prepare a series of calibration standards from a certified reference material.

  • HPLC-ELSD Instrumentation and Conditions:

    • HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile starting point. Alternatively, a Diol column could provide different selectivity.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings:

      • Nebulizer Temperature: 30°C

      • Evaporator (Drift Tube) Temperature: 50°C

      • Gas Flow (Nitrogen): 1.5 L/min

      • These settings should be optimized to maximize sensitivity while ensuring complete evaporation of the mobile phase. [8]

  • Data Analysis:

    • For purity assessment by area normalization, integrate all peaks and calculate the percentage of the main peak area relative to the total peak area.

    • For a more accurate quantification, construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. The ELSD response is often non-linear and can be fitted to a power function. [1]

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. [3][10]It relies on the use of a certified internal standard.

Workflow for qNMR Purity Assessment:

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10 mg of 2,4-Diethyloctane-1,5-diol into a clean vial.

    • Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Use quantitative acquisition parameters:

      • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds). This ensures complete relaxation of the protons between scans.

      • Pulse Angle: A calibrated 90° pulse.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity assessment of synthetic 2,4-Diethyloctane-1,5-diol requires a multi-faceted approach. No single technique is infallible, and the use of orthogonal methods provides the highest level of confidence in the final purity value.

  • GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, especially when derivatization is employed.

  • HPLC-ELSD serves as a robust method for the analysis of the compound in its native state and is particularly useful for detecting non-volatile impurities.

  • qNMR offers a powerful, non-destructive method for obtaining a highly accurate, absolute purity value and for characterizing the structural integrity of the main component. [11][12] For comprehensive quality control in a research or drug development setting, a combination of these techniques is recommended. For instance, an initial screen by GC-MS and HPLC-ELSD can identify and quantify impurities, followed by a definitive purity assignment using qNMR. This integrated approach ensures a thorough understanding of the compound's purity profile, which is essential for the integrity of subsequent scientific endeavors.

References

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC - NIH. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • Effect of Different GC Columns on the Quantitative Analysis of Long Chain Alkyl Diols (LCDs). DBpia. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. LCGC International. [Link]

  • Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. LCGC International. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • General fragmentation pattern of silylated sterols using stigmasterol... ResearchGate. [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. [Link]

  • Effect of Different GC Columns on the Quantitative Analysis of Long Chain Alkyl Diols (LCDs). ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PubMed Central. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • How Does Gas Chromatography Compare To HPLC? YouTube. [Link]

  • Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. NIH. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]

  • Mass spectrometric analysis of long-chain esters of diols. PubMed. [Link]

  • GC-MS Analysis of Diethylene Glycol and Ethylene Glycol in Toothpaste Using TraceGOLD GC Column with SafeGuard. Fisher Scientific. [Link]

Sources

The Impact of Diol Architecture on Polymer Performance: A Comparative Analysis of 2,4-Diethyloctane-1,5-diol and Linear Diols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of polymer design, the selection of monomeric building blocks is paramount to tailoring the final material's properties. Among these, diols play a crucial role in defining the architecture and, consequently, the performance of polyesters and polyurethanes. This guide provides an in-depth comparison between a branched, secondary diol, 2,4-diethyloctane-1,5-diol, and its linear counterparts. We will explore how the seemingly subtle difference in molecular structure—linearity versus branching—translates into significant variations in thermal, mechanical, and degradation characteristics of the resulting polymers. This analysis is supported by experimental data from scientific literature and established principles of polymer chemistry to empower researchers and drug development professionals in their material selection process.

The Architectural Distinction: 2,4-Diethyloctane-1,5-diol vs. Linear Diols

The fundamental difference between 2,4-diethyloctane-1,5-diol and linear diols such as 1,4-butanediol or 1,6-hexanediol lies in their molecular geometry. Linear diols possess a straight-chain structure, allowing for efficient packing of polymer chains. In contrast, 2,4-diethyloctane-1,5-diol introduces ethyl branches along the carbon backbone, creating a more complex and sterically hindered architecture.

Diol_Structures cluster_branched Branched Diol cluster_linear Linear Diols branched 2,4-Diethyloctane-1,5-diol (C12H26O2) branched_structure linear1 1,4-Butanediol (C4H10O2) linear1_structure linear2 1,6-Hexanediol (C6H14O2) linear2_structure

Caption: Chemical structures of the branched diol 2,4-diethyloctane-1,5-diol and representative linear diols.

Impact on Polymer Properties: A Data-Driven Comparison

The structural variations between branched and linear diols have profound implications for the bulk properties of the polymers they form. The following sections delineate these differences with supporting experimental findings.

Crystallinity and Thermal Properties

The regular, linear structure of diols like 1,4-butanediol and 1,6-hexanediol facilitates orderly chain packing, leading to higher crystallinity in the resulting polyesters and polyurethanes.[1][2] This crystalline nature often translates to higher melting temperatures (Tm) and a more defined thermal profile. In contrast, the ethyl branches in 2,4-diethyloctane-1,5-diol disrupt this packing, leading to amorphous or semi-crystalline polymers with lower crystallinity and typically a higher glass transition temperature (Tg).[1][2]

PropertyPolymers from Linear DiolsPolymers from Branched Diols (e.g., 2,5-hexamethylene diol)
Crystallinity HighLow to Amorphous[1][2]
Glass Transition Temp. (Tg) LowerHigher[1][2]
Melting Temperature (Tm) Higher, well-definedLower or absent[1][2]

Table 1: General comparison of thermal properties of polymers derived from linear versus branched diols.

Mechanical Performance

The mechanical properties of polymers are intrinsically linked to their molecular architecture. The higher crystallinity of polymers from linear diols often results in higher tensile strength and modulus.[3] However, this can sometimes come at the expense of flexibility and elongation at break.

Conversely, the amorphous nature of polymers derived from branched diols can lead to a different balance of mechanical properties. For example, a methyl-branched poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) exhibited both a higher modulus (67.8 vs 19.1 MPa) and a greater extension at break (89.7 vs 44.5 mm) compared to its linear counterpart, poly(1,4-butyleneadipate-co-1,4-butylenefurandioate).[1][2] This suggests that branched diols like 2,4-diethyloctane-1,5-diol could be utilized to create polymers with enhanced toughness and flexibility.

Mechanical PropertyPolymers from Linear DiolsPolymers from Branched Diols (e.g., 2,5-hexamethylene diol)
Tensile Modulus Generally HigherCan be higher or lower depending on the specific structure[1][2]
Tensile Strength Generally HigherVariable[1][2]
Elongation at Break Generally LowerGenerally Higher[1][2]

Table 2: Comparative mechanical properties of polymers from linear and branched diols.

Hydrophobicity and Biodegradation

The introduction of hydrocarbon branches, such as the ethyl groups in 2,4-diethyloctane-1,5-diol, can increase the hydrophobicity of the resulting polymer.[1] This is a critical consideration for applications where moisture resistance is desired, such as in coatings.

Furthermore, the rate of enzymatic hydrolysis, a key factor in the biodegradation of polyesters, is significantly influenced by the diol structure. Studies have shown that copolyesters synthesized from secondary alcohol diols exhibit a markedly decreased rate of biodegradation compared to their linear counterparts.[1][2] This allows for the fine-tuning of a polymer's stability and degradation profile for specific applications, such as controlled drug release or more durable biomaterials.

Experimental Protocols: A Guide to Comparative Polymer Synthesis and Characterization

To empirically validate the performance differences between polymers derived from 2,4-diethyloctane-1,5-diol and linear diols, a systematic experimental approach is necessary. The following protocols outline the synthesis of polyesters via melt polycondensation and their subsequent characterization.

Polyester Synthesis via Melt Polycondensation

This two-step process is a common and scalable method for producing high molecular weight polyesters.

Polymer_Synthesis_Workflow start Monomer Preparation step1 Transesterification start->step1 Diacid + Diol + Catalyst step2 Polycondensation step1->step2 Oligomers end Polymer Characterization step2->end High Molecular Weight Polymer

Caption: Workflow for polyester synthesis via two-step melt polycondensation.

Step 1: Transesterification

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the diacid (e.g., adipic acid), the diol (either 2,4-diethyloctane-1,5-diol or a linear diol), and a catalyst (e.g., titanium(IV) isopropoxide). A molar excess of the diol is typically used.

  • Heat the mixture under a nitrogen atmosphere to a temperature of 180-200°C.

  • Continuously remove the condensation byproduct (water or alcohol) by distillation to drive the reaction forward.

  • Monitor the reaction progress by measuring the amount of distillate collected. This stage typically lasts for 2-4 hours.

Step 2: Polycondensation

  • Once the transesterification is complete, gradually increase the temperature to 220-250°C.

  • Simultaneously, reduce the pressure of the system to a high vacuum (<1 mbar).

  • Continue the reaction under these conditions for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor and extrude the polymer.

Polymer Characterization

Thermal Analysis (DSC):

  • Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the synthesized polymers.

  • Heat a small sample (5-10 mg) from room temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min).

  • Cool the sample back to room temperature at the same rate.

  • Perform a second heating scan to obtain the thermal properties of the material with a defined thermal history.

Mechanical Testing (Tensile Test):

  • Prepare dog-bone shaped specimens of the polymers by melt pressing or injection molding.

  • Use a universal testing machine to perform tensile tests according to ASTM D638 standards.

  • Measure the tensile modulus, tensile strength, and elongation at break.

Conclusion and Future Outlook

The choice between a branched diol like 2,4-diethyloctane-1,5-diol and a linear diol is a critical decision in polymer design that significantly influences the final material's properties. While linear diols generally promote crystallinity, leading to higher strength and melting points, branched diols introduce disorder, resulting in amorphous polymers with potentially enhanced flexibility, higher glass transition temperatures, and altered degradation profiles.

Although direct experimental data for polymers derived from 2,4-diethyloctane-1,5-diol is sparse in the current literature, the established principles of structure-property relationships in polymers allow for informed predictions of its performance. Its branched, secondary diol structure suggests it would be a valuable monomer for creating amorphous polymers with increased hydrophobicity and tailored biodegradability. Further experimental investigation is warranted to fully elucidate the unique properties that 2,4-diethyloctane-1,5-diol can impart to a new generation of high-performance polymers.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,6-Hexanediol in Enhancing Polyurethane Performance.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,6-Hexanediol: A Key Intermediate for High-Performance Coatings.
  • Miller, S. A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering, 8(37), 14471–14483. Retrieved from [Link]

  • Miller, S. A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. National Institutes of Health. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,6-HEXANEDIOL. Retrieved from [Link]

  • Lanxess. (n.d.). 1,6-Hexanediol. Retrieved from [Link]

  • Liu, S., et al. (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. Express Polymer Letters, 18(12), 1209–1223. Retrieved from [Link]

  • Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Retrieved from [Link]

Sources

Performance Evaluation of 2,4-Diethyloctane-1,5-diol: A Comparative Guide for Novel Plasticizer Development

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer, more efficient, and durable polymeric materials, the role of plasticizers is paramount. For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have dominated the market, particularly for rendering rigid polyvinyl chloride (PVC) flexible.[1][2] However, persistent environmental and health concerns have catalyzed a sector-wide search for viable alternatives.[1][3] This guide introduces 2,4-Diethyloctane-1,5-diol , a C12 branched-chain diol, as a molecule of interest and provides a comprehensive framework for evaluating its potential as a primary plasticizer for PVC.

While direct experimental data on the performance of 2,4-Diethyloctane-1,5-diol in PVC is not yet prevalent in peer-reviewed literature, this guide will establish a robust predictive performance profile. By analyzing its molecular structure and drawing comparisons with structurally analogous compounds—specifically, linear alkyl diol dibenzoates—we can project its efficacy and outline the necessary experimental pathways for its validation. This document is intended for researchers and polymer scientists dedicated to pioneering the next generation of plasticizers.

Molecular Profile and Predicted Performance Characteristics

2,4-Diethyloctane-1,5-diol is an organic compound with the molecular formula C12H26O2 and a molecular weight of approximately 202.33 g/mol .[4][5] Its structure is characterized by an eight-carbon backbone with two ethyl branches and, critically, two hydroxyl (-OH) functional groups at the 1 and 5 positions.[6][7] These features are central to its potential as a plasticizer.

  • Polarity and Compatibility: The two hydroxyl groups impart significant polarity to the molecule.[6] In the context of PVC, this is advantageous. The polar -OH groups can form strong hydrogen bonds with the α-hydrogen on the PVC polymer chain, a key interaction for ensuring good miscibility and reducing phase separation.[8]

  • Flexibility and Efficiency: The octane backbone, with its eight rotatable bonds, provides the necessary flexibility for a plasticizer molecule to disrupt PVC chain packing and increase free volume.[1][7] This mechanism underlies the reduction in the glass transition temperature (Tg), which transforms the polymer from a rigid to a flexible state.[9] The ethyl branches may further enhance this effect by creating additional steric hindrance between polymer chains.

  • Permanence and Migration Resistance: With a boiling point of 279.2°C and a molecular weight of 202.33 g/mol , 2,4-Diethyloctane-1,5-diol is less volatile than smaller plasticizers.[7] More importantly, the potential for strong hydrogen bonding with the PVC matrix could significantly immobilize the plasticizer, leading to lower migration, leaching, and exudation rates compared to traditional plasticizers that rely on weaker van der Waals forces.[10][11]

A Comparative Framework: Insights from Diol Dibenzoate Analogs

To ground our predictions in empirical data, we turn to a well-studied class of "green" plasticizers: linear alkyl diol dibenzoates. These molecules share the core diol structure but have their hydroxyl groups esterified with benzoate caps. Studies comparing these compounds to DEHP in 40 parts per hundred resin (phr) PVC blends offer an excellent benchmark.[3][12]

Table 1: Comparative Performance of Diol-Based Plasticizers and DEHP in PVC (40 phr)

Performance MetricDEHP (Reference)1,3-Propanediol Dibenzoate (C3)1,5-Pentanediol Dibenzoate (C5)1,6-Hexanediol Dibenzoate (C6)2,4-Diethyloctane-1,5-diol (Predicted)
Glass Transition Temp. (Tg) -36.2 °C-20.9 °C-31.3 °C-26.0 °CGood Tg Depression (Strong H-bonding may slightly reduce efficiency vs. DEHP)
Tensile Strength (Max Stress) 16.5 MPa17.6 MPa16.2 MPa17.4 MPaComparable to DEHP (Typical trade-off with flexibility)[13]
Elongation at Break 363%382%400%374%High Elongation (>350%, indicative of effective plasticization)
Surface Hardness (Shore A) 77.281.377.679.7Slightly Higher than DEHP (Potentially due to strong intermolecular forces)

Data for C3, C5, and C6 diol dibenzoates sourced from Erythropel et al. (2018).[3][12]

Analysis and Extrapolation:

The data reveals that diol-based plasticizers, particularly 1,5-Pentanediol Dibenzoate, can match or even exceed the performance of DEHP, especially in terms of elongation at break.[3] For 2,4-Diethyloctane-1,5-diol, we can predict a similar high-performance profile. Its Tg depression is expected to be significant, rendering PVC highly flexible. While its strong hydrogen bonding might slightly increase hardness compared to DEHP, this same interaction is the primary reason to anticipate superior migration resistance—a critical advantage for applications in medical devices, toys, and food contact materials.

Proposed Experimental Validation Workflow

Trustworthiness in materials science is built upon rigorous, repeatable experimentation. The following protocols provide a comprehensive system for validating the performance of 2,4-Diethyloctane-1,5-diol as a PVC plasticizer.

G cluster_prep Phase 1: Material Preparation cluster_test Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis P1 PVC Plastisol Formulation (PVC, Plasticizer, Stabilizer) P2 Melt Compounding (Two-roll mill, 160-170°C) P1->P2 P3 Compression Molding (Heated press, ~180°C) P2->P3 P4 Sample Conditioning (ASTM D618: 23°C, 50% RH, 48h) P3->P4 T1 Mechanical Analysis (ASTM D2284 / D638) - Tensile Strength - Elongation P4->T1 T2 Thermal Analysis (DSC) (ASTM D3418) - Glass Transition (Tg) P4->T2 T3 Thermogravimetric Analysis (TGA) (ASTM E1131) - Thermal Stability - Volatility P4->T3 T4 Migration Resistance (Solvent Extraction, ASTM D1239) - Hexane, Water, Ethanol P4->T4 A1 Comparative Data Plotting (vs. DEHP, DOTP controls) T1->A1 T2->A1 T3->A1 T4->A1 A2 Performance Profile Generation A1->A2 A3 Final Report & Conclusion A2->A3

Caption: A three-phase workflow for preparing, testing, and analyzing PVC samples plasticized with a novel compound.

Causality: This protocol creates homogenous, standardized samples essential for reliable and comparable downstream testing. A heat stabilizer is critical to prevent the thermal degradation of PVC during high-temperature processing.

  • Formulation: Prepare blends of PVC (K-value 67-70), plasticizer (40 phr), and a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer). Create separate formulations for 2,4-Diethyloctane-1,5-diol, DEHP (negative control), and DOTP (non-phthalate control).

  • Melt Blending: Process each formulation on a two-roll mill at a surface temperature of 160-170°C for 5-7 minutes until a homogenous, leathery sheet is formed.

  • Molding: Press the milled sheets in a compression molder at approximately 180°C for 5 minutes under 10 MPa pressure to form standardized sheets of 1 mm thickness.

  • Conditioning: Condition all molded sheets according to ASTM D618 (23 ± 2°C, 50 ± 5% relative humidity for at least 48 hours) before testing.[14]

Causality: Tensile testing (ASTM D2284) directly quantifies the plasticizer's primary function of imparting flexibility.[14] Differential Scanning Calorimetry (DSC) provides the glass transition temperature (Tg), the most direct measure of plasticizing efficiency.[15]

  • Mechanical Testing: Die-cut dumbbell-shaped specimens from the conditioned sheets. Using a universal testing machine, measure the tensile strength and elongation at break according to ASTM D2284.

  • Glass Transition Temperature (Tg): Analyze a 5-10 mg sample from each sheet using DSC. Heat the sample from -80°C to 120°C at a rate of 10°C/min. The midpoint of the inflection in the heat flow curve from the second heating scan is recorded as the Tg.

  • Thermal Stability (TGA): Analyze a 10-15 mg sample using Thermogravimetric Analysis. Heat from 30°C to 600°C at 10°C/min under a nitrogen atmosphere. The onset temperature of degradation indicates the thermal stability of the plasticized compound.[16]

Causality: This test simulates the loss of plasticizer into various environments, a critical factor for product longevity and safety.[17][18]

  • Sample Preparation: Cut 50 mm x 50 mm squares from the conditioned sheets and record their initial weight (W_initial).

  • Solvent Immersion: Fully immerse the samples in separate sealed containers of n-hexane (simulating fatty contact), 50% ethanol (simulating aqueous/alcoholic contact), and deionized water at 50°C for 24 hours.

  • Drying and Re-weighing: After immersion, remove the samples, gently wipe them dry, and condition them in a vacuum oven at 60°C for 4 hours to remove absorbed solvent. Record the final weight (W_final).

  • Calculation: Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

Mechanism of Action and Conclusion

G cluster_rigid Rigid PVC (Before Plasticization) cluster_plasticized Flexible PVC (After Plasticization) r1 PVC Chain r2 PVC Chain r3 PVC Chain label_rigid Strong Intermolecular Forces High Tg, Brittle p1 PVC Chain plast1 Diol Plasticizer p2 PVC Chain plast2 Diol Plasticizer p3 PVC Chain label_flex Increased Free Volume Low Tg, Flexible

Caption: Plasticizer molecules increase the space between polymer chains, enhancing flexibility and lowering the glass transition temperature.

2,4-Diethyloctane-1,5-diol presents a compelling molecular architecture for a high-performance PVC plasticizer. Its dual hydroxyl groups and flexible, branched backbone suggest a strong potential for achieving excellent plasticizing efficiency combined with superior permanence and migration resistance compared to industry-standard phthalates. The comparative analysis with diol dibenzoates strongly supports this hypothesis, indicating that it could meet or exceed the mechanical performance of DEHP.

References

  • National Institutes of Health (NIH). (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations.
  • Lindström, A. (n.d.). Environmentally Friendly Plasticizers for PVC. Diva-Portal.org.
  • Erythropel, H. C., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. PMC - PubMed Central.
  • PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol.
  • PubChem. (n.d.). 2,5-Diethyloctane-1,4-diol.
  • Erythropel, H. C., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. PubMed.
  • CymitQuimica. (n.d.). CAS 94277-83-5: 2,4-diethyloctane-1,5-diol.
  • LookChem. (n.d.). 2,4-Diethyloctane-1,5-diol.
  • ResearchGate. (n.d.). The mechanical properties of the PVC blends [Table].
  • ACS Applied Polymer Materials. (2024). Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and Durability.
  • ResearchGate. (n.d.). Migration resistance and volatility resistance of the plasticized PVC [Figure].
  • ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • National Institutes of Health (NIH). (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
  • MDPI. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films.
  • MDPI. (n.d.). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films.
  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • ResearchGate. (2025). Migration resistant polymeric plasticizer for poly(vinyl chloride).
  • SpecialChem. (2025). How Plasticizers Affect PVC Mechanical Properties [Guide].
  • ChemBK. (n.d.). 2,4-diethyloctane-1,5-diol - Physico-chemical Properties.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2,4-Diethyloctane-1,5-diol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2,4-Diethyloctane-1,5-diol (CAS No. 94277-83-5), a diol used in various chemical syntheses, including the preparation of thermosetting materials.[1][2] Adherence to these protocols is essential for maintaining a safe laboratory and complying with environmental regulations.

Hazard Assessment of 2,4-Diethyloctane-1,5-diol: The "Why" Behind the Procedure

Understanding the inherent hazards of a chemical is the foundation of its safe management. While not classified as an acutely hazardous waste, 2,4-Diethyloctane-1,5-diol possesses properties that necessitate its handling as a regulated hazardous waste.

A review of available safety data indicates the following hazards:

  • Combustibility: It is a combustible liquid with a flashpoint of 118.7°C.[3] While this is above the U.S. Environmental Protection Agency (EPA) threshold of 60°C (140°F) for ignitable hazardous waste (D001), its combustible nature requires precautions against ignition sources.[4][5][6][7]

  • Irritation: The compound is known to cause serious eye irritation and mild skin irritation.[8][9]

  • Environmental Toxicity: Crucially, 2,4-Diethyloctane-1,5-diol is classified as harmful to aquatic life with long-lasting effects.[8] This characteristic is a primary driver for its stringent disposal requirements, as release into the sanitary sewer system or the environment can cause significant harm.

Hazard ClassificationDescriptionImplication for Disposal
Combustible Liquid Flash Point: 118.7°C[3]Must be stored away from ignition sources. Not classified as D001 ignitable waste by EPA standards, but still a fire risk.
Eye Irritant Causes serious eye irritation.[8][9]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Skin Irritant Causes mild skin irritation.[8]Mandates the use of chemical-resistant gloves.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[8]Prohibits disposal down the drain. This is the critical factor requiring management as hazardous waste.

Under the Resource Conservation and Recovery Act (RCRA), a waste may be deemed hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[4][5][6][10] The pronounced aquatic toxicity of 2,4-Diethyloctane-1,5-diol warrants its management as a characteristic hazardous waste to prevent environmental contamination.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 2,4-Diethyloctane-1,5-diol is that it must never be disposed of down the drain or in regular trash. All waste containing this chemical must be collected for disposal by a licensed hazardous waste contractor.

Proper segregation is the first critical step in a compliant waste management program.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for liquid waste containing 2,4-Diethyloctane-1,5-diol.

  • Compatibility: Ensure the container is made of a material compatible with the chemical (e.g., high-density polyethylene, glass). Avoid using metal containers for any organic solvent waste.

  • No Mixing: Do not mix this waste stream with other, incompatible waste types. For instance, do not mix organic solvents with strong acids, bases, or oxidizers.

Accurate labeling is a legal requirement and crucial for safety.

  • Labeling: Immediately upon starting a waste container, label it with the words "Hazardous Waste" and the full chemical name: "2,4-Diethyloctane-1,5-diol". If it is part of a mixture, list all constituents and their approximate percentages.

  • Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel and located at or near the point of generation.

Always wear appropriate PPE when handling the chemical or its waste.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard lab coat should be worn.

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.

  • Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately.

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which typically involves high-temperature incineration.

The following diagram illustrates the decision-making process for the disposal of 2,4-Diethyloctane-1,5-diol waste in a laboratory setting.

G cluster_0 Waste Generation & Assessment cluster_1 Handling & Collection cluster_2 Final Disposal start Generate Waste Containing 2,4-Diethyloctane-1,5-diol assess_hazards Assess Hazards: - Combustible - Eye/Skin Irritant - Aquatic Toxicity start->assess_hazards is_hazardous Is it Hazardous Waste? assess_hazards->is_hazardous prohibit_drain Prohibited: Drain or Trash Disposal is_hazardous->prohibit_drain Yes (due to aquatic toxicity) collect_waste Collect in Designated, Compatible Container prohibit_drain->collect_waste label_container Label Container: 'Hazardous Waste' + Chemical Name(s) collect_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup via Institutional EHS store_saa->request_pickup professional_disposal Disposal by Licensed Waste Contractor (e.g., Incineration) request_pickup->professional_disposal

Disposal Workflow for 2,4-Diethyloctane-1,5-diol
Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Four Characteristics of Hazardous Waste. (2025, November 26). MLI Environmental. Retrieved from [Link]

  • What Are the 4 EPA Hazardous Waste Characteristics? (2023, April 13). Choice MedWaste. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • BASF-DP-OMC-1503X (SDS). (n.d.). Scribd. Retrieved from [Link]

  • 2,4-Diethyloctane-1,5-diol. (n.d.). LookChem. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University. Retrieved from [Link]

  • 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5. (2025, November 29). Chemsrc. Retrieved from [Link]

  • CAS No : 94277-83-5 | Product Name : 2,4-Diethyloctane-1,5-diol. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Risk Management and Safety - Brigham Young University. Retrieved from [Link]

  • 2,4-diethyloctane-1,5-diol. (n.d.). ChemBK. Retrieved from [Link]

  • 2,4-Diethyloctane-1,5-diol. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,4-Diethyloctane-1,5-diol: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety that protects ourselves, our colleagues, and our environment. This guide provides a detailed operational framework for the safe handling of 2,4-Diethyloctane-1,5-diol, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our approach is grounded in the established hierarchy of controls, prioritizing systemic safety measures over sole reliance on personal protective equipment.

Hazard Analysis: Understanding 2,4-Diethyloctane-1,5-diol

Before any handling protocols can be established, a thorough understanding of the substance's chemical properties and known hazards is essential. 2,4-Diethyloctane-1,5-diol is an organic compound with potential applications in the synthesis of polymers and thermosetting materials.[1][2]

Known Hazards: The primary documented hazard for 2,4-Diethyloctane-1,5-diol is its classification as a serious eye irritant.[3] The Globally Harmonized System (GHS) designates it with the hazard statement H319, indicating that it can cause significant, though reversible, eye irritation upon contact.[3]

Potential Unconfirmed Hazards: While specific data on skin and respiratory irritation for this exact molecule is limited, its structural classification as an alkane diol suggests a potential for mild skin or respiratory tract irritation, particularly with prolonged exposure or when aerosolized.[4][5] General safety protocols for glycols and diols recommend avoiding direct skin contact and inhalation of vapors.[6][7] Therefore, a conservative approach that mitigates these potential risks is scientifically prudent.

Table 1: Physicochemical Properties of 2,4-Diethyloctane-1,5-diol

Property Value Source
Molecular Formula C₁₂H₂₆O₂ [1][3][8]
Molecular Weight 202.33 g/mol [3][8]
Boiling Point 279.2 °C at 760 mmHg [1][8]
Flash Point 118.7 °C [1][8]
Density 0.908 g/cm³ [1][8]

| GHS Classification | Eye Irritation Category 2 (H319) |[3] |

The Hierarchy of Controls: A Systemic Safety Framework

The most effective safety programs minimize risk by implementing controls in a specific order of precedence. Personal Protective Equipment (PPE) is the final, crucial barrier, but it should never be the only one.

  • Elimination/Substitution: In a research context, this is often not feasible. However, always consider if a less hazardous chemical could achieve the same scientific objective.

  • Engineering Controls: This is the most critical step for handling 2,4-Diethyloctane-1,5-diol. All handling of this chemical, including weighing, transferring, and mixing, must be performed within a certified laboratory fume hood or with appropriate local exhaust ventilation.[4] This prevents the accumulation of vapors and protects the user from respiratory exposure.

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. This includes proper labeling of containers, restricting access to authorized personnel, and ensuring all users have read and understood this guide and the material's Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): This is the user's last line of defense and must be used in conjunction with the controls listed above.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards. Given the known serious eye irritation risk, robust eye protection is non-negotiable.

Table 2: Mandatory PPE for Handling 2,4-Diethyloctane-1,5-diol

PPE Category Specific Recommendations & Rationale
Eye & Face Protection Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[4][9] The H319 classification necessitates a full seal around the eyes to protect from splashes and vapors.[3] Standard safety glasses with side shields are insufficient. A face shield may be required when handling larger quantities (>1L) or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves are required. Nitrile rubber gloves (minimum thickness >0.11 mm) are a suitable choice for incidental contact.[9] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of properly after use.
Body Protection A fully buttoned lab coat made of a polyester/cotton blend or other appropriate material should be worn to protect the skin from accidental splashes.[9] Ensure the coat has long sleeves. For tasks with a higher risk of significant exposure, impervious clothing or a chemical-resistant apron may be necessary.

| Respiratory Protection | Under normal conditions using a fume hood, no respiratory protection is required .[4][10] A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate, if irritation is experienced, or during a large-scale spill cleanup.[6][9] The specific type of respirator cartridge would depend on the concentration and nature of the airborne substance. |

Operational and Disposal Plans

A structured workflow minimizes the opportunity for error and exposure. The following diagram outlines the essential steps for safely handling 2,4-Diethyloctane-1,5-diol in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_exit Exit Protocol prep1 Review SDS & SOPs prep2 Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Place Absorbent Liner on Work Surface prep3->handle1 handle2 Weigh/Measure 2,4-Diethyloctane-1,5-diol handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware & Equipment in Hood handle3->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Segregate Waste into Labeled Containers clean2->clean3 exit1 Doff PPE in Correct Order (Gloves First) clean3->exit1 exit2 Wash Hands Thoroughly with Soap and Water exit1->exit2 exit3 Document Work exit2->exit3

Diagram 1. Step-by-step workflow for handling 2,4-Diethyloctane-1,5-diol.

Emergency Spill Response:

In the event of a spill, immediate and calm action is required to mitigate hazards.[7]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills outside of containment, evacuate the area.

  • Don Additional PPE: Before cleaning, ensure you are wearing the appropriate PPE, which may include a respirator if the spill is large or in a poorly ventilated area.[6]

  • Containment: Prevent the spill from spreading. Use absorbent materials such as sand, cat litter, or commercial spill absorbents to dike the spill.[6][7] Do not let the product enter drains.[4][10]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan:

All waste containing 2,4-Diethyloctane-1,5-diol, including contaminated absorbents and disposable PPE, must be treated as chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.[11]

  • Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][11] Never pour this chemical down the drain.

By integrating this risk-based safety protocol into your daily operations, you contribute to a robust safety culture that protects the integrity of your research and the well-being of your team.

References

  • ClearWater Industries. (2025). Propylene Glycol Safety: How to Handle Antifreeze Solutions. [Link]

  • Chemsrc. (2025). 2,4-diethyloctane-1,5-diol | CAS#:94277-83-5. [Link]

  • Sciencelab.com. (2015). Safety Data Sheet: Propylene Glycol Industrial. [Link]

  • PubChem. (n.d.). 2,4-Diethyloctane-1,5-diol. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). 2,4-Diethyloctane-1,5-diol. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethylene Glycol. [Link]

  • ChemBK. (n.d.). 2,4-diethyloctane-1,5-diol. [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diethyloctane-1,5-diol
Reactant of Route 2
2,4-Diethyloctane-1,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.